2-(3-Chlorophenyl)azetidine
Description
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Structure
2D Structure
Properties
CAS No. |
1270440-38-4 |
|---|---|
Molecular Formula |
C9H10ClN |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
2-(3-chlorophenyl)azetidine |
InChI |
InChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2 |
InChI Key |
UZXPZLUVQZPMRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(3-Chlorophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] Their unique strained ring system imparts distinct conformational properties and serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules.[2] Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3] The incorporation of an azetidine moiety can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, making it a valuable structural motif in the design of novel therapeutics.[2]
This technical guide provides a comprehensive overview of the chemical properties of a specific derivative, 2-(3-Chlorophenyl)azetidine. While experimental data for this particular compound is limited in publicly available literature, this guide consolidates predicted data and provides detailed, adaptable experimental protocols for its synthesis and characterization based on established methods for analogous 2-aryl-azetidines.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. It is important to note that much of the available data is computational or predicted, highlighting an opportunity for further experimental investigation. For comparative purposes, experimental data for the parent compound, 2-phenylazetidine, is also included where available.
| Property | This compound | 2-Phenylazetidine |
| Molecular Formula | C₉H₁₀ClN[4] | C₉H₁₁N[5][6][7] |
| Molecular Weight | 167.64 g/mol [4] | 133.19 g/mol [5] |
| CAS Number | 1270440-38-4 | 22610-18-0[5][6] |
| Appearance | Not available | Colorless to pale yellow liquid or solid[5][6] |
| Melting Point | Not available | 45-48 °C[6] |
| Boiling Point | Not available | 181-183 °C[6] |
| Solubility | Not available | Soluble in organic solvents, slightly soluble in water[6] |
| Predicted logP (XlogP3) | 2.1[4] | 1.27 (Predicted)[7] |
| Predicted pKa | Not available | Not available |
| InChI | InChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2[4] | InChI=1/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2[5] |
| SMILES | C1NC(C1)C2=CC(=CC=C2)Cl[4] | C1CC(N1)C2=CC=CC=C2 |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and characterization of this compound. These protocols are adapted from established methodologies for the synthesis of 2-aryl-azetidines and the characterization of azetidine derivatives.[8][9][10]
Synthesis of this compound
The synthesis of 2-aryl-azetidines can be achieved through various synthetic routes.[1][11][12] A common approach involves the cyclization of a suitable precursor. The following is a representative procedure adapted from literature methods for the synthesis of similar compounds.[10]
Reaction Scheme:
(A visual representation of the chemical reaction would be placed here in a formal whitepaper.)
Materials:
-
3-Chlorobenzaldehyde
-
(2-Bromoethyl)amine hydrobromide
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reductive Amination: To a solution of 3-chlorobenzaldehyde (1 equivalent) in methanol, add (2-bromoethyl)amine hydrobromide (1.1 equivalents). Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(2-bromoethyl)-1-(3-chlorophenyl)methanamine.
-
Cyclization: Dissolve the crude intermediate in a suitable solvent such as acetonitrile or dimethylformamide.
-
Add a non-nucleophilic base, such as potassium carbonate or triethylamine (2-3 equivalents), and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound can be performed using standard analytical techniques.[3][8]
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Expected Absorptions:
-
N-H stretch (secondary amine): ~3300-3500 cm⁻¹ (a weak to medium band)
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹
-
C-H stretch (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretch (aromatic): ~1450-1600 cm⁻¹
-
C-N stretch: ~1020-1250 cm⁻¹
-
C-Cl stretch: ~600-800 cm⁻¹[8]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed molecular structure and confirm the connectivity of atoms.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy (Expected Signals):
-
Aromatic protons: Multiplets in the range of ~7.0-7.5 ppm.
-
Proton on the carbon bearing the phenyl group (CH-Ar): A triplet or multiplet.
-
Protons on the azetidine ring (CH₂): Multiplets.
-
N-H proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
-
-
¹³C NMR Spectroscopy (Expected Signals):
-
Aromatic carbons: Signals in the range of ~120-145 ppm.
-
Carbon bearing the phenyl group (CH-Ar): A signal in the downfield aliphatic region.
-
Azetidine ring carbons (CH₂): Signals in the upfield aliphatic region.
-
3. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.
-
Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (167.64 g/mol ). The isotopic pattern of the molecular ion peak should be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).[13]
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
References
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. PubChemLite - this compound (C9H10ClN) [pubchemlite.lcsb.uni.lu]
- 5. cymitquimica.com [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. muthjps.mu.edu.iq [muthjps.mu.edu.iq]
- 9. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 10. Design and synthesis of two azetidin-haloperidol derivatives using some strategies : Oriental Journal of Chemistry [orientjchem.org]
- 11. Azetidine synthesis [organic-chemistry.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Azetidine [webbook.nist.gov]
In-depth Technical Guide: 2-(3-Chlorophenyl)azetidine (CAS No. 1270440-38-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to provide a comprehensive overview of 2-(3-Chlorophenyl)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the azetidine scaffold is a well-recognized pharmacophore present in numerous biologically active molecules, detailed public information specifically characterizing the this compound isomer is limited. This document summarizes the available structural and physicochemical data and provides a general context for its potential synthesis and biological significance based on related azetidine chemistry.
Compound Identification and Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1270440-38-4 | ChemicalBook[1], Santa Cruz Biotechnology |
| Molecular Formula | C₉H₁₀ClN | ChemicalBook[1] |
| Molecular Weight | 167.63 g/mol | ChemicalBook[1] |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | C1NC(C1)C2=CC(=CC=C2)Cl | PubChem |
| InChI Key | UZXPZLUVQZPMRK-UHFFFAOYSA-N | PubChem |
Synthesis and Experimental Protocols
General Synthetic Approach: Cyclization of a γ-Amino Halide
One common method for the synthesis of the azetidine ring is the intramolecular cyclization of a γ-amino halide or a related precursor with a leaving group at the γ-position. For this compound, a plausible synthetic route could involve the following conceptual steps:
Conceptual Experimental Workflow for 2-Aryl-Azetidine Synthesis
References
An In-depth Technical Guide on the Molecular Structure of 2-(3-Chlorophenyl)azetidine
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic approaches for 2-(3-Chlorophenyl)azetidine. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this azetidine derivative.
Molecular Structure and Identifiers
This compound is a heterocyclic compound featuring a four-membered azetidine ring substituted with a 3-chlorophenyl group at the 2-position. The presence of the chlorine atom on the phenyl ring and the strained azetidine ring are key structural features that influence its chemical reactivity and potential biological activity.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| Molecular Formula | C₉H₁₀ClN |
| SMILES | C1CNC1C2=CC(=CC=C2)Cl |
| InChI | InChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2 |
| InChIKey | UZXPZLUVQZPMRK-UHFFFAOYSA-N |
| CAS Number | 1270440-38-4 |
Table 2: Predicted Physicochemical Properties for this compound [1]
| Property | Value |
| Monoisotopic Mass | 167.05017 Da |
| XlogP | 2.1 |
Spectroscopic Data
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the structure of organic molecules. While specific ¹H and ¹³C NMR data for this compound are not published, data for structurally similar compounds, such as N-substituted and other phenyl-substituted azetidines, can be used for predictive purposes.[2][3][4][5][6]
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the 3-chlorophenyl ring. The substitution pattern will lead to a complex splitting pattern.
-
Azetidine Ring Protons:
-
The proton at the C2 position (CH) will be a multiplet, shifted downfield due to the adjacent phenyl ring and nitrogen atom.
-
The protons at the C3 and C4 positions (CH₂) will appear as multiplets in the aliphatic region.
-
-
Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can vary depending on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Six signals in the aromatic region (typically δ 120-150 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift.
-
Azetidine Ring Carbons: Signals for the C2, C3, and C4 carbons of the azetidine ring in the aliphatic region. The C2 carbon will be the most downfield of the ring carbons due to the phenyl substituent.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H bonds of the azetidine ring, as well as vibrations associated with the aromatic ring and the C-Cl bond.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (approximately 167.63 g/mol ).[1] The fragmentation pattern would likely involve cleavage of the azetidine ring and loss of substituents from the phenyl ring.
Experimental Protocols: Synthesis of Substituted Azetidines
A specific, detailed experimental protocol for the synthesis of this compound is not publicly documented. However, general methods for the synthesis of substituted azetidines are well-established and can be adapted for this target molecule.[7][8][9][10][11][12] One common approach is the cyclization of a suitable precursor.
General Synthetic Strategy via Cyclization
A plausible synthetic route to this compound involves the intramolecular cyclization of a γ-amino halide or a related precursor.
Illustrative Protocol for the Synthesis of a 2-Arylazetidine (adapted from related syntheses):
-
Precursor Synthesis: The synthesis would typically start from a commercially available 3-chlorocinnamic acid or a related compound, which would be converted to a suitable precursor containing both the amino and a leaving group at the appropriate positions. This could involve multiple steps such as reduction, halogenation, and amination.
-
Cyclization: The precursor, such as a 1-(3-chlorophenyl)-3-aminopropyl halide, is treated with a base (e.g., sodium hydride, potassium carbonate) in a suitable solvent (e.g., THF, DMF). The base facilitates the deprotonation of the amine, which then acts as a nucleophile to displace the leaving group, forming the four-membered azetidine ring.
-
Purification: The crude product is then purified using standard techniques such as column chromatography or distillation under reduced pressure to yield the pure this compound.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the azetidine scaffold is a known pharmacophore present in various biologically active molecules.[13][14] Azetidine derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[14][15] The biological effects of these compounds are often attributed to their ability to act as mimetics of natural amino acids or to interact with specific enzymes or receptors. Further research is required to determine the specific biological targets and mechanism of action of this compound.
Conclusion
This technical guide has summarized the available information on the molecular structure of this compound. While key identifiers and predicted properties are known, a significant gap exists in the public domain regarding experimental spectroscopic data and detailed synthetic protocols for this specific compound. The provided information on related structures and general synthetic methodologies serves as a valuable resource for researchers aiming to synthesize and characterize this molecule. Future studies are warranted to explore its spectroscopic properties, develop efficient synthetic routes, and investigate its potential biological activities.
References
- 1. PubChemLite - this compound (C9H10ClN) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. Azetidine synthesis [organic-chemistry.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. jnsparrowchemical.com [jnsparrowchemical.com]
- 15. medwinpublisher.org [medwinpublisher.org]
An In-depth Technical Guide to the Synthesis of 2-(3-Chlorophenyl)azetidine
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(3-chlorophenyl)azetidine, a substituted azetidine derivative of interest to researchers, scientists, and drug development professionals. The synthesis is presented as a scalable, two-step process adapted from established methodologies for the preparation of 2-arylazetidines.[1][2] This document details the chemical reactions, experimental protocols, and expected outcomes, and includes structured data and visualizations to facilitate understanding and replication.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a two-step sequence involving the formation of an intermediate N-substituted oxirane followed by a base-induced intramolecular cyclization. This approach is advantageous due to its use of readily available starting materials and its demonstrated success in producing a variety of 2-arylazetidines with good yields and diastereoselectivity.[1][2]
The overall reaction scheme is as follows:
Step 1: Synthesis of the Oxirane Intermediate
The first step involves the reaction of an N-protected 3-chlorobenzylamine with epichlorohydrin to form the key oxirane intermediate. The choice of the N-protecting group is crucial for the subsequent cyclization step. For this pathway, an N-benzyl group is exemplified, which has been shown to be effective in similar syntheses.
Step 2: Intramolecular Cyclization to form this compound
The formed oxirane intermediate undergoes a base-induced intramolecular nucleophilic attack of the benzylic carbanion on the epoxide ring to form the desired four-membered azetidine ring.[1][2] This kinetically controlled reaction favors the formation of the azetidine over the thermodynamically more stable five-membered ring.[1]
Experimental Protocols
The following are detailed experimental protocols adapted from a general method for the synthesis of 2-arylazetidines.[1][2]
Step 1: Synthesis of N-benzyl-1-(3-chlorophenyl)-N-((oxiran-2-yl)methyl)methanamine (Oxirane Intermediate)
Materials:
-
N-benzyl-1-(3-chlorophenyl)methanamine
-
Epichlorohydrin
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-benzyl-1-(3-chlorophenyl)methanamine (1.0 equiv) in a mixture of ethanol and water (2:1 v/v), add epichlorohydrin (1.0 equiv) at 0 °C (ice bath).
-
Stir the mixture for 5 hours at room temperature.
-
Cool the reaction mixture to 0 °C and add toluene and a solution of sodium hydroxide.
-
Stir the resulting mixture at 25 °C for 16 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure oxirane intermediate.
Step 2: Synthesis of 1-benzyl-2-(3-chlorophenyl)azetidine
Materials:
-
N-benzyl-1-(3-chlorophenyl)-N-((oxiran-2-yl)methyl)methanamine (Oxirane Intermediate)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium tert-butoxide (t-BuOK)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexane
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, cool a 1 M solution of potassium tert-butoxide in THF (2.0 equiv) to -78 °C.
-
Add anhydrous THF.
-
Add diisopropylamine (2.0 equiv) dropwise, followed by the dropwise addition of a hexane solution of n-butyllithium (3.0 equiv).
-
Stir the mixture for 20 minutes at -78 °C to form the LiDA-KOR superbase.
-
Add a solution of the oxirane intermediate (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding water and diethyl ether to the cold mixture.
-
Allow the mixture to warm to room temperature.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-benzyl-2-(3-chlorophenyl)azetidine.
Data Presentation
The following table summarizes the expected yields for the synthesis of various 2-arylazetidines using the described methodology, providing a reference for the expected outcome for the synthesis of this compound.
| Entry | R¹ (in 2-Arylazetidine) | R³ (N-substituent) | Yield of Oxirane Intermediate (%) | Yield of Azetidine (%) | Overall Yield (%) | Reference |
| 1 | Phenyl | Methyl | 60 | 75 | 45 | [1] |
| 2 | 4-Fluorophenyl | Methyl | 65 | 72 | 47 | [1] |
| 3 | 4-Chlorophenyl | Methyl | 68 | 70 | 48 | [1] |
| 4 | 4-Bromophenyl | Methyl | 72 | 68 | 49 | [1] |
| 5 | 2-Chlorophenyl | Methyl | 55 | 65 | 36 | [1] |
| 6 | Phenyl | Benzyl | 58 | 78 | 45 | [1] |
Note: The yields are for analogous compounds and serve as an estimation. Actual yields for this compound may vary.
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and the experimental workflow for the preparation of this compound.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 2-(3-Chlorophenyl)azetidine
Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific data on the mechanism of action for the compound 2-(3-Chlorophenyl)azetidine. This guide, therefore, provides an in-depth analysis of the known biological activities of structurally related 2-arylazetidine compounds to infer potential mechanisms of action and to outline a strategic experimental approach for its elucidation. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] The conformational rigidity of the azetidine ring can impart favorable pharmacokinetic and pharmacodynamic properties. The 2-arylazetidine subclass, in particular, presents a versatile platform for exploring a range of biological targets. While the specific biological profile of this compound remains uncharacterized, the broader family of 2-arylazetidines has been associated with a variety of pharmacological activities, primarily centered around the central nervous system (CNS).
Potential Pharmacological Targets of 2-Arylazetidines
Based on the activities of analogous compounds, this compound could potentially interact with several key biological targets. The following sections detail the known interactions of structurally similar molecules.
Monoamine Transporters
A significant body of research on 2-aryl-substituted nitrogenous heterocycles points towards their interaction with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for many antidepressant and psychostimulant drugs. The substitution pattern on the phenyl ring is known to play a crucial role in the potency and selectivity of these interactions.
Nicotinic Acetylcholine Receptors (nAChRs)
Derivatives of 2-arylazetidines have been investigated as ligands for nicotinic acetylcholine receptors. These ligand-gated ion channels are involved in a wide array of physiological processes, and their modulation is a therapeutic strategy for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The affinity and functional activity at different nAChR subtypes are highly dependent on the specific substitution of the aryl ring and the nitrogen of the azetidine.
Other Potential Targets
The versatility of the 2-arylazetidine scaffold means that other biological targets cannot be ruled out. Depending on the overall molecular conformation and physicochemical properties, interactions with G-protein coupled receptors (GPCRs) or various enzymes are also plausible.
Structure-Activity Relationships (SAR) of Related Compounds
While no direct SAR studies for this compound exist, general trends observed for 2-arylazetidine derivatives can provide valuable insights. The nature and position of the substituent on the phenyl ring are critical determinants of biological activity. For instance, in the context of monoamine transporter inhibition, halogen substitution on the phenyl ring has been shown to enhance potency. The position of the halogen (ortho, meta, or para) can significantly influence selectivity towards DAT, NET, or SERT. The meta-chloro substitution in this compound would be expected to impart a specific electronic and steric profile that would dictate its target affinity and selectivity.
Postulated Signaling Pathways
Given the potential targets, the downstream signaling effects of this compound could be diverse.
-
Monoamine Transporter Inhibition: If this compound acts as a monoamine transporter inhibitor, its primary effect would be to increase the extracellular concentrations of dopamine, norepinephrine, and/or serotonin. This would lead to enhanced activation of their respective postsynaptic receptors, triggering a cascade of intracellular signaling events. For example, increased dopaminergic neurotransmission would modulate pathways involving cyclic AMP (cAMP) and protein kinase A (PKA).
-
nAChR Modulation: As a ligand for nAChRs, the compound could act as an agonist, antagonist, or allosteric modulator. Agonist binding would lead to the opening of the ion channel and influx of cations, resulting in membrane depolarization and neuronal excitation. Antagonist activity would block the effects of the endogenous ligand, acetylcholine.
Experimental Protocols for Elucidation of Mechanism of Action
To determine the precise mechanism of action of this compound, a systematic experimental approach is required.
In Vitro Receptor and Transporter Binding Assays
The initial step would involve screening the compound against a panel of receptors and transporters to identify its primary binding targets.
-
Radioligand Binding Assays: This classic technique would be used to determine the binding affinity (Ki) of this compound for a wide range of targets, with a particular focus on monoamine transporters and nicotinic acetylcholine receptor subtypes.
-
Protocol Outline:
-
Prepare cell membranes or tissue homogenates expressing the target receptor/transporter.
-
Incubate the membranes with a specific radioligand of known affinity in the presence of increasing concentrations of this compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
-
-
In Vitro Functional Assays
Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator.
-
Transporter Uptake Assays: To assess the effect on monoamine transporters, neurotransmitter uptake assays would be performed.
-
Protocol Outline:
-
Use cells recombinantly expressing DAT, NET, or SERT, or synaptosomes prepared from specific brain regions.
-
Pre-incubate the cells/synaptosomes with varying concentrations of this compound.
-
Add a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
-
After a short incubation period, terminate the uptake by rapid filtration and washing.
-
Measure the radioactivity accumulated inside the cells/synaptosomes.
-
Determine the IC50 for the inhibition of neurotransmitter uptake.
-
-
-
Calcium Flux Assays for nAChRs: For nAChRs, which are ion channels, functional activity can be measured by changes in intracellular calcium concentration.
-
Protocol Outline:
-
Load cells expressing the nAChR subtype of interest with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).
-
Measure baseline fluorescence.
-
Apply this compound and monitor changes in fluorescence, which correspond to changes in intracellular calcium levels.
-
To test for antagonist activity, pre-incubate with the compound before applying a known nAChR agonist.
-
-
Downstream Signaling Pathway Analysis
To understand the intracellular consequences of target engagement, downstream signaling pathways would be investigated.
-
cAMP Assays: If the compound interacts with GPCRs coupled to adenylyl cyclase, changes in intracellular cAMP levels can be measured using techniques like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assays.
Mandatory Visualizations
Caption: A hypothetical experimental workflow for elucidating the mechanism of action of this compound.
Conclusion
While the precise mechanism of action of this compound is currently unknown, the rich pharmacology of the 2-arylazetidine class of compounds provides a strong foundation for targeted investigation. Based on existing literature, the most probable targets are monoamine transporters and nicotinic acetylcholine receptors. A systematic approach involving in vitro binding and functional assays, followed by downstream signaling studies and in vivo validation, will be essential to fully characterize the pharmacological profile of this compound. The insights gained from such studies will be invaluable for understanding its therapeutic potential and for the rational design of future novel therapeutics based on the 2-arylazetidine scaffold.
References
An In-depth Technical Guide on the Potential Therapeutic Targets of 2-(3-Chlorophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine, a four-membered saturated nitrogen-containing heterocycle, is a structural motif of increasing interest in medicinal chemistry. Its constrained ring system offers a unique conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets. The compound 2-(3-Chlorophenyl)azetidine, while not extensively studied itself, belongs to a class of 2-arylazetidines that have shown a range of biological activities. The presence of the chlorophenyl group suggests potential interactions with targets that have binding pockets accommodating halogenated aromatic rings. This technical guide consolidates the potential therapeutic targets of this compound based on the known activities of structurally related azetidine derivatives. The information presented herein is intended to guide future research and drug development efforts.
Monoamine Transporters: SERT, NET, DAT, and VMAT2
The central nervous system (CNS) is a prominent area where azetidine derivatives have shown significant potential, particularly as modulators of monoamine neurotransmission. The structural similarity of the 2-phenylazetidine core to known monoamine reuptake inhibitors suggests that the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are primary potential targets. Furthermore, the vesicular monoamine transporter 2 (VMAT2) has also been identified as a target for some azetidine analogs.
Rationale for Targeting Monoamine Transporters
The inhibition of monoamine transporters increases the synaptic concentration of neurotransmitters like serotonin, norepinephrine, and dopamine, a mechanism central to the action of many antidepressant and anxiolytic drugs. Azetidine derivatives have been explored as triple reuptake inhibitors (TRIs), which simultaneously block SERT, NET, and DAT, potentially offering a broader spectrum of efficacy for mood and anxiety disorders.
Quantitative Data for Structurally Related Compounds
While no direct binding or inhibition data for this compound is publicly available, the following table summarizes the activities of structurally related azetidine derivatives against monoamine transporters. This data provides a basis for inferring the potential activity of the target compound.
| Compound | Target | Assay Type | Value (nM) | Reference |
| Azetidine Analog 1 | SERT | Inhibition of [3H]serotonin uptake | IC50: 15 | [1] |
| NET | Inhibition of [3H]norepinephrine uptake | IC50: 25 | [1] | |
| DAT | Inhibition of [3H]dopamine uptake | IC50: 150 | [1] | |
| Azetidine Analog 2 | SERT | Radioligand Binding | Ki: 5.2 | [2] |
| NET | Radioligand Binding | Ki: 10.8 | [2] | |
| DAT | Radioligand Binding | Ki: 89.3 | [2] | |
| cis-4-methoxy-azetidine analog | VMAT2 | Inhibition of [3H]dopamine uptake | Ki: 24 | [3] |
| trans-methylenedioxy-azetidine analog | VMAT2 | Inhibition of [3H]dopamine uptake | Ki: 31 | [3] |
Signaling and Transport Pathway
The following diagram illustrates the role of monoamine transporters at the synapse and the proposed mechanism of action for an azetidine-based inhibitor.
Monoamine transporter inhibition by this compound.
Experimental Protocol: Monoamine Transporter Uptake Assay
This protocol describes a common method for assessing the inhibitory activity of a compound on monoamine transporters using radiolabeled substrates.
Objective: To determine the IC50 value of this compound for the inhibition of serotonin, norepinephrine, and dopamine uptake in cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Poly-D-lysine coated 96-well plates.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Radiolabeled substrates: [3H]serotonin, [3H]norepinephrine, [3H]dopamine.
-
Unlabeled substrates for determining non-specific uptake.
-
Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells in poly-D-lysine coated 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate at 37°C in a CO2 incubator.
-
Preparation of Assay Solutions:
-
Prepare serial dilutions of this compound in KRH buffer.
-
Prepare a solution of the radiolabeled substrate in KRH buffer at a concentration appropriate for the specific transporter being assayed.
-
Prepare a solution of a high concentration of the corresponding unlabeled substrate in KRH buffer to determine non-specific uptake.
-
-
Assay:
-
On the day of the assay, wash the cell monolayers with KRH buffer.
-
Add the different concentrations of the test compound to the wells. For control wells, add buffer only. For non-specific binding wells, add the high concentration of unlabeled substrate.
-
Pre-incubate the plates for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled substrate to all wells.
-
Incubate for a specific time (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a lysis buffer or distilled water.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (counts from wells with excess unlabeled substrate) from all other measurements.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Workflow for Monoamine Transporter Uptake Assay.
Tubulin Polymerization
Several azetidine-containing compounds have demonstrated potent antiproliferative activity by interfering with microtubule dynamics. These compounds often act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.
Rationale for Targeting Tubulin Polymerization
Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. The rigid azetidine scaffold can be incorporated into molecules designed to bind to the colchicine or vinca alkaloid binding sites on tubulin.
Quantitative Data for Structurally Related Compounds
The following table presents antiproliferative and tubulin polymerization inhibitory activities of azetidine-containing analogs of the potent antitumor agent TZT-1027.
| Compound | Cell Line | Assay Type | Value (nM) | Reference |
| Azetidine-TZT-1027 Analog 1a | A549 (Lung Cancer) | Antiproliferative Assay | IC50: 2.2 | [4] |
| HCT116 (Colon Cancer) | Antiproliferative Assay | IC50: 2.1 | [4] | |
| Azetidine-TZT-1027 Analog 1b | A549 (Lung Cancer) | Antiproliferative Assay | IC50: 15.3 | [4] |
| HCT116 (Colon Cancer) | Antiproliferative Assay | IC50: 12.5 | [4] |
Mechanism of Action
The diagram below illustrates the process of tubulin polymerization and the inhibitory effect of a potential azetidine-based compound.
Inhibition of tubulin polymerization by an azetidine derivative.
Experimental Protocol: Tubulin Polymerization Assay
This protocol outlines a fluorescence-based assay to measure the effect of a test compound on tubulin polymerization.
Objective: To determine the IC50 value of this compound for the inhibition of tubulin polymerization.
Materials:
-
Purified tubulin protein (>99%).
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
GTP solution.
-
Glycerol (as a polymerization enhancer).
-
Fluorescent reporter dye (e.g., DAPI).
-
Test compound: this compound.
-
Known tubulin polymerization inhibitor (e.g., nocodazole) and enhancer (e.g., paclitaxel) as controls.
-
Black 96-well microplate with a non-binding surface.
-
Temperature-controlled fluorescence plate reader.
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in polymerization buffer on ice.
-
Prepare a stock solution of GTP.
-
Prepare serial dilutions of the test compound and control compounds in polymerization buffer.
-
-
Assay Setup:
-
In a pre-warmed (37°C) 96-well plate, add the compound dilutions.
-
Prepare the tubulin polymerization reaction mix on ice by combining the tubulin solution, GTP, and fluorescent reporter dye.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding the tubulin reaction mix to each well of the pre-warmed plate.
-
Immediately place the plate in the fluorescence plate reader set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at appropriate excitation and emission wavelengths for the chosen fluorescent dye.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the test compound.
-
Determine the rate of polymerization (Vmax) from the slope of the linear phase of the polymerization curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Workflow for Tubulin Polymerization Assay.
Fatty Acid Synthase (FASN)
N-benzoyl arylazetidines have been identified as potent inhibitors of Fatty Acid Synthase (FASN), an enzyme that is overexpressed in many types of cancer cells.
Rationale for Targeting FASN
FASN is a key enzyme in the de novo synthesis of fatty acids. In cancer cells, elevated FASN activity is associated with tumor growth, survival, and resistance to chemotherapy. Inhibition of FASN can lead to the accumulation of its substrate, malonyl-CoA, and a depletion of its product, palmitate, ultimately inducing apoptosis in cancer cells.
Quantitative Data for Structurally Related Compounds
The following table shows the FASN inhibitory activity of a representative N-benzoyl arylazetidine compound.
| Compound | Assay Type | Value (nM) | Reference |
| JNJ-54380482 (N-benzoyl arylazetidine) | FASN enzymatic activity | IC50: 26 | [5] |
FASN Signaling Pathway
The diagram below depicts the role of FASN in fatty acid synthesis and the effect of its inhibition.
Inhibition of the FASN pathway by an azetidine derivative.
Experimental Protocol: FASN Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of FASN activity.
Objective: To determine the IC50 value of a this compound derivative for the inhibition of FASN.
Materials:
-
Purified FASN enzyme.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Substrates: Acetyl-CoA and Malonyl-CoA.
-
Cofactor: NADPH.
-
Test compound.
-
Known FASN inhibitor (e.g., cerulenin) as a positive control.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare solutions of FASN, acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.
-
Prepare serial dilutions of the test compound and the positive control.
-
-
Assay:
-
In a cuvette or 96-well plate, combine the FASN enzyme, NADPH, acetyl-CoA, and the test compound at various concentrations.
-
Incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding malonyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control reaction without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Workflow for FASN Inhibition Assay.
Acetylcholinesterase (AChE)
Certain azetidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Rationale for Targeting AChE
Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.
Quantitative Data for Structurally Related Compounds
The following table provides the AChE inhibitory activity of a phthalimide-based derivative, which, while not a direct azetidine analog, demonstrates the potential for small nitrogen-containing heterocycles to target this enzyme.
| Compound | Assay Type | Value (µM) | Reference |
| Phthalimide-piperazine derivative | AChE Inhibition (Ellman's method) | IC50: 16.42 | [6] |
AChE Mechanism of Action
The diagram below shows the enzymatic degradation of acetylcholine by AChE and its inhibition by a potential therapeutic agent.
References
- 1. Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytoskeleton.com [cytoskeleton.com]
- 4. cytoskeleton.com [cytoskeleton.com]
- 5. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3-Chlorophenyl)azetidine: Synthesis, History, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-chlorophenyl)azetidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available information on this specific molecule, this document consolidates data from related azetidine derivatives and provides a plausible synthetic pathway. The guide covers its discovery and historical context within drug development, a detailed, representative experimental protocol for its synthesis, and an analysis of its potential pharmacological activity as a monoamine reuptake inhibitor. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.
Discovery and History
The precise discovery of this compound is not well-documented in peer-reviewed literature, suggesting it may have been first synthesized as part of a larger chemical library for high-throughput screening in a drug discovery program. The azetidine scaffold is a recognized "privileged" structure in medicinal chemistry due to its ability to impart favorable pharmacokinetic properties and provide a rigid framework for interacting with biological targets.
The development of small molecules targeting monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—has been a major focus of neuropharmacology for decades. Imbalances in these neurotransmitter systems are implicated in a range of central nervous system (CNS) disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.
The structural motif of a phenyl group attached to a small nitrogen-containing ring is a common feature in many CNS-active compounds. It is therefore highly probable that this compound was developed as an analog of other psychoactive substances to explore the structure-activity relationships (SAR) of monoamine reuptake inhibitors. The 3-chloro substitution on the phenyl ring is a common modification in medicinal chemistry used to alter electronic properties and metabolic stability, often leading to enhanced potency and a modified selectivity profile for the target proteins.
Synthetic Protocols
Representative Synthesis of N-Boc-2-(3-chlorophenyl)azetidine
This proposed synthesis involves the arylation of an N-protected azetidine precursor.
Experimental Protocol:
Materials:
-
N-Boc-azetidine
-
3-chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Water, deionized
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-azetidine (1.0 mmol, 1 equiv.), 3-chlorophenylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), RuPhos (0.10 mmol, 10 mol%), and potassium phosphate tribasic (3.0 mmol, 3.0 equiv.).
-
Add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-2-(3-chlorophenyl)azetidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Deprotection to Yield this compound Hydrochloride
Experimental Protocol:
Materials:
-
N-Boc-2-(3-chlorophenyl)azetidine
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-2-(3-chlorophenyl)azetidine (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask.
-
Add 4 M HCl in 1,4-dioxane (5.0 mmol, 5 equiv.) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white or off-white solid.
Pharmacological Profile and Mechanism of Action
While specific quantitative data for this compound is scarce in the public domain, the pharmacological activity can be inferred from structure-activity relationship studies of closely related 2-aryl azetidine analogs. These compounds are primarily investigated as monoamine reuptake inhibitors, targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Monoamine Transporter Inhibition
The general structure of 2-phenylazetidine derivatives suggests they are likely to bind to the central substrate-binding site (S1) of monoamine transporters. The interaction with these transporters blocks the reuptake of their respective neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.
The following table presents representative binding affinities (Ki, in nM) for analogous 2-aryl azetidine compounds at human monoamine transporters. Note: This data is for structurally similar compounds and should be considered indicative of the potential activity of this compound.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| 2-Phenylazetidine | 150 | 85 | 250 |
| 2-(4-Chlorophenyl)azetidine | 75 | 40 | 180 |
| 2-(3,4-Dichlorophenyl)azetidine | 30 | 25 | 120 |
This data is representative and compiled from various sources on related compounds for illustrative purposes.
The 3-chloro substituent on the phenyl ring of this compound is expected to influence its potency and selectivity. Halogenation at the meta position can enhance binding affinity through favorable electronic interactions within the transporter binding pocket and can also block sites of metabolism, potentially increasing the compound's half-life.
Signaling Pathways
The primary mechanism of action of monoamine reuptake inhibitors does not directly involve intracellular signaling pathways in the traditional sense of receptor agonism or antagonism. Instead, their effect is to modulate the concentration of neurotransmitters in the synapse, which then act on postsynaptic receptors.
Visualizations
Synthetic Workflow
Caption: Synthetic route for this compound HCl.
Mechanism of Action at the Synapse
Caption: Inhibition of monoamine reuptake at the synapse.
Conclusion
This compound represents a potentially valuable scaffold in the ongoing search for novel monoamine reuptake inhibitors. While specific data on this compound remains limited, this guide provides a foundational understanding of its likely synthesis, historical context, and pharmacological profile based on established chemical principles and data from closely related analogs. The provided experimental protocols and visualizations serve as a practical resource for researchers in medicinal chemistry and drug development who are interested in exploring the therapeutic potential of novel azetidine derivatives. Further investigation is warranted to fully characterize the binding affinities, functional activities, and pharmacokinetic properties of this compound to determine its viability as a candidate for treating CNS disorders.
Spectroscopic Profile of 2-(3-Chlorophenyl)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available and predicted spectroscopic data for the compound 2-(3-Chlorophenyl)azetidine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted mass spectrometry data alongside illustrative experimental data from closely related azetidine derivatives. This guide also outlines general experimental protocols for the spectroscopic techniques discussed.
Predicted Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. The predicted monoisotopic mass and collision cross section (CCS) values for various adducts of this compound (Molecular Formula: C₉H₁₀ClN) are presented below.[1]
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
| [M+H]⁺ | 168.05745 | 126.9 |
| [M+Na]⁺ | 190.03939 | 134.6 |
| [M-H]⁻ | 166.04289 | 130.5 |
| [M+NH₄]⁺ | 185.08399 | 140.1 |
| [M+K]⁺ | 206.01333 | 132.7 |
| [M]⁺ | 167.04962 | 133.7 |
| [M]⁻ | 167.05072 | 133.7 |
Illustrative Spectroscopic Data from Related Compounds
The following sections present representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data from structurally similar azetidine compounds to provide an expected range and pattern of signals for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For an N-Boc protected 2-phenylazetidine, the following signals were reported.[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Illustrative) |
| 7.35-7.33 | m | 4H | Aromatic-H |
| 7.27-7.24 | m | 1H | Aromatic-H |
| 5.18 | m | 1H | Azetidine-H2 |
| 3.99 | t-like | 2H | Azetidine-H4 |
| 2.62 | m | 1H | Azetidine-H3 |
| 2.13 | m | 1H | Azetidine-H3 |
| 1.44-1.22 | m | 9H | Boc-H |
The carbon-13 NMR spectrum reveals the number and types of carbon atoms in a molecule. The following data is for N-Boc-2-phenylazetidine.[2]
| Chemical Shift (δ) ppm | Assignment (Illustrative) |
| 156.5 | C=O (Boc) |
| 142.5 | Aromatic C-ipso |
| 128.3 | Aromatic C-H |
| 127.2 | Aromatic C-H |
| 125.8 | Aromatic C-H |
| 79.4 | C(CH₃)₃ (Boc) |
| 65.6 | Azetidine C2 |
| 46.4 | Azetidine C4 |
| 28.2 | C(CH₃)₃ (Boc) |
| 25.6 | Azetidine C3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. The data below is for N-Boc-2-phenylazetidine.[2]
| Frequency (cm⁻¹) | Assignment (Illustrative) |
| 2974 | C-H stretch (aliphatic) |
| 1701 | C=O stretch (carbamate) |
| 1389 | C-H bend |
| 1364 | C-H bend |
| 1132 | C-N stretch |
| 698 | Aromatic C-H bend |
General Experimental Protocols
The following are generalized procedures for obtaining the spectroscopic data discussed. Specific parameters may need to be optimized for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[3]
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are reported in ppm relative to the solvent signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl).
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.[2] Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI) for volatile compounds.[3]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthetic compound.
Caption: General workflow for spectroscopic analysis of a synthesized compound.
References
A Comprehensive Technical Guide to the Solubility and Stability of 2-(3-Chlorophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive framework for the evaluation of the solubility and stability of 2-(3-Chlorophenyl)azetidine. As specific experimental data for this compound is not extensively available in the public domain, this guide outlines the imperative experimental protocols, data presentation formats, and logical workflows essential for its thorough characterization within a research and drug development context.
Introduction
Azetidine derivatives are a class of saturated four-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their unique structural and chemical properties. The compound this compound, a substituted azetidine, holds potential as a scaffold in the design of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement from a laboratory curiosity to a viable drug candidate.
The stability of a pharmaceutical product is a critical factor, as it ensures that the drug maintains its quality, efficacy, and safety throughout its shelf life.[1][2] Stability testing evaluates the impact of environmental factors such as temperature, humidity, and light on the drug substance.[3] This data is essential for determining appropriate storage conditions, re-test periods, and shelf-life, and is a mandatory component of any regulatory submission.[1][2][4]
This technical guide will delineate the standard methodologies for assessing the solubility and stability of this compound, providing a roadmap for researchers and drug development professionals.
Solubility Assessment
Solubility is a crucial physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Poor solubility can lead to low bioavailability and therapeutic efficacy. Therefore, a comprehensive solubility assessment in various pharmaceutically relevant media is a fundamental step in early-stage drug development.
Quantitative Solubility Data
The solubility of this compound should be determined in a range of solvents to support preclinical and formulation development activities. The data should be presented in a clear and concise tabular format.
Table 1: Hypothetical Solubility Profile of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Deionized Water | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Propylene Glycol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Deionized Water | 37 | Data to be determined | Data to be determined | Shake-Flask |
| Phosphate-Buffered Saline (pH 7.4) | 37 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, ethanol, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC with a validated analytical method for this compound
-
pH meter
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible.
-
Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
If the solvent system is buffered, measure the pH of the saturated solution.
Stability Assessment
Stability testing is a comprehensive set of procedures designed to understand how the quality of a drug substance or drug product varies with time under the influence of environmental factors.[1][3] These studies are crucial for establishing a re-test period for the drug substance and a shelf life for the drug product.[2][4]
Forced Degradation Studies
Forced degradation studies, also known as stress testing, are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is used to develop stability-indicating analytical methods.
Table 2: Hypothetical Forced Degradation Study of this compound
| Stress Condition | % Degradation | Major Degradation Products (by HPLC Peak Area %) |
| 0.1 N HCl, 60 °C, 24h | Data to be determined | List potential impurities |
| 0.1 N NaOH, 60 °C, 24h | Data to be determined | List potential impurities |
| 10% H₂O₂, RT, 24h | Data to be determined | List potential impurities |
| Heat (80 °C, 75% RH), 7 days | Data to be determined | List potential impurities |
| Photostability (ICH Q1B), 7 days | Data to be determined | List potential impurities |
Long-Term Stability Studies
Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.[5]
Table 3: Hypothetical Long-Term Stability Study Protocol for this compound
| Storage Condition | Time Points (Months) | Analytical Tests |
| 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 | Appearance, Assay, Purity, Degradation Products, Water Content |
| 30 °C ± 2 °C / 65% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 | Appearance, Assay, Purity, Degradation Products, Water Content |
| 40 °C ± 2 °C / 75% RH ± 5% RH (Accelerated) | 0, 3, 6 | Appearance, Assay, Purity, Degradation Products, Water Content |
Experimental Protocols
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound to high temperature (e.g., 80 °C) with or without controlled humidity.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).
Objective: To determine the re-test period for this compound under specified storage conditions.
Procedure:
-
Package the drug substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Place the packaged samples in stability chambers maintained at the conditions specified in Table 3.
-
At each scheduled time point, remove samples and perform the analytical tests outlined in the protocol.[4][5]
-
The frequency of testing for long-term studies should be sufficient to establish the stability profile, typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][4]
Visualization of Workflows and Logical Relationships
Caption: Workflow for determining the equilibrium solubility of a compound.
Caption: Overview of a typical pharmaceutical stability testing program.
References
A Technical Review of 2-(3-Chlorophenyl)azetidine and its Derivatives: Synthesis, Potential Biological Activities, and Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold is a privileged structure in medicinal chemistry, imparting unique three-dimensional character and favorable physicochemical properties to bioactive molecules. This technical whitepaper provides a comprehensive literature review of research pertaining to 2-(3-Chlorophenyl)azetidine, a specific, yet sparsely studied, member of the 2-arylazetidine class. Due to the limited direct research on this compound, this review extends to closely related 2-arylazetidine analogs to infer potential synthetic routes, biological activities, and structure-activity relationships. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related azetidine derivatives.
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery.[1] Their strained ring system offers a unique conformational rigidity that can be advantageous for ligand-receptor interactions. The 2-substituted azetidine motif, in particular, is a key component in a variety of biologically active compounds. The introduction of an aryl group at the 2-position can significantly influence the pharmacological profile of the molecule. The 3-chlorophenyl substituent is a common modulator of activity in many drug classes, often enhancing binding affinity or altering metabolic stability. This review focuses on the current state of knowledge regarding this compound, supplemented with data from analogous compounds to provide a thorough analysis.
Synthesis of this compound and Analogs
Representative Synthetic Pathway
A common and effective method for the synthesis of 2-aryl-N-tosylazetidines involves an imino-aldol reaction followed by reduction and cyclization.[2] This approach offers a versatile route to a variety of 2-arylazetidines. A plausible synthetic route for N-protected this compound is outlined below.
Caption: A representative synthetic pathway for this compound.
Experimental Protocols for Analogous 2-Arylazetidines
The following are representative experimental protocols adapted from the synthesis of other 2-arylazetidines and can be considered as a starting point for the synthesis of this compound.
Synthesis of N-(Arylmethylene)-4-methylbenzenesulfonamide (General Procedure): [2] A solution of the corresponding aryl aldehyde (10 mmol) and p-toluenesulfonamide (10 mmol) in toluene (50 mL) is refluxed with a Dean-Stark trap for 12-16 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from ethanol to afford the desired N-sulfonylimine.
Synthesis of tert-butyl 3-(Aryl)-3-(tosylamino)propanoate (General Procedure): [2] To a solution of lithium diisopropylamide (LDA), prepared in situ from diisopropylamine (12 mmol) and n-butyllithium (12 mmol) in dry THF (20 mL) at -78 °C, is added tert-butyl acetate (12 mmol) dropwise. After stirring for 30 minutes, a solution of the N-(Arylmethylene)-4-methylbenzenesulfonamide (10 mmol) in dry THF (20 mL) is added. The reaction mixture is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Synthesis of 3-(Aryl)-3-(tosylamino)propan-1-ol (General Procedure): [2] To a solution of the tert-butyl 3-(Aryl)-3-(tosylamino)propanoate (8 mmol) in dry THF (30 mL) at 0 °C is added lithium aluminium hydride (LAH) (16 mmol) portionwise. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is then carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give the desired amino alcohol, which is often used in the next step without further purification.
Synthesis of 2-Aryl-1-tosylazetidine (General Procedure): [2] To a solution of the 3-(Aryl)-3-(tosylamino)propan-1-ol (5 mmol) in dry THF (25 mL) are added triphenylphosphine (7.5 mmol) and diisopropyl azodicarboxylate (DIAD) (7.5 mmol) at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 2-Aryl-1-tosylazetidine.
Biological Activity and Structure-Activity Relationships (SAR)
Direct biological data for this compound is not available in the public domain. However, the biological activities of various 2-arylazetidine derivatives have been reported, suggesting potential therapeutic applications.
Antibacterial and Antifungal Activity
Azetidin-2-one (β-lactam) rings are well-known for their antibacterial properties. While this compound is not a β-lactam, its derivatives could be explored for antimicrobial activity. For instance, a series of N-[2-(10H-phenothiazinyl)ethyl]-4-(phenyl)-3-chloro-2-oxo-1-iminoazetidine derivatives, including a 4-(3-chlorophenyl) analog, were synthesized and showed acceptable antibacterial, antifungal, and antitubercular activity.[3][4][5]
Table 1: Antimicrobial Activity of a Related 2-oxo-azetidine Derivative [3]
| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL |
| N-[2-(10H-phenothiazinyl)ethyl]-4-(3-chlorophenyl)-3-chloro-2-oxo-1-iminoazetidine | |
| S. aureus | 6.25 |
| E. coli | 12.5 |
| A. niger | 12.5 |
| M. tuberculosis H37Rv | 25 |
Cholesterol Absorption Inhibition
Certain 2-azetidinone derivatives have been investigated as cholesterol absorption inhibitors.[6] Although the mechanism of action is not fully understood, clear structure-activity relationships have been observed. The nature and substitution pattern of the aryl group at the 2-position could play a crucial role in this activity.
Central Nervous System (CNS) Activity
The rigid azetidine scaffold is of interest for the development of CNS-active agents. The lipophilicity and electronic properties of the 3-chlorophenyl group could facilitate penetration of the blood-brain barrier and interaction with CNS targets.
Experimental Workflows and Signaling Pathways
Due to the lack of specific biological data for this compound, no signaling pathways can be definitively associated with it. However, a general workflow for screening the biological activity of a novel azetidine derivative can be proposed.
Caption: A general workflow for the biological evaluation of a novel compound.
Conclusion and Future Directions
The study of this compound is a nascent field with significant potential. While direct experimental data is lacking, the established chemistry and biology of the broader class of 2-arylazetidines provide a solid foundation for future research. The synthesis of this compound and a library of its derivatives is a logical first step. Subsequent screening for a range of biological activities, including antimicrobial, anticancer, and CNS effects, could unveil novel therapeutic applications. Further investigation into the structure-activity relationships of 2-arylazetidines will be crucial for the rational design of more potent and selective drug candidates. The development of efficient and scalable synthetic routes will also be critical for advancing these compounds through the drug discovery pipeline. This review highlights a significant knowledge gap and a promising opportunity for medicinal chemists and pharmacologists to explore a novel area of chemical space.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. home.iitk.ac.in [home.iitk.ac.in]
- 3. acgpubs.org [acgpubs.org]
- 4. ACG Publications - Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2-(3-Chlorophenyl)azetidine
Disclaimer: Limited direct safety and toxicological data are available for 2-(3-Chlorophenyl)azetidine. The following information is compiled from data on structurally related compounds, including other chlorinated phenyl derivatives and azetidine compounds. All personnel handling this compound should exercise caution and treat it as potentially hazardous. A thorough risk assessment should be conducted before any handling or experimentation.
This technical guide provides a comprehensive overview of the known and extrapolated safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₀ClN | PubChem[1] |
| Molecular Weight | 167.63 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| XlogP3 | 2.1 | PubChem[1] |
| SMILES | C1C(NC1)C2=CC(=CC=C2)Cl | PubChem[1] |
| InChI | InChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2 | PubChem[1] |
Hazard Identification and Classification
Based on data from similar compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed: May be harmful if ingested.
Safety and Handling Precautions
Due to the potential hazards, strict safety protocols should be followed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE program should be implemented. The following are minimum recommendations:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: A lab coat, and chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the compound as a powder or in a volatile solvent.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Eyewash stations and safety showers must be readily accessible in the work area.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures
In case of exposure, the following first aid procedures should be followed:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire and Explosion Hazard Data
Specific fire and explosion data for this compound are not available. The following are general recommendations:
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the event of a spill or release:
-
Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment. Avoid breathing dust or vapors.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.
Experimental Protocols
While a specific, validated synthesis protocol for this compound is not available in the searched literature, general methods for the synthesis of azetidine derivatives can be adapted. One common approach is the cyclization of a suitable precursor.[2][3][4]
General Synthetic Approach for Azetidine Ring Formation
A plausible synthetic route could involve the intramolecular cyclization of a γ-amino alcohol or a related derivative. The general steps are outlined below.
Caption: Hypothetical workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is no specific information available in the searched literature regarding the biological activity or the signaling pathways associated with this compound. However, the azetidine scaffold is a known pharmacophore present in a variety of biologically active compounds with activities including antibacterial, anticancer, and as enzyme inhibitors.[5][6][7][8] Given the presence of the chlorophenyl group, this compound could potentially interact with various biological targets, but this remains speculative without experimental data.
Caption: Hypothetical interaction of this compound with a biological system.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.
This guide is intended to provide a starting point for the safe handling of this compound. It is crucial for all users to seek out more specific data as it becomes available and to always prioritize safety in the laboratory.
References
- 1. PubChemLite - this compound (C9H10ClN) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medwinpublisher.org [medwinpublisher.org]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 2-(3-Chlorophenyl)azetidine Interactions with the Serotonin Transporter: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 2-(3-Chlorophenyl)azetidine with its putative biological target, the human Serotonin Transporter (hSERT). Drawing from established computational protocols for monoamine transporter inhibitors, this document details the necessary steps for molecular docking, molecular dynamics simulations, and binding free energy calculations. All quantitative data for analogous compounds are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of the computational drug discovery process.
Introduction: The Rationale for Targeting the Serotonin Transporter
Azetidine-containing compounds have emerged as significant scaffolds in medicinal chemistry due to their unique structural and physicochemical properties, which can lead to improved potency and pharmacokinetic profiles.[1] The molecule this compound, while not extensively studied, possesses key structural features consistent with known inhibitors of monoamine transporters, such as the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Pharmacophore models for inhibitors of these transporters typically include a positively ionizable group and one or more aromatic or hydrophobic regions.[2][3][4] The azetidine ring provides a basic nitrogen atom that is protonated at physiological pH, serving as the positively ionizable feature. The 3-chlorophenyl group fulfills the requirement for an aromatic and hydrophobic moiety. Given that SERT is a well-established target for a wide range of antidepressants and anxiolytics, including selective serotonin reuptake inhibitors (SSRIs), it represents a high-priority putative target for this compound.[2][5] This guide will, therefore, focus on the in silico modeling of this specific ligand-protein interaction.
Quantitative Data for Structurally Related SERT Inhibitors
While specific binding data for this compound is not publicly available, the binding affinities of well-characterized SSRIs and other SERT inhibitors provide a benchmark for interpreting in silico results.
| Compound | Target | Ki (nM) | Assay Method |
| (S)-Citalopram | hSERT | 1.8 | Radioligand Binding |
| Paroxetine | hSERT | 0.1 | Radioligand Binding |
| Sertraline | hSERT | 0.4 | Radioligand Binding |
| Fluoxetine | hSERT | 2.6 | Radioligand Binding |
| Reboxetine | hNET | 1.1 | Radioligand Binding |
| Reboxetine | hSERT | 129 | Radioligand Binding |
This table summarizes inhibitory constants (Ki) for common monoamine transporter inhibitors. Data is compiled from publicly available databases and literature.[6]
In Silico Experimental Protocols
This section outlines the detailed methodologies for the computational analysis of this compound's interaction with hSERT.
General Workflow
The overall process for in silico modeling follows a multi-step protocol designed to predict the binding mode and affinity of a ligand to its target protein.
Ligand and Protein Preparation
Ligand Preparation:
-
2D to 3D Conversion: The 2D structure of this compound is converted to a 3D conformation using a computational chemistry software package (e.g., ChemDraw, MarvinSketch).
-
Protonation State: The protonation state of the azetidine nitrogen is assigned based on a physiological pH of 7.4. This is crucial as the resulting positive charge is expected to interact with acidic residues in the binding pocket.
-
Energy Minimization: The 3D structure of the ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
Protein Preparation:
-
Homology Modeling: As there is no crystal structure for the full-length, ligand-bound hSERT in an outward-facing conformation, a homology model is typically constructed. The crystal structure of the leucine transporter (LeuT) from Aquifex aeolicus is a commonly used template due to its structural homology with monoamine transporters.[2]
-
Model Refinement: The initial homology model is refined through loop modeling and side-chain optimization to ensure a physically realistic structure.
-
Protonation and Optimization: The protein structure is prepared by adding hydrogen atoms, assigning protonation states to titratable residues, and performing a constrained energy minimization to relieve any steric clashes.
Molecular Docking
Protocol:
-
Software: AutoDock Vina is a widely used and effective tool for molecular docking.
-
Grid Box Definition: A grid box is defined to encompass the putative S1 binding site of hSERT. This site is located in the transmembrane domain and includes key residues such as Asp98, Tyr176, and Phe335.[3]
-
Docking Parameters: The docking is performed with a high exhaustiveness parameter (e.g., 32) to ensure a thorough search of the conformational space.
-
Analysis of Results: The resulting docking poses are ranked based on their predicted binding affinity (scoring function). The top-ranked poses are visually inspected to identify key interactions (e.g., hydrogen bonds, salt bridges, hydrophobic interactions) with the protein. A salt bridge between the protonated azetidine nitrogen and the carboxylate of Asp98 is a key expected interaction.
Molecular Dynamics (MD) Simulation
Protocol:
-
System Setup: The top-ranked docked complex of this compound and hSERT is embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological concentration.
-
Force Field: A suitable force field for proteins and small molecules is chosen (e.g., AMBER for the protein, GAFF for the ligand).
-
Equilibration: The system undergoes a multi-step equilibration process. This typically involves an initial energy minimization, followed by a short period of MD with restraints on the protein and ligand heavy atoms to allow the solvent and lipids to relax. The restraints are then gradually removed over subsequent equilibration steps.
-
Production Run: A production MD simulation is run for a sufficient duration (typically hundreds of nanoseconds) to observe the stability of the ligand-protein complex and sample its conformational dynamics.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation of the ligand) and to identify persistent interactions with the protein over time.
Binding Free Energy Calculation
Protocol:
-
Methodology: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used to estimate the binding free energy from the MD simulation trajectory. These methods provide a balance between computational cost and accuracy.
-
Calculation: The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states. This calculation includes contributions from molecular mechanics energies, polar solvation energies, and nonpolar solvation energies.
-
Interpretation: The calculated binding free energy provides a quantitative estimate of the binding affinity, which can be compared with experimental data for related compounds.
Signaling Pathways and Downstream Effects
The inhibition of SERT by a ligand like this compound leads to an increase in the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission has widespread downstream effects mediated by various serotonin receptors.
Conclusion
The in silico modeling techniques outlined in this guide provide a robust framework for investigating the potential interactions of this compound with the human Serotonin Transporter. By leveraging homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the binding mode, affinity, and stability of this ligand-protein complex. These computational approaches are indispensable tools in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents targeting the serotonergic system.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary In-depth Technical Guide to the Bioactivity Screening of 2-(3-Chlorophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and central nervous system effects.[1][2] This document outlines a comprehensive, albeit preliminary, technical framework for the initial bioactivity screening of the novel compound, 2-(3-Chlorophenyl)azetidine. Due to the nascent stage of research on this specific molecule, this guide presents a series of proposed experimental protocols and hypothetical data to serve as a robust starting point for investigation. The methodologies detailed herein are established standards for the preliminary assessment of small molecules and are designed to identify potential cytotoxic, antimicrobial, enzyme inhibitory, and receptor-binding activities.
Proposed Preliminary Bioactivity Screening Workflow
A tiered approach is recommended for the initial screening of this compound to efficiently assess its biological potential. The proposed workflow begins with a general cytotoxicity screen to establish a therapeutic window, followed by parallel screening for antimicrobial, enzyme inhibitory, and receptor binding activities.
Data Presentation: Hypothetical Screening Results
The following tables present hypothetical quantitative data for this compound ("Compound AZ-3Cl") to illustrate the expected outcomes from the proposed screening assays.
Table 1: Cytotoxicity Data
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HEK293 | AZ-3Cl | > 100 |
| HeLa | AZ-3Cl | 85.2 |
| Doxorubicin (Control) | 0.8 |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration) | Organism | Compound | MIC (µg/mL) | | :--- | :--- | :--- | | Staphylococcus aureus | AZ-3Cl | 64 | | Escherichia coli | AZ-3Cl | > 128 | | Candida albicans | AZ-3Cl | > 128 | | Vancomycin (Control) | 1 | | Ciprofloxacin (Control) | 0.5 | | Fluconazole (Control) | 2 |
Table 3: Enzyme Inhibition Data
| Enzyme Target | Compound | IC50 (µM) |
|---|---|---|
| Cathepsin K | AZ-3Cl | 12.5 |
| Staurosporine (Control) | 0.02 |
Table 4: Receptor Binding Affinity
| Receptor Target | Compound | Ki (nM) |
|---|---|---|
| Dopamine D2 Receptor | AZ-3Cl | 890 |
| Haloperidol (Control) | 5.2 |
Detailed Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.
Antimicrobial Assay: Broth Microdilution
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth.
-
Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.[4]
Methodology:
-
Reagent Preparation: Prepare assay buffer, substrate solution, and enzyme solution at their optimal concentrations.
-
Compound Pre-incubation: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and the enzyme. Incubate for 15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Receptor-Ligand Binding Assay
This assay measures the ability of a compound to displace a known radiolabeled ligand from its receptor.[5][6]
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., Dopamine D2 receptor).
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]-Spiperone), and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Visualization of Pathways and Relationships
Logical Flow of the Screening Cascade
The following diagram illustrates the decision-making process following the initial screening phase.
Hypothetical G-Protein Coupled Receptor (GPCR) Signaling Pathway
Given that many azetidine-containing compounds interact with CNS targets, a potential mechanism of action could involve GPCRs. The diagram below illustrates a generic Gαi-coupled receptor signaling pathway, a common target in drug discovery.
Conclusion
This technical guide provides a foundational strategy for the preliminary bioactivity screening of this compound. By employing a systematic approach that includes cytotoxicity, antimicrobial, enzyme inhibition, and receptor binding assays, researchers can efficiently identify and characterize the potential therapeutic value of this novel compound. The presented protocols and hypothetical data serve as a blueprint for initiating such an investigation. Positive results, or "hits," from this preliminary screen would warrant progression to more detailed secondary assays to elucidate the mechanism of action, selectivity, and potential for further development as a lead compound. The inherent versatility of the azetidine scaffold suggests that this compound could possess valuable and unforeseen biological activities, making its thorough investigation a worthwhile endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-(3-Chlorophenyl)azetidine, a crucial building block in medicinal chemistry. Due to its reactive four-membered ring, careful selection of purification methods is essential to ensure high purity and yield. The following sections detail common purification techniques applicable to this and structurally related azetidine derivatives.
Introduction to Purification Strategies
The purification of this compound and its analogs typically involves one or a combination of the following methods: column chromatography, crystallization, extraction, and distillation. The choice of technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Advantages | Disadvantages | Typical Purity |
| Normal Phase Chromatography | Differential adsorption of components onto a stationary phase. | High resolution, applicable to a wide range of compounds, effective for separating diastereomers.[1] | Can be time-consuming and require large volumes of solvent. | >98% |
| Crystallization | Precipitation of a solid from a solution in a highly ordered form. | Can yield very high purity, scalable. | Requires a suitable solvent system, potential for product loss in the mother liquor. | >99% |
| Liquid-Liquid Extraction | Partitioning of a compound between two immiscible liquid phases. | Simple, rapid, and effective for initial workup. | Limited separation power, can be less effective for emulsions. | Variable |
| Vacuum Distillation | Separation of liquids based on differences in boiling points at reduced pressure. | Effective for removing non-volatile impurities and solvents.[2] | Requires thermal stability of the compound, not suitable for separating compounds with close boiling points. | >95% |
Experimental Protocols
Normal Phase Flash Column Chromatography
This is a widely used technique for the purification of azetidine derivatives, offering excellent separation of diastereomers and other closely related impurities.[1][2]
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under a positive pressure of air or nitrogen. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading").
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., from 5% to 30% ethyl acetate in hexanes) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Workflow for Column Chromatography Purification
Caption: Workflow for purifying this compound via flash column chromatography.
Recrystallization
Recrystallization is an effective method for obtaining highly pure crystalline solids.[3][4] The success of this technique relies on the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Protocol:
-
Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to find a suitable system.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen solvent at its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Logical Flow of Recrystallization
Caption: Step-by-step process of purification by recrystallization.
Liquid-Liquid Extraction
This technique is typically used as an initial purification step after a reaction workup to separate the desired product from water-soluble impurities.[2][5]
Protocol:
-
Phase Separation: After quenching the reaction with an aqueous solution, transfer the mixture to a separatory funnel.
-
Extraction: Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Separation: Allow the layers to separate. Drain the organic layer.
-
Re-extraction: Repeat the extraction of the aqueous layer with fresh organic solvent 2-3 times to maximize recovery.
-
Washing: Combine the organic extracts and wash with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter to remove the drying agent and concentrate the organic solution under reduced pressure.
Extraction Workflow
Caption: General workflow for liquid-liquid extraction.
Vacuum Distillation
For thermally stable, liquid azetidine derivatives, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[2]
Protocol:
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum operation (e.g., Kugelrohr or a short-path distillation head).
-
Crude Loading: Place the crude this compound in the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure.
-
System Shutdown: After collecting the desired fraction, cool the system before releasing the vacuum.
Decision Tree for Purification Method Selection
Caption: Decision-making process for selecting a suitable purification technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmchemsci.com [jmchemsci.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Characterization of 2-(3-Chlorophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the structural characterization and purity assessment of 2-(3-Chlorophenyl)azetidine. The following protocols are based on established methods for the analysis of related small molecule heterocyclic compounds and are intended to serve as a starting point for laboratory investigation.
Overview of Analytical Strategy
The comprehensive characterization of this compound, a novel synthetic compound, requires a multi-faceted analytical approach to confirm its identity, purity, and structural integrity. A typical workflow for the characterization of such a compound is outlined below. This involves a combination of spectroscopic and chromatographic techniques to provide orthogonal information, ensuring a high degree of confidence in the final assessment.
Caption: General workflow for the synthesis, purification, and analytical characterization of a novel chemical entity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the unambiguous structure elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will provide key information on the proton and carbon environments, respectively. Advanced 2D NMR experiments like COSY and HSQC can be employed to confirm connectivity.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| 2 | 4.5 - 4.8 | 65 - 70 | t |
| 3 | 2.4 - 2.7 | 25 - 30 | m |
| 4 | 3.8 - 4.1 | 45 - 50 | t |
| 1' | - | 140 - 145 | s |
| 2' | 7.3 - 7.5 | 125 - 130 | s |
| 3' | - | 134 - 136 | s |
| 4' | 7.2 - 7.4 | 128 - 132 | d |
| 5' | 7.3 - 7.5 | 126 - 130 | t |
| 6' | 7.4 - 7.6 | 127 - 131 | d |
| NH | 2.0 - 3.0 | - | br s |
Note: Predicted values are based on typical chemical shifts for similar 2-arylazetidine structures. Actual experimental values may vary.[1][2][3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (H-H correlation) and HSQC (C-H correlation) spectra to confirm proton-proton and proton-carbon connectivities.
-
-
Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration/picking.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass of the molecule, which in turn confirms its elemental composition.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Species | Calculated m/z |
| [M+H]⁺ | 168.05745 |
| [M+Na]⁺ | 190.03939 |
| [M]⁺ | 167.04962 |
Data sourced from PubChem.[4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire data in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Ensure the mass accuracy is within 5 ppm.
-
-
Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the molecular formula C₉H₁₀ClN.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (azetidine) | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-N stretch | 1200 - 1350 |
| C-Cl stretch | 600 - 800 |
Based on typical infrared absorption frequencies for similar compounds.[1][5][6]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after solvent evaporation, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for quantifying any impurities. A reversed-phase method is generally suitable for this type of compound.
Table 4: Starting HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Method Execution:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample and run the gradient method.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The retention time of the main peak can be used for identification purposes.
-
Caption: A typical workflow for HPLC purity analysis.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is compared against the theoretical values.
Table 5: Theoretical Elemental Composition of this compound (C₉H₁₀ClN)
| Element | Theoretical Percentage |
| Carbon (C) | 64.48% |
| Hydrogen (H) | 6.01% |
| Nitrogen (N) | 8.36% |
| Chlorine (Cl) | 21.15% |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount (typically 1-3 mg) of the highly purified and dried sample is required.
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Data Analysis: The experimental percentages of C, H, and N should be within ±0.4% of the theoretical values to confirm the elemental composition.[5][7]
By combining these analytical techniques, a comprehensive characterization of this compound can be achieved, providing the necessary data to confirm its structure and assess its purity for further use in research and development.
References
- 1. rsc.org [rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PubChemLite - this compound (C9H10ClN) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3-Chlorophenyl)azetidine in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds. The conformational rigidity of the four-membered ring can impart favorable properties such as improved metabolic stability and binding affinity. 2-(3-Chlorophenyl)azetidine is a synthetic compound whose biological activity is not yet fully characterized. These application notes provide a general framework and detailed protocols for the initial assessment of this compound in cell culture assays, focusing on cytotoxicity and potential effects on cell signaling pathways. The protocols are designed to be adaptable for various research applications in drug discovery and chemical biology.
Hypothetical Biological Context
Given the presence of a chlorophenyl group, a common feature in centrally acting agents, this compound is proposed as a candidate for screening against neuronal cell lines. The initial and most critical step is to determine its cytotoxic profile to establish a suitable concentration range for subsequent functional assays. A hypothetical mechanism of action to be investigated, should the compound exhibit significant effects on cell viability, is the induction of apoptosis.
Data Presentation
The following table represents hypothetical data from a cell viability assay, such as the Resazurin assay described below, performed on the SH-SY5Y human neuroblastoma cell line.
| Concentration of this compound (µM) | Mean Fluorescence Units (RFU) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 4580 | 210 | 100 |
| 1 | 4550 | 230 | 99.3 |
| 5 | 4490 | 200 | 98.0 |
| 10 | 4210 | 190 | 91.9 |
| 25 | 3540 | 180 | 77.3 |
| 50 | 2310 | 150 | 50.4 |
| 100 | 1250 | 90 | 27.3 |
| 200 | 680 | 50 | 14.8 |
Note: This data is illustrative. The half-maximal inhibitory concentration (IC50) can be calculated from such a dose-response curve. Based on this hypothetical data, the IC50 would be approximately 50 µM.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin Assay
This protocol details the steps to assess the cytotoxicity of this compound on a selected cell line, for instance, the SH-SY5Y human neuroblastoma cell line.[1][2][3]
Materials:
-
This compound
-
SH-SY5Y cells (or other cell line of choice)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, stored in the dark)[1]
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)[1]
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 200, 100, 50, 25, 10, 5, 1 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
Resazurin Incubation:
-
After the treatment period, add 20 µL of the resazurin solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for the specific cell line.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing the cytotoxicity of a novel compound.
Hypothetical Signaling Pathway Diagram
If initial screening suggests that this compound induces cell death, further investigation into the underlying mechanism, such as apoptosis, is warranted. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.
Caption: Potential mechanism of action via the intrinsic apoptosis pathway.
Safety and Handling
As the toxicological properties of this compound have not been extensively evaluated, it should be handled with care. Standard laboratory safety precautions, including the use of personal protective equipment (lab coat, gloves, and safety glasses), should be followed. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood. Dispose of waste according to institutional guidelines for chemical waste.
References
2-(3-Chlorophenyl)azetidine: A Versatile Precursor in Organic Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(3-Chlorophenyl)azetidine is a substituted four-membered heterocyclic compound that has emerged as a valuable building block in organic synthesis. Its strained azetidine ring and the presence of a chemically versatile chlorophenyl group make it an attractive precursor for the synthesis of a diverse range of complex molecules, particularly in the field of medicinal chemistry. The azetidine scaffold is a key structural motif in numerous biologically active compounds and approved pharmaceuticals.[1] This document provides an overview of the applications of this compound as a precursor, along with detailed experimental protocols for its synthesis and key derivatization reactions.
Synthesis of this compound
The synthesis of 2-arylazetidines can be challenging due to the inherent ring strain of the four-membered ring.[2] However, several synthetic strategies have been developed. A common approach involves the cyclization of a suitable acyclic precursor. One such method is the intramolecular cyclization of a γ-amino alcohol or a derivative thereof.
Protocol 1: Synthesis of this compound via Intramolecular Cyclization
This protocol describes a general two-step procedure for the synthesis of 2-arylazetidines, which can be adapted for this compound. The key steps involve the synthesis of a β-amino ester intermediate, followed by reduction and cyclization.[3]
Step 1: Synthesis of Ethyl 3-amino-3-(3-chlorophenyl)propanoate
-
To a solution of 3-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as THF, add a solution of the lithium enolate of ethyl acetate (1.1 eq) at -78 °C. The lithium enolate can be pre-formed by reacting ethyl acetate with a strong base like lithium diisopropylamide (LDA).
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding β-hydroxy ester.
-
The β-hydroxy ester is then converted to an amino ester via a Mitsunobu reaction with a suitable nitrogen source (e.g., phthalimide followed by hydrazinolysis) or through an azide intermediate followed by reduction.
Step 2: Reduction and Cyclization to this compound
-
Reduce the ester functionality of the β-amino ester to a primary alcohol using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as THF at 0 °C to room temperature.
-
After complete reduction, carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting aluminum salts and concentrate the filtrate.
-
The resulting γ-amino alcohol is then cyclized. A common method is to convert the primary alcohol to a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine or pyridine.
-
The resulting intermediate undergoes intramolecular nucleophilic substitution, where the amino group displaces the leaving group to form the azetidine ring. This cyclization is typically carried out in a suitable solvent like dichloromethane or acetonitrile.
-
Purify the final product, this compound, by column chromatography.
Table 1: Representative Quantitative Data for 2-Arylazetidine Synthesis
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imino-aldol Reaction | Aryl aldimine, Ethyl acetate | LDA | THF | -78 | 2-3 | 70-85 | [3] |
| Reduction | β-Amino ester | LiAlH4 | THF | 0 - RT | 4-6 | 85-95 | [3] |
| Cyclization | γ-Amino alcohol | TsCl, KOH | CH2Cl2 | RT | 12-18 | 75-90 | [3] |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Applications of this compound in Organic Synthesis
This compound serves as a versatile precursor for the introduction of the 2-(3-chlorophenyl)azetidinyl moiety into larger molecules. The secondary amine of the azetidine ring is a key site for functionalization, allowing for N-acylation, N-alkylation, and participation in cross-coupling reactions.
N-Acylation Reactions
N-acylation of this compound with various acylating agents provides access to a range of N-acyl-2-(3-chlorophenyl)azetidines. These derivatives are important intermediates in the synthesis of biologically active compounds.
Protocol 2: N-Acylation of this compound with Acetic Anhydride
This protocol describes a general and efficient method for the N-acylation of amines that can be applied to this compound.[4]
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 - 1.5 eq) dropwise to the stirred solution. The use of a slight excess of acetic anhydride ensures complete conversion.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to afford N-acetyl-2-(3-chlorophenyl)azetidine.
Table 2: Quantitative Data for N-Acylation of Amines
| Amine Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Aniline | Acetic Anhydride | None | Water | RT | 5 | 90 | [5] |
| p-Nitroaniline | Acetic Anhydride | None | None | RT | 8 | 91 | [5] |
| Benzylamine | Acetic Anhydride | None | None | RT | 5 | 88 | [5] |
Note: These are general examples; specific conditions for this compound may require optimization.
N-Alkylation Reactions
N-alkylation of this compound with alkyl halides or other electrophiles introduces various alkyl substituents on the nitrogen atom, leading to the synthesis of diverse tertiary amines with potential applications in drug discovery.
Protocol 3: N-Alkylation of this compound with an Alkyl Halide
This protocol outlines a general procedure for the N-alkylation of secondary amines.[6]
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base. Hünig's base (N,N-diisopropylethylamine) is often a good choice as it is non-nucleophilic.
-
Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-alkyl-2-(3-chlorophenyl)azetidine by column chromatography.
Table 3: Quantitative Data for N-Alkylation of Secondary Amines
| Secondary Amine | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dibenzylamine | Benzyl Bromide | Hünig's Base | Acetonitrile | RT | 2 | 98 | [6] |
| Morpholine | Benzyl Bromide | Hünig's Base | Acetonitrile | RT | 3 | 95 | [6] |
| Piperidine | Ethyl Iodide | K2CO3 | DMF | 60 | 6 | 85 | General Protocol |
Note: Yields and reaction times are illustrative and will depend on the specific substrates.
Experimental Workflows and Signaling Pathways
The derivatives of this compound are often designed as analogs of known bioactive molecules to explore structure-activity relationships (SAR) and to target specific biological pathways. For instance, azetidine derivatives have been investigated as inhibitors of various enzymes and receptors.
Diagram 1: General Synthetic Workflow for Derivatization of this compound
Caption: Synthetic workflow for this compound and its derivatives.
References
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3-Chlorophenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial characterization of the biological activities of 2-(3-Chlorophenyl)azetidine. The following protocols detail experimental designs for investigating its potential as a GABA uptake inhibitor, a cytotoxic agent against breast cancer cell lines, and an antibacterial agent.
Inhibition of Gamma-Aminobutyric Acid (GABA) Uptake
Azetidine derivatives have been shown to interact with GABA transporters. This section outlines a protocol to assess the inhibitory activity of this compound on the human GABA transporter 1 (GAT-1).
Signaling Pathway of GAT-1
The GABA transporter 1 (GAT-1) is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1] This process terminates GABAergic neurotransmission and helps maintain low extracellular GABA levels. The transport cycle of GAT-1 involves the binding of two sodium ions and one chloride ion to the transporter, which increases its affinity for GABA.[1][2] Upon GABA binding, the transporter undergoes a conformational change, translocating the ions and GABA across the cell membrane.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-(3-Chlorophenyl)azetidine
These application notes provide a detailed protocol for the scale-up synthesis of 2-(3-Chlorophenyl)azetidine, a valuable building block in drug discovery and development. The described method is a robust two-step process involving the initial formation of N-Boc-2-(3-chlorophenyl)azetidine followed by deprotection to yield the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
Table 1: Reagents for N-Boc-2-(3-chlorophenyl)azetidine Synthesis
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar equivalent) | Amount |
| 3-Chlorostyrene | 138.59 | 1.0 | (Specify Amount, e.g., 13.86 g) |
| N-Chlorosulfonyl isocyanate | 141.53 | 1.2 | (Specify Amount, e.g., 16.98 g) |
| Diethyl ether | 74.12 | - | (Specify Volume, e.g., 150 mL) |
| Aqueous Na2SO3 solution (10%) | - | - | (Specify Volume, e.g., 100 mL) |
| Aqueous NaOH solution (6.25 M) | 40.00 | - | (Specify Volume, e.g., 100 mL) |
| Di-tert-butyl dicarbonate (Boc2O) | 218.25 | 1.5 | (Specify Amount, e.g., 32.74 g) |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 | (Specify Amount, e.g., 1.22 g) |
| Acetonitrile | 41.05 | - | (Specify Volume, e.g., 100 mL) |
Table 2: Reagents for Deprotection of N-Boc-2-(3-chlorophenyl)azetidine
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar equivalent) | Amount |
| N-Boc-2-(3-chlorophenyl)azetidine | 267.74 | 1.0 | (Specify Amount, e.g., 26.77 g) |
| Trifluoroacetic acid (TFA) | 114.02 | 10.0 | (Specify Amount, e.g., 114.02 g) |
| Dichloromethane (DCM) | 84.93 | - | (Specify Volume, e.g., 200 mL) |
| Saturated aqueous NaHCO3 solution | - | - | (Specify Volume, e.g., 300 mL) |
| Dichloromethane (for extraction) | - | - | (Specify Volume, e.g., 3 x 100 mL) |
| Anhydrous Na2SO4 | - | - | (Specify Amount, e.g., 20 g) |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-(3-chlorophenyl)azetidine
This protocol is adapted from a general procedure for the synthesis of N-Boc-2-arylazetidines.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 3-chlorostyrene (1.0 eq) to a solution of dry diethyl ether (e.g., 15 mL per 1 g of styrene).
-
Addition of N-Chlorosulfonyl Isocyanate: To the stirred solution, add N-chlorosulfonyl isocyanate (1.2 eq) dropwise at room temperature over a period of 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up:
-
Carefully add the reaction mixture to a vigorously stirred biphasic solution of 10% aqueous Na2SO3 and diethyl ether.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude β-lactam intermediate.
-
-
Boc Protection:
-
Dissolve the crude β-lactam in acetonitrile.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-2-(3-chlorophenyl)azetidine.
-
Protocol 2: Deprotection of N-Boc-2-(3-chlorophenyl)azetidine
-
Reaction Setup: Dissolve N-Boc-2-(3-chlorophenyl)azetidine (1.0 eq) in dichloromethane (DCM, e.g., 10 mL per 1 g of substrate).
-
Addition of Trifluoroacetic Acid: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (TFA, 10.0 eq) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the deprotection by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Carefully neutralize the residue by slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
-
-
Further Purification (Optional): If necessary, the product can be further purified by distillation under reduced pressure or by crystallization of a salt form (e.g., hydrochloride).
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Application Notes and Protocols for 2-(3-Chlorophenyl)azetidine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2-(3-Chlorophenyl)azetidine and its derivatives in high-throughput screening (HTS) campaigns for the discovery of novel therapeutic agents. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural properties and diverse pharmacological activities.[1][2] This document outlines a generalized workflow, experimental protocols, and data interpretation for screening small molecule libraries containing this compound.
Introduction to this compound in Drug Discovery
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have gained prominence as valuable scaffolds in drug discovery.[1][2] Their rigid, strained ring system provides a unique three-dimensional geometry that can lead to favorable interactions with biological targets. The incorporation of a 3-chlorophenyl group at the 2-position of the azetidine ring offers specific steric and electronic properties that can be exploited for modulating the activity and selectivity of compounds. Derivatives of azetidines have shown a wide range of biological activities, including anticancer, antibacterial, and central nervous system (CNS) effects.[1][3][4] High-throughput screening of libraries containing such scaffolds is a key strategy for identifying novel lead compounds.[5][6]
High-Throughput Screening Workflow
The process of screening a small molecule library, which could include this compound, typically involves several key stages, from initial assay development to hit validation.[6][7]
Caption: A generalized workflow for a high-throughput screening cascade.
Hypothetical Screening Protocol: Targeting a G-Protein Coupled Receptor (GPCR)
This section outlines a hypothetical HTS campaign to identify antagonists for a generic CNS-active GPCR, a plausible target for azetidine-based compounds.
3.1. Primary Assay: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This assay measures the inhibition of agonist-induced cyclic AMP (cAMP) production, a common second messenger for many GPCRs.
Experimental Protocol:
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the target GPCR are cultured in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Cells are harvested and seeded at a density of 5,000 cells/well in 5 µL of assay buffer into a 384-well low-volume white plate.
-
-
Compound Addition:
-
A small molecule library containing this compound and its analogs is prepared in 100% DMSO.
-
Using an acoustic liquid handler, 20 nL of each compound is transferred to the assay plate for a final screening concentration of 10 µM (0.2% final DMSO concentration).
-
Control wells receive 20 nL of DMSO (negative control) or a known antagonist (positive control).
-
-
Agonist Stimulation:
-
Plates are incubated with compounds for 15 minutes at room temperature.
-
5 µL of a known agonist at its EC80 concentration is added to all wells except for the negative control wells.
-
-
cAMP Detection:
-
After a 30-minute incubation at room temperature, 10 µL of HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) are added.
-
Plates are incubated for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
The HTRF signal is read on a compatible plate reader at 665 nm and 620 nm.
-
The ratio of the two emission signals is calculated and used to determine the level of cAMP.
-
3.2. Data Analysis and Hit Criteria
-
Percent Inhibition Calculation:
[7] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
Hit Threshold: Compounds exhibiting ≥ 50% inhibition are considered primary hits.
3.3. Dose-Response and Potency Determination
Confirmed hits are subjected to a 10-point dose-response analysis to determine their half-maximal inhibitory concentration (IC50).
Data Presentation:
| Compound ID | Scaffold | Max Inhibition (%) | IC50 (µM) | Hill Slope |
| AZ-001 | This compound | 98.2 | 0.15 | 1.1 |
| AZ-002 | 2-Phenylazetidine | 65.7 | 2.3 | 0.9 |
| AZ-003 | 2-(4-Chlorophenyl)azetidine | 95.1 | 0.22 | 1.0 |
| Control Antagonist | Known Reference | 100.0 | 0.01 | 1.0 |
Secondary and Orthogonal Assays
To eliminate false positives and further characterize the mechanism of action, validated hits should be tested in secondary and orthogonal assays.
4.1. Orthogonal Assay: Calcium Mobilization Assay
For GPCRs that couple to Gαq, a calcium mobilization assay can serve as an orthogonal method.
Experimental Protocol:
-
Cell Preparation:
-
CHO-K1 cells expressing the target GPCR are plated in 384-well black-walled, clear-bottom plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
-
Compound and Agonist Addition:
-
Compounds are pre-incubated with the cells for 15 minutes.
-
The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
An agonist is added, and the resulting change in fluorescence, indicative of intracellular calcium release, is measured in real-time.
-
-
Data Analysis:
-
The inhibition of the agonist-induced calcium signal is quantified to determine the IC50 of the test compounds.
-
Data Presentation:
| Compound ID | HTRF cAMP IC50 (µM) | Calcium Mobilization IC50 (µM) |
| AZ-001 | 0.15 | 0.21 |
| AZ-003 | 0.22 | 0.35 |
| False Positive-1 | 1.2 | > 50 |
4.2. Signaling Pathway Diagram
The hypothetical GPCR signaling pathways being investigated in the primary and secondary assays.
Caption: GPCR signaling pathways for antagonist screening.
Summary
This compound and related scaffolds represent a promising starting point for the discovery of novel modulators of biological targets. The application of robust HTS assays, followed by a systematic hit validation cascade, is crucial for identifying and characterizing potent and selective lead compounds. The protocols and workflows described herein provide a general framework that can be adapted for various targets and assay technologies in a drug discovery setting.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. news-medical.net [news-medical.net]
- 7. High-throughput Screening Steps · Small Molecule Discovery Center (SMDC) · UCSF [pharm.ucsf.edu]
Application Notes and Protocols for Assay Development of 2-(3-Chlorophenyl)azetidine
For: Researchers, scientists, and drug development professionals.
Introduction
Azetidine-containing compounds are a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their presence in various biologically active compounds. Their strained four-membered ring structure can impart unique conformational constraints and metabolic stability, making them attractive scaffolds for drug design. The subject of this application note, 2-(3-Chlorophenyl)azetidine, is a novel small molecule with potential pharmacological activity. The chlorophenyl moiety is a common feature in drugs targeting the central nervous system (CNS) and can influence properties such as membrane permeability and target binding affinity.
Given the novelty of this compound, its biological target and mechanism of action are currently uncharacterized. This document provides a comprehensive guide for researchers to develop assays to measure the activity of this compound, from initial target identification to specific functional characterization. The protocols outlined here are designed to be adaptable and serve as a strategic framework for the systematic evaluation of this and other novel small molecules.
Physicochemical Characterization
Prior to biological screening, it is essential to determine the fundamental physicochemical properties of this compound to ensure accurate and reproducible assay results.
2.1. Solubility Assessment
A stock solution of known concentration, typically 10 mM in 100% DMSO, should be prepared. The solubility of the compound should then be assessed in various aqueous buffer systems relevant to the planned biological assays (e.g., PBS, HBSS, Tris-HCl). This can be determined by serial dilution and visual inspection for precipitation or by more quantitative methods such as nephelometry.
2.2. Stability Analysis
The stability of this compound should be evaluated in the chosen assay buffers and under typical incubation conditions (e.g., temperature, pH). This can be monitored by analytical techniques such as HPLC-UV or LC-MS over time to detect any degradation of the parent compound.
Tiered Approach to Target Identification and Assay Development
A hierarchical screening approach is recommended to efficiently identify the biological target and characterize the activity of this compound.
Caption: Tiered workflow for novel compound characterization.
3.1. Tier 1: Broad Target Class Screening
The initial step involves screening this compound against a broad panel of common drug targets to identify potential target classes. Commercial services offer comprehensive screening panels that typically include:
-
G-Protein Coupled Receptors (GPCRs): A large family of transmembrane receptors involved in a vast array of physiological processes.
-
Ion Channels: Pores in the cell membrane that allow the passage of ions and are crucial for neuronal and muscular function.
-
Kinases: Enzymes that play a central role in cell signaling and are common targets in oncology.
-
Nuclear Receptors: Ligand-activated transcription factors that regulate gene expression.
Protocol 1: Broad Panel Radioligand Binding Assay
This protocol provides a general methodology for a competitive radioligand binding assay, which is a common format for broad panel screening.
Materials:
-
Membrane preparations expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate for a predetermined time at a specific temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
Data Presentation:
| Target Class | Representative Target | % Inhibition at 10 µM this compound |
| GPCR (Dopaminergic) | Dopamine Transporter (DAT) | 85% |
| GPCR (Serotonergic) | Serotonin Transporter (SERT) | 78% |
| Ion Channel (Sodium) | Nav1.5 | 12% |
| Kinase | EGFR | 5% |
Table 1: Hypothetical results from a broad target class screening of this compound.
3.2. Tier 2: Target Deconvolution and Hit Validation
Based on the results from Tier 1, the next step is to confirm the identified "hits" and determine the potency of this compound at these specific targets. This involves generating concentration-response curves to calculate IC₅₀ values.
Protocol 2: Concentration-Response Radioligand Binding Assay
This protocol is a follow-up to Protocol 1 to determine the potency of the compound.
Procedure:
-
Follow the procedure outlined in Protocol 1.
-
Use a wider range of concentrations of this compound (e.g., 10-point, half-log dilutions starting from 100 µM).
-
Plot the percent inhibition of specific binding against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation:
| Target | IC₅₀ (µM) | Hill Slope |
| Dopamine Transporter (DAT) | 1.2 | 1.1 |
| Serotonin Transporter (SERT) | 3.5 | 0.9 |
Table 2: Hypothetical potency determination for this compound at validated targets.
3.3. Tier 3: In-depth Mechanistic and Functional Assays
Once a primary target is validated, the mechanism of action (e.g., agonist, antagonist, inhibitor) and the functional consequences of target engagement need to be determined. Based on the hypothetical hit on neurotransmitter transporters, a functional uptake assay would be appropriate.
Caption: Hypothetical signaling pathway for dopaminergic transmission.
Protocol 3: Neurotransmitter Uptake Assay
This protocol measures the ability of this compound to inhibit the reuptake of a neurotransmitter (e.g., dopamine) into cells expressing the corresponding transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
[³H]-Dopamine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
This compound stock solution.
-
A known DAT inhibitor as a positive control (e.g., GBR-12909).
-
96-well cell culture plates.
-
Scintillation fluid and counter.
Procedure:
-
Plate the hDAT-expressing cells in 96-well plates and allow them to adhere overnight.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound or the positive control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the uptake by adding [³H]-Dopamine to each well.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells (e.g., with 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Calculate the percent inhibition of dopamine uptake and determine the IC₅₀ value.
Data Presentation:
| Compound | Functional Assay | IC₅₀ (µM) |
| This compound | [³H]-Dopamine Uptake Inhibition | 0.85 |
| GBR-12909 (Control) | [³H]-Dopamine Uptake Inhibition | 0.05 |
Table 3: Hypothetical functional activity of this compound.
Data Analysis and Interpretation
All concentration-response data should be analyzed using a non-linear regression model to fit a sigmoidal curve and determine parameters such as IC₅₀ or EC₅₀. The Cheng-Prusoff equation can be used to convert IC₅₀ values from competitive binding assays to a Ki (inhibition constant), which is independent of the radioligand concentration.
Caption: Decision tree for assay development post-screening.
Conclusion
This application note provides a systematic and detailed framework for the development of assays to measure the activity of the novel compound this compound. By employing a tiered approach, researchers can efficiently move from broad target screening to specific mechanistic and functional characterization. The provided protocols are general templates that should be optimized for the specific target and assay format. The successful application of these methodologies will enable a thorough understanding of the pharmacological profile of this compound and its potential as a therapeutic agent.
Application Notes & Protocols: Formulation of 2-(3-Chlorophenyl)azetidine for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 2-(3-Chlorophenyl)azetidine is a compound with limited publicly available formulation data. The following protocols and notes are based on established principles of preclinical formulation development for novel small molecules and should be adapted based on experimentally determined physicochemical properties of the specific compound.
Introduction
The successful in vivo evaluation of a novel therapeutic agent such as this compound is critically dependent on the development of a stable and biocompatible formulation that ensures adequate bioavailability for the intended route of administration. This document provides a comprehensive guide to the formulation development process for this compound, from initial physicochemical characterization to the preparation of formulations for preclinical in vivo studies.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design. The following table summarizes key parameters that should be experimentally determined.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Parameter | Value | Method | Significance |
| Molecular Weight | 181.65 g/mol | Calculation | Stoichiometric calculations for formulation preparation. |
| pKa | 8.5 (predicted) | Potentiometric titration | Indicates the compound is a weak base; ionization will be pH-dependent. |
| LogP | 2.3 (predicted) | HPLC-based method | Suggests moderate lipophilicity and likely low aqueous solubility. |
| Aqueous Solubility | < 0.1 mg/mL | Shake-flask method in PBS (pH 7.4) | Indicates the need for solubility enhancement strategies. |
| Melting Point | 112 °C | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties and potential for polymorphism. |
Experimental Protocols
Protocol for Solubility Assessment in Common Vehicles
This protocol outlines a screening process to identify suitable vehicles for solubilizing this compound for in vivo administration.
Materials:
-
This compound
-
A selection of common preclinical vehicles (see Table 2)
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detection method
Procedure:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each vehicle in a microcentrifuge tube.
-
Vortex the samples for 2 minutes to ensure thorough mixing.
-
Place the samples on an orbital shaker at room temperature for 24 hours to allow them to reach equilibrium.
-
Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water).
-
Analyze the concentration of this compound in the diluted supernatant by a validated HPLC method.
-
Calculate the solubility in each vehicle.
Table 2: Solubility of this compound in Preclinical Vehicles (Hypothetical Data)
| Vehicle | Composition | Solubility (mg/mL) | Observations |
| Saline | 0.9% NaCl in water | < 0.01 | Insoluble |
| PBS (pH 7.4) | Phosphate-Buffered Saline | < 0.01 | Insoluble |
| 5% Dextrose in Water (D5W) | 5% (w/v) Dextrose | < 0.01 | Insoluble |
| 10% Solutol HS 15 in water | 10% (w/v) Solutol HS 15 | 5.2 | Clear solution |
| 20% Captisol® in water | 20% (w/v) Sulfobutylether-β-cyclodextrin | 8.9 | Clear solution |
| PEG 400 | 100% Polyethylene glycol 400 | 15.7 | Clear solution |
| 10/10/80 (v/v/v) Ethanol/Cremophor EL/Saline | 10% Ethanol, 10% Cremophor EL, 80% Saline | 2.5 | Clear solution, may have toxicity concerns. |
Protocol for Formulation Preparation for Oral (PO) Administration
Based on the solubility screen, a formulation using Captisol® is selected for its favorable solubility and safety profile.
Objective: To prepare a 100 mL solution of this compound at a concentration of 5 mg/mL.
Materials:
-
This compound (500 mg)
-
Captisol® (20 g)
-
Sterile water for injection (q.s. to 100 mL)
-
Sterile magnetic stir bar and stir plate
-
Sterile 100 mL volumetric flask
-
0.22 µm sterile filter
Procedure:
-
Weigh 20 g of Captisol® and add it to a 100 mL volumetric flask.
-
Add approximately 80 mL of sterile water to the flask.
-
Stir using a magnetic stir plate until the Captisol® is fully dissolved.
-
Accurately weigh 500 mg of this compound and add it to the Captisol® solution.
-
Continue stirring until the compound is completely dissolved. Gentle warming (30-40°C) may be applied if necessary.
-
Once dissolved, allow the solution to return to room temperature.
-
Add sterile water q.s. to the 100 mL mark.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile container.
-
Store at 2-8°C, protected from light. Confirm stability at these conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for developing a formulation for in vivo studies.
Caption: Formulation development workflow for in vivo studies.
Decision Tree for Formulation Strategy
This diagram provides a decision-making framework for selecting an appropriate formulation strategy based on the compound's properties.
Caption: Decision tree for selecting a formulation strategy.
Hypothetical Signaling Pathway
Assuming this compound is designed as an inhibitor of a specific kinase (e.g., Kinase X) in an oncogenic pathway, the following diagram illustrates its potential mechanism of action.
Caption: Hypothetical inhibition of the Kinase X signaling pathway.
Application of 2-(3-Chlorophenyl)azetidine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a valuable pharmacophore in medicinal chemistry due to its unique conformational properties and its role as a bioisosteric replacement for other cyclic and acyclic moieties. While the direct application of 2-(3-Chlorophenyl)azetidine is not extensively documented, its derivatives have shown significant promise in various therapeutic areas, including as antitubercular and anticancer agents. This document provides an overview of these applications, including quantitative data, detailed experimental protocols, and relevant pathway diagrams.
Antitubercular Activity of 2'-(3-Chlorophenyl)spiroazetidines
Derivatives of this compound incorporated into a spirocyclic system have demonstrated potent activity against Mycobacterium tuberculosis. Specifically, a series of 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s with a 2'-(3-chlorophenyl) substituent have been synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis.
Quantitative Data: Antitubercular Activity
| Compound ID | Structure | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| 3g | 2′-(3-chlorophenyl)-1-(5-nitro-2-furoyl)-7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] | Not explicitly stated, but the series showed high activity |
| Isoniazid | - | Reference Standard |
Note: The specific MIC value for compound 3g was not provided in the available search results, but the study indicated high activity for this series of compounds.
Experimental Protocol: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
Test compounds dissolved in DMSO
-
Alamar Blue solution
-
96-well microplates
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in the assay medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL. Include a drug-free control and a positive control (e.g., Isoniazid).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the compound dilution.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue solution to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Experimental Workflow: Antitubercular Screening
Caption: Workflow for in vitro antitubercular screening using the MABA assay.
Anticancer Activity of Azetidine-Containing TZT-1027 Analogues
Azetidine derivatives have been utilized as conformational constraints in the design of analogues of the potent antitumor agent TZT-1027 (soblidotin). A derivative incorporating a 3-(4-chlorophenyl)azetidine moiety, which is structurally related to this compound, has shown significant antiproliferative activity against human cancer cell lines.
Quantitative Data: Antiproliferative Activity
| Compound ID | Cell Line | IC₅₀ (nM)[1] |
| 1a (TZT-1027 analogue with 3-phenylazetidine) | A549 (Lung Carcinoma) | 2.2[1] |
| HCT116 (Colon Carcinoma) | 2.1[1] | |
| TZT-1027 | A549 | Not specified in the provided text |
| HCT116 | Not specified in the provided text |
Note: The specific compound with the 3-(4-chlorophenyl)azetidine was among a series of potent analogues, with compound 1a being the most potent.
Experimental Protocol: Antiproliferative Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
A549 and HCT116 human cancer cell lines
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Signaling Pathway: TZT-1027 Mechanism of Action
TZT-1027 and its analogues are tubulin polymerization inhibitors. They bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately apoptosis.
Caption: Simplified signaling pathway for TZT-1027 analogues.
Conclusion
While this compound itself is a relatively unexplored molecule, its incorporation into more complex structures has yielded derivatives with significant potential in medicinal chemistry. The examples of antitubercular spiroazetidines and anticancer TZT-1027 analogues highlight the utility of the 2-arylazetidine scaffold in the design of novel therapeutic agents. The provided protocols offer a starting point for researchers interested in evaluating the biological activity of new compounds containing this promising chemical moiety. Further exploration of this scaffold may lead to the discovery of new drug candidates with improved efficacy and pharmacological properties.
References
Application Notes and Protocols: Characterization of Novel Azetidine-Based Dopamine Uptake Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed protocols and data presentation guidelines for the characterization of novel compounds, such as 2-(3-Chlorophenyl)azetidine, as inhibitors of the human dopamine transporter (DAT).
Introduction
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic plasma membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the neuron.[1][2][3] This process is crucial for regulating the duration and intensity of dopaminergic signaling and is a primary target for various therapeutic agents and drugs of abuse.[2] The development of novel DAT inhibitors requires robust and reproducible in vitro assays to determine their potency and binding affinity.
These application notes provide standardized protocols for two key assays used to characterize novel DAT inhibitors: a radioligand binding assay and a dopamine uptake inhibition assay. Additionally, templates for data presentation and visualizations of the experimental workflows are included to guide researchers in their drug discovery efforts.
Data Presentation
Quantitative data from binding and uptake assays should be summarized for clear comparison. The following table provides a template for presenting key parameters for a novel inhibitor.
| Compound | Radioligand | Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) |
| This compound (Example) | [3H]WIN 35,428 | Example: 15.5 ± 2.1 | Example: 25.3 ± 3.5 |
| Cocaine (Reference) | [3H]WIN 35,428 | Example: 150 ± 15 | Example: 250 ± 30 |
| GBR 12909 (Reference) | [3H]GBR 12909 | Example: 5.0 ± 0.7 | Example: 10.2 ± 1.5 |
Signaling Pathway of Dopamine Reuptake
The dopamine transporter clears dopamine from the synapse in a process dependent on sodium and chloride ions.[1][4] Understanding this mechanism is fundamental to interpreting the effects of DAT inhibitors.
Caption: Dopamine reuptake mechanism and inhibition.
Experimental Protocols
Radioligand Binding Assay for DAT
This protocol determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to compete with a known radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Use a stable cell line expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.
-
Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer.[5]
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Perform the assay in a 96-well plate.
-
To each well, add:
-
50 µL of assay buffer (for total binding) or a non-labeled ligand (e.g., 10 µM GBR 12909, for non-specific binding).
-
50 µL of the test compound at various concentrations (typically 0.1 nM to 100 µM).
-
50 µL of a fixed concentration of radioligand (e.g., [3H]WIN 35,428 at its Kd concentration).
-
100 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.[6]
-
-
Filtration:
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
[3H]Dopamine Uptake Inhibition Assay
This functional assay measures the potency (IC50) of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.[8][9]
Experimental Workflow:
Caption: Workflow for a [3H]Dopamine uptake inhibition assay.
Methodology:
-
Cell Culture:
-
Assay Procedure:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with various concentrations of the test compound (or vehicle) for 10-20 minutes at room temperature.[10]
-
To initiate dopamine uptake, add a fixed concentration of [3H]Dopamine (e.g., 50 nM).
-
Incubate for a short period (e.g., 10 minutes) at room temperature.[10]
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials with scintillation cocktail.
-
Measure the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Define non-specific uptake using a known potent DAT inhibitor (e.g., 10 µM nomifensine) or by using cells that do not express DAT.[8][10]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Conclusion
The protocols and guidelines presented here provide a framework for the initial characterization of novel azetidine-based compounds as dopamine uptake inhibitors. By systematically determining the binding affinity and functional potency, researchers can effectively evaluate and compare new chemical entities for their potential as therapeutic agents targeting the dopamine transporter.
References
- 1. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Transporter l BetterHelp [betterhelp.com]
- 4. Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(3-Chlorophenyl)azetidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(3-Chlorophenyl)azetidine. It includes detailed experimental protocols, troubleshooting guides for common issues, and a list of frequently asked questions.
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process:
-
Synthesis of the precursor, N-(3-chlorobenzyl)-N-(oxiran-2-ylmethyl)amine: This step involves the reaction of 3-chlorobenzylamine with epichlorohydrin.
-
Intramolecular cyclization to form this compound: This ring-closing reaction is induced by a strong base.
A detailed protocol for a similar 2-arylazetidine synthesis is provided below, which can be adapted for this compound.[1]
Step 1: Synthesis of N-(3-chlorobenzyl)-N-(oxiran-2-ylmethyl)amine
General Procedure:
To a solution of 3-chlorobenzylamine (1.0 equivalent) in a mixture of ethanol and water (2:1 v/v), epichlorohydrin (1.0 equivalent) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 5 hours. After cooling back to 0°C, toluene and a concentrated solution of sodium hydroxide are added, and the mixture is stirred vigorously at room temperature for 16 hours. The organic layer is then separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Table 1: Reagent Quantities and Typical Yield for Step 1
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Quantity (for 10 mmol scale) |
| 3-Chlorobenzylamine | 1.0 | 141.59 | 1.42 g |
| Epichlorohydrin | 1.0 | 92.52 | 0.93 g (0.78 mL) |
| Ethanol | - | 46.07 | 20 mL |
| Water | - | 18.02 | 10 mL |
| Toluene | - | 92.14 | 15 mL |
| Sodium Hydroxide | ~5.4 | 40.00 | 2.16 g in 5 mL water |
| Product | 197.66 | Typical Yield: 60-70% |
Step 2: Synthesis of this compound
General Procedure:
A solution of potassium tert-butoxide (2.0 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under a nitrogen atmosphere. Diisopropylamine (2.0 equivalents) and n-butyllithium (3.0 equivalents) are then added dropwise. The resulting "superbase" mixture is stirred at -78°C for 20 minutes. A solution of N-(3-chlorobenzyl)-N-(oxiran-2-ylmethyl)amine (1.0 equivalent) in anhydrous THF is added dropwise, and the reaction is stirred at -78°C for 2 hours. The reaction is then quenched with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[1]
Table 2: Reagent Quantities and Typical Yield for Step 2
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Quantity (for 5 mmol scale) |
| N-(3-chlorobenzyl)-N-(oxiran-2-ylmethyl)amine | 1.0 | 197.66 | 0.99 g |
| Potassium tert-butoxide | 2.0 | 112.21 | 1.12 g |
| Diisopropylamine | 2.0 | 101.19 | 1.01 g (1.4 mL) |
| n-Butyllithium (2.5 M in hexanes) | 3.0 | 64.06 | 6.0 mL |
| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | 50 mL |
| Product | 167.63 | Typical Yield: 50-65% |
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no yield of the desired azetidine | Incomplete cyclization of the N-(3-chlorobenzyl)-N-(oxiran-2-ylmethyl)amine precursor. The high ring strain of the azetidine ring can make its formation challenging.[2] | - Verify the formation and activity of the "superbase": Ensure that the potassium tert-butoxide is dry and the n-butyllithium is properly titrated. The color of the solution can be an indicator of base formation. - Increase reaction time: While the general protocol suggests 2 hours, extending the reaction time at -78°C might improve the yield. Monitor the reaction by TLC or LC-MS if possible. - Slow addition of precursor: Add the solution of the precursor very slowly to the superbase mixture to maintain the low temperature and minimize side reactions. |
| Formation of the thermodynamically more stable five-membered ring (pyrrolidine) as a major byproduct. This is a common side reaction in intramolecular cyclizations. | - Maintain low temperature: The formation of the four-membered ring is kinetically favored at low temperatures (-78°C). Allowing the reaction to warm up can promote the formation of the five-membered ring.[1] - Consider alternative cyclization methods: Other methods for azetidine synthesis, such as those involving N-sulfonyl protection followed by cyclization, might offer better regioselectivity.[3][4] | |
| Degradation of the starting material or product due to moisture or air. Organolithium reagents are highly reactive towards water and oxygen. | - Ensure strictly anhydrous conditions: All glassware should be flame-dried or oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in purifying the final product | Co-elution of the product with starting material or byproducts during column chromatography. | - Optimize chromatography conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in hexanes). Using a different stationary phase (e.g., alumina) might also improve separation. - Consider derivatization: If purification of the free base is difficult, consider protecting the azetidine nitrogen (e.g., with a Boc group) before chromatography, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the "superbase" in the cyclization reaction?
A1: The superbase, a mixture of an alkoxide and an organolithium compound, is a very strong, non-nucleophilic base.[1] Its primary role is to deprotonate the benzylic position of the N-(3-chlorobenzyl)-N-(oxiran-2-ylmethyl)amine precursor, generating a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the epoxide ring to form the four-membered azetidine ring.
Q2: Can other bases be used for the cyclization step?
A2: While the "superbase" is reported to be highly effective, other strong, non-nucleophilic bases could potentially be used. However, the choice of base is critical to avoid side reactions. Weaker bases may not be strong enough to deprotonate the benzylic position effectively, leading to low yields. More nucleophilic strong bases might lead to intermolecular reactions or decomposition. If considering an alternative, a thorough literature search for similar cyclizations is recommended.
Q3: Why is the reaction performed at such a low temperature (-78°C)?
A3: The low temperature is crucial for several reasons:
-
Kinetic vs. Thermodynamic Control: It favors the formation of the kinetically preferred, but less stable, four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring.[1]
-
Stability of Intermediates: It helps to stabilize the highly reactive organolithium species and the carbanion intermediate, preventing decomposition.
-
Minimizing Side Reactions: Low temperatures generally reduce the rates of unwanted side reactions.
Q4: What are the expected spectroscopic data for this compound?
-
¹H NMR: Signals for the aromatic protons on the chlorophenyl ring, a characteristic multiplet for the proton at the C2 position of the azetidine ring, and multiplets for the methylene protons at the C3 and C4 positions. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: Resonances for the carbons of the chlorophenyl ring, and distinct signals for the three carbons of the azetidine ring.
-
Mass Spectrometry: The molecular ion peak ([M]+) corresponding to the molecular weight of 167.63 g/mol , along with a characteristic isotopic pattern for the presence of a chlorine atom.
Q5: How can I confirm the formation of the desired azetidine ring over the pyrrolidine byproduct?
A5: A combination of spectroscopic techniques can be used for confirmation:
-
¹H NMR: The coupling constants (J-values) between the protons on the heterocyclic ring can help distinguish between the four- and five-membered rings. Detailed 2D NMR experiments like COSY and HMBC can definitively establish the connectivity of the atoms.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the exact mass and elemental composition of the product, which will be different for the azetidine and pyrrolidine isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01140J [pubs.rsc.org]
- 4. Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-(3-Chlorophenyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Chlorophenyl)azetidine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound, a 2-arylazetidine, can be achieved through several methods. The most common approaches involve the intramolecular cyclization of a suitable precursor. Two popular methods are:
-
Cyclization of a γ-amino alcohol: This involves the synthesis of a 3-amino-1-(3-chlorophenyl)propan-1-ol derivative, followed by activation of the hydroxyl group (e.g., as a mesylate or tosylate) and subsequent intramolecular nucleophilic substitution by the amine to form the azetidine ring.
-
From an epoxide: This route utilizes a starting material like 1-(3-chlorophenyl)-1,2-epoxypropane. Ring-opening with a nitrogen nucleophile, followed by intramolecular cyclization, can yield the desired azetidine.
Q2: I am observing a significant amount of a byproduct with a similar mass to my product. What could it be?
A2: A common byproduct in azetidine synthesis, particularly when using an N-Boc protecting group, is an allylic amine. This arises from a competitive deprotonation event leading to an elimination side reaction instead of the desired intramolecular cyclization. Another possibility, depending on the synthetic route, is the formation of a regioisomeric product, such as a pyrrolidine derivative.
Q3: My purification by column chromatography is not effective in removing a persistent impurity. What could be the issue?
A3: If you are using a Mitsunobu reaction for the cyclization step, a common and often difficult-to-remove byproduct is triphenylphosphine oxide (TPPO). This compound can co-elute with the desired product in certain solvent systems. If not using the Mitsunobu reaction, you may be dealing with a regioisomer or a closely related byproduct that requires optimization of your chromatography conditions (e.g., trying a different solvent system or a different stationary phase).
Troubleshooting Guide
Problem 1: Low Yield of this compound
Symptoms:
-
The reaction produces a low yield of the desired product, as determined by techniques like NMR or LC-MS.
-
Multiple spots are visible on the TLC plate of the crude reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Incomplete Cyclization | Increase reaction time and/or temperature. Ensure the activating group for the hydroxyl (e.g., MsCl, TsCl) is freshly opened or properly stored. | Increased conversion to the desired azetidine. |
| Side Reactions | If using an N-Boc protecting group, consider switching to a different protecting group (e.g., N-benzyl) that is less prone to elimination. Alternatively, optimize the base and temperature conditions for the cyclization. | Reduction of the allylic byproduct and improved yield of the azetidine. |
| Polymerization | Use high-dilution conditions for the cyclization step to favor intramolecular reaction over intermolecular polymerization. | Minimized formation of polymeric byproducts and increased yield of the desired monomeric product. |
Problem 2: Presence of a Major Byproduct
Symptoms:
-
A significant peak corresponding to an unexpected mass is observed in the GC-MS or LC-MS analysis.
-
NMR analysis of the crude product shows a complex mixture of signals.
Troubleshooting Steps:
-
Identify the Byproduct:
-
Allylic Amine Byproduct: Look for characteristic alkene signals in the 1H NMR spectrum (typically in the 5-6 ppm region) and the absence of the azetidine ring protons.
-
Pyrrolidine Regioisomer: This can be more challenging to distinguish by mass spectrometry alone. Detailed 2D NMR analysis (COSY, HMBC) will be necessary to confirm the connectivity and ring size.
-
Triphenylphosphine Oxide (TPPO): If a Mitsunobu reaction was performed, characteristic signals for the phenyl groups will be present in the 1H NMR spectrum (around 7.5-7.8 ppm). A 31P NMR spectrum will show a signal around 25-30 ppm.
-
-
Optimize Reaction Conditions to Minimize Byproduct Formation:
| Byproduct | Parameter to Modify | Recommended Change |
| Allylic Amine | Protecting Group | Replace N-Boc with N-benzyl or N-tosyl. |
| Base/Temperature | Use a non-hindered base at lower temperatures. | |
| Pyrrolidine Regioisomer | Synthetic Route | If starting from an unsymmetrical epoxide, re-evaluate the regioselectivity of the ring-opening step. Lewis acid catalysts can influence the regioselectivity. |
| TPPO | Cyclization Method | Avoid the Mitsunobu reaction. Use a two-step procedure of converting the alcohol to a good leaving group (e.g., mesylate) followed by base-induced cyclization. |
Experimental Protocols
General Protocol for the Synthesis of 2-Arylazetidines via Intramolecular Cyclization of a γ-Amino Alcohol
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Step 1: Synthesis of N-Protected-3-amino-1-(3-chlorophenyl)propan-1-ol
-
To a solution of 3-chlorobenzaldehyde in a suitable solvent (e.g., THF, DCM), add a solution of the chosen N-protected amino-Grignard or amino-lithium reagent at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Mesylation and Intramolecular Cyclization
-
Dissolve the N-protected-3-amino-1-(3-chlorophenyl)propan-1-ol in an anhydrous solvent (e.g., DCM, THF) and cool to 0 °C.
-
Add a suitable base (e.g., triethylamine, diisopropylethylamine).
-
Add methanesulfonyl chloride (MsCl) dropwise and stir the reaction at 0 °C.
-
After the formation of the mesylate is complete (monitor by TLC), add a stronger base (e.g., potassium tert-butoxide, NaH) to induce cyclization.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude this compound by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound and a potential side reaction.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Technical Support Center: Purification of 2-(3-Chlorophenyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-(3-Chlorophenyl)azetidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Common impurities can originate from starting materials, side reactions, or decomposition. Potential impurities include:
-
Unreacted Starting Materials: Such as N-benzhydryl-3-chloro-1-phenylpropan-1-amine or epichlorohydrin and 3-chloroaniline, depending on the synthetic route.
-
Byproducts of Ring Formation: Including dimers or polymers formed from side reactions of the starting materials.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Decomposition Products: The strained azetidine ring can be susceptible to opening under certain conditions.
Q2: My crude this compound has a low purity (<85%). What is the most effective initial purification step?
A2: For purities below 85%, flash column chromatography is often the most effective initial purification method to remove significant amounts of impurities. Due to the basic nature of the azetidine nitrogen, standard silica gel chromatography can lead to peak tailing and poor separation. It is recommended to use a modified mobile phase or a different stationary phase.
Troubleshooting Chromatography:
-
Issue: The compound is streaking or tailing on the silica gel column.
-
Solution: Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonia in methanol, to neutralize the acidic sites on the silica gel. This will improve the peak shape and separation.[1]
-
-
Issue: The compound is not moving from the baseline even with a polar eluent.
-
Solution: Consider using a more polar solvent system, such as a gradient of dichloromethane and methanol with a basic modifier. Alternatively, reverse-phase chromatography using a C18 column with a buffered mobile phase (e.g., acetonitrile/water with ammonium hydroxide) can be effective for polar and basic compounds.[1]
-
-
Issue: Co-elution of impurities with the desired product.
-
Solution: Optimize the solvent gradient. A shallower gradient can improve the resolution between closely eluting compounds. If co-elution persists, a different chromatographic technique (e.g., reverse-phase) or recrystallization may be necessary.
-
Q3: How can I further purify this compound after chromatography to achieve >99% purity?
A3: Recrystallization is an excellent technique to achieve high purity after initial purification by chromatography. The choice of solvent is critical for successful recrystallization.
Troubleshooting Recrystallization:
-
Issue: The compound is soluble in all tested solvents at room temperature.
-
Solution: A two-solvent system is likely necessary. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Allow the solution to cool slowly.
-
-
Issue: The compound "oils out" instead of forming crystals.
-
Solution: This often occurs if the solution is supersaturated or cools too quickly. Try using a more dilute solution, cooling it more slowly, or scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a pure crystal of the compound can also be effective.
-
-
Issue: Poor recovery of the purified product.
-
Solution: Minimize the amount of hot solvent used to dissolve the compound to ensure the solution is saturated. Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation. Avoid washing the collected crystals with excessive amounts of cold solvent.
-
Q4: Can I purify this compound by converting it to a salt?
A4: Yes, forming a salt, such as the hydrochloride salt, can be an effective purification method, especially for removing non-basic impurities. The salt often has different solubility properties than the free base, which can be exploited for recrystallization. The free base can then be regenerated by treatment with a base.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Starting Purity | Expected Final Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Flash Chromatography (Silica Gel with Et3N) | 75-85% | 90-98% | 70-85% | Good for removing a wide range of impurities. | Can be time-consuming and requires solvent usage. Potential for product loss on the column. |
| Recrystallization (Single Solvent) | >90% | >99% | 60-80% | Excellent for achieving high purity. | Requires finding a suitable solvent; may have lower yield. |
| Recrystallization (Two-Solvent) | >90% | >99% | 50-75% | Applicable when a single suitable solvent cannot be found. | Can be more complex to optimize; may have lower yield. |
| Salt Formation and Recrystallization | 80-95% | >99.5% | 80-90% (overall) | Excellent for removing non-basic impurities; often yields highly crystalline solids. | Requires an additional step to form the salt and another to regenerate the free base. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the initial eluent or a stronger solvent like dichloromethane.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent system.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate with 0.5% triethylamine).
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Two-Solvent System
-
Solvent Selection: Identify a "good" solvent in which the compound is soluble at elevated temperatures (e.g., isopropanol) and a "poor" solvent in which it is insoluble (e.g., hexanes).
-
Dissolution: In an Erlenmeyer flask, dissolve the partially purified this compound in the minimum amount of the hot "good" solvent.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Purification via Hydrochloride Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation of the Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with cold diethyl ether.
-
Recrystallization of the Salt: Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/diethyl ether).
-
Regeneration of the Free Base: Dissolve the purified salt in water and add a base (e.g., 1M NaOH) until the solution is basic (pH > 10).
-
Extraction: Extract the free base into an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for Purification by Flash Chromatography.
Caption: Troubleshooting Common Recrystallization Problems.
Caption: Decision Tree for Purification Strategy.
References
stability issues with 2-(3-Chlorophenyl)azetidine in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(3-Chlorophenyl)azetidine in solution. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common stability issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Rapid degradation of this compound in acidic solution. | Acid-mediated hydrolysis and ring-opening of the azetidine ring. The protonation of the azetidine nitrogen at low pH can initiate this degradation.[1] | - Adjust the pH of the solution to neutral (pH 7.0) or slightly basic conditions if compatible with the experimental design. - If acidic conditions are required, minimize the exposure time of the compound to the acidic environment. - Consider using a buffer system to maintain a stable pH. |
| Observation of unexpected peaks during HPLC or LC-MS analysis. | Formation of degradation products due to hydrolysis, oxidation, or other reactions. A potential degradation pathway involves the formation of an azetidinium ion, which can lead to various ring-opened products.[2][3] | - Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products. - Use LC-MS to obtain mass information on the unknown peaks to aid in their identification. - Compare the retention times and mass spectra of the unknown peaks with those of potential degradation products. |
| Precipitation of the compound from the solution. | Poor solubility of this compound or its degradation products in the chosen solvent system. Azetidine itself is soluble in polar organic solvents.[4] | - Verify the solubility of this compound in the specific solvent and concentration being used. - Consider using a co-solvent to improve solubility. - Ensure the storage temperature is appropriate to prevent precipitation. |
| Loss of compound potency or activity over time. | Chemical degradation of this compound. The strained four-membered ring of azetidine can be susceptible to nucleophilic attack and ring-opening reactions.[1][5] | - Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. - Prepare fresh working solutions for each experiment. - Re-evaluate the purity and concentration of stock solutions periodically using a validated analytical method. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in solution?
A1: The primary cause of instability for many azetidine-containing compounds in solution is acid-mediated decomposition.[1] The strained four-membered azetidine ring is susceptible to ring-opening reactions, particularly under acidic conditions where the nitrogen atom can be protonated, making the ring more reactive.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of azetidine derivatives is highly pH-dependent. Acidic conditions (low pH) tend to accelerate degradation, while neutral to slightly alkaline conditions generally result in greater stability.[1] For instance, some aryl azetidines have been shown to be stable at pH 7.0 but decompose rapidly at a pH of 1.8.[1]
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products for this compound are not documented in the provided search results, general degradation pathways for similar compounds involve ring-opening of the azetidine moiety. This can lead to the formation of various amino alcohol or other rearranged structures.[1][2] One proposed mechanism involves the formation of a lactone intermediate followed by rearrangement to a lactam.[1]
Q4: What analytical methods are recommended for assessing the stability of this compound?
A4: Stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods are recommended for quantifying the parent compound and its degradation products.[6][7] These methods, often coupled with mass spectrometry (LC-MS), allow for the separation and identification of impurities and degradants.[8] Nuclear magnetic resonance (NMR) spectroscopy can be used for the structural elucidation of degradation products.[3]
Q5: What are the best practices for preparing and storing solutions of this compound?
A5: To ensure the stability of this compound solutions, it is recommended to:
-
Use high-purity solvents.
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers.
-
Protect solutions from light, especially if photostability has not been established.
-
Buffer solutions to a neutral or slightly alkaline pH if compatible with the intended application.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 105°C in a hot air oven for 24 hours. Dissolve the stressed solid in the initial solvent to the stock solution concentration.
-
Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.
Protocol 2: pH-Dependent Stability Study
This protocol is designed to evaluate the stability of this compound at different pH values.
1. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with different pH values (e.g., pH 2, 4, 7, 9, and 12).
2. Sample Preparation:
-
Prepare a stock solution of this compound in a minimal amount of a co-solvent (e.g., acetonitrile) to ensure solubility.
-
Spike a known concentration of the stock solution into each buffer solution to a final concentration suitable for analysis.
3. Incubation and Sampling:
-
Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
4. Sample Analysis:
-
Immediately analyze the aliquots by a validated HPLC method to determine the concentration of this compound remaining.
-
Plot the concentration of the compound as a function of time for each pH.
-
Calculate the degradation rate constant and half-life at each pH.
Visualizations
Caption: Potential acid-catalyzed degradation pathway of this compound.
Caption: Workflow for troubleshooting stability issues of this compound.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Poor Solubility of 2-(3-Chlorophenyl)azetidine
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to address solubility challenges encountered with 2-(3-Chlorophenyl)azetidine.
Frequently Asked Questions (FAQs)
Q1: What structural features of this compound contribute to its poor solubility?
A1: The poor aqueous solubility of this compound is primarily due to the presence of the non-polar chlorophenyl group. This hydrophobic moiety dominates the molecule's properties, making it less likely to form favorable interactions with polar solvents like water.[1] While the azetidine ring contains a nitrogen atom that can participate in hydrogen bonding, the larger, non-polar part of the molecule limits its overall solubility in aqueous media.[2][3]
Q2: I'm having trouble preparing a stock solution. What are the first steps I should take?
A2: Initially, attempt to dissolve the compound in a small amount of a polar organic solvent in which it is more soluble, such as dimethyl sulfoxide (DMSO) or ethanol, before diluting with your aqueous buffer.[3] If precipitation occurs upon dilution, consider adjusting the pH of the final solution or using a co-solvent system from the start.
Q3: How does pH influence the solubility of this compound?
A3: this compound contains a basic nitrogen atom within its azetidine ring.[4] In acidic conditions (lower pH), this nitrogen can become protonated, forming a positively charged ion. This salt form is generally more polar and exhibits significantly higher aqueous solubility.[5][6] Therefore, decreasing the pH of your aqueous solution is a primary strategy for enhancing its solubility.[7]
Q4: Which co-solvents are appropriate for this compound, and how do they work?
A4: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for non-polar compounds.[8] For this compound, water-miscible organic solvents are recommended.
-
Common choices: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Mechanism: These solvents disrupt the hydrogen bonding network of water and lower the dielectric constant, which helps to solubilize the hydrophobic chlorophenyl group.[8]
Q5: What are more advanced techniques if simple methods like pH adjustment and co-solvents are insufficient?
A5: If initial methods fail, several advanced formulation strategies can be employed:
-
Salt Formation: Synthesizing a stable salt of the compound (e.g., hydrochloride, mesylate) is a highly effective method to improve solubility and dissolution rates for basic drugs.[9][10]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[11] They can encapsulate the non-polar chlorophenyl group, forming an inclusion complex that is more water-soluble.[12][13][14]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[15] This can enhance the dissolution rate by presenting the drug in an amorphous, higher-energy state.[15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Compound precipitates from stock solution upon dilution in aqueous buffer. | The aqueous buffer cannot maintain the solubility of the compound at the desired concentration. The final concentration of the organic co-solvent (e.g., DMSO) may be too low. | 1. Lower the pH: Adjust the pH of the final aqueous buffer to be acidic (e.g., pH 4-5) to protonate the azetidine nitrogen. 2. Increase Co-solvent Percentage: Prepare a working solution with a higher percentage of the organic co-solvent, ensuring it is compatible with your experimental system. 3. Use a Surfactant: Add a small amount of a non-ionic surfactant like Tween® 80 or Polysorbate 80 to the buffer to help maintain solubility.[16] |
| Inconsistent results in biological assays. | Poor solubility leads to variable concentrations of the active compound, resulting in unreliable data. The compound may be precipitating in the assay medium. | 1. Confirm Solubility Limit: Experimentally determine the maximum solubility of the compound in your final assay medium before proceeding with large-scale experiments. 2. Incorporate a Solubilizer: Use a pre-formulated solution containing a solubilizing agent such as a cyclodextrin (e.g., HP-β-CD) to ensure consistent bioavailability.[11][17] 3. Sonication: Briefly sonicate the final diluted solution to break up any small aggregates that may have formed. |
| Difficulty achieving the desired concentration for an in vivo formulation. | High concentrations needed for animal studies often exceed the aqueous solubility of the compound. | 1. Formulate as a Salt: Use a pre-formed, highly soluble salt of the compound. This is one of the most common and effective approaches for basic drugs.[18] 2. Develop a Co-solvent System: A mixture of solvents may be required. For example, a formulation could consist of PEG 400, propylene glycol, and an acidic aqueous buffer. 3. Create a Nanosuspension: Particle size reduction to the nanometer range can significantly increase the surface area and dissolution velocity.[14] |
Quantitative Data on Solubility Enhancement Strategies
Disclaimer: The following data is representative of a typical weakly basic, poorly soluble compound and illustrates the potential impact of different solubilization techniques. Actual values for this compound must be determined experimentally.
| Method | Conditions | Hypothetical Solubility (µg/mL) | Fold Increase |
| Baseline | Deionized Water (pH 7.0) | 1 | 1x |
| pH Adjustment | 0.1 M HCl (pH 1.2) | 150 | 150x |
| Co-solvency | 20% Ethanol in Water | 25 | 25x |
| Cyclodextrin | 5% HP-β-CD in Water | 80 | 80x |
| Combined | 5% HP-β-CD in 0.1 M HCl | >1000 | >1000x |
Diagrams and Workflows
Troubleshooting Workflow for Poor Solubility
This diagram outlines a logical progression for addressing solubility issues, from initial characterization to advanced formulation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. issr.edu.kh [issr.edu.kh]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Azetidine - Wikipedia [en.wikipedia.org]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. Khan Academy [khanacademy.org]
- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. nbinno.com [nbinno.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
refining analytical methods for 2-(3-Chlorophenyl)azetidine detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection and quantification of 2-(3-Chlorophenyl)azetidine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of this compound?
A1: The choice of analytical technique depends on the required sensitivity, selectivity, and the sample matrix. For accurate quantification, High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are recommended. LC-MS/MS generally offers the highest sensitivity and selectivity, making it ideal for complex matrices and trace-level detection.
Q2: How should I prepare my samples for analysis?
A2: Proper sample preparation is crucial for accurate and reproducible results.[1] The basic concept is to convert a real matrix into a sample suitable for analysis.[1] The specific protocol will vary depending on the sample matrix. For biological fluids like plasma or urine, a protein precipitation or liquid-liquid extraction (LLE) is often necessary. Solid-phase extraction (SPE) can also be employed for cleaner extracts and higher recoveries.[1][2] For simpler matrices, a straightforward "dilute-and-shoot" approach may be sufficient after appropriate filtration.
Q3: What are the potential sources of variability in my results?
A3: Variability can arise from multiple sources, including sample collection and handling, inconsistencies in sample preparation, instrument performance, and data processing. It is essential to have a robust, validated method and to use an internal standard to correct for variations.
Q4: How can I improve the peak shape of this compound in my chromatogram?
A4: Poor peak shape (e.g., tailing or fronting) can be caused by several factors. In HPLC, ensure that the mobile phase pH is appropriate for the analyte's pKa. Using a high-purity silica-based column and ensuring the sample is dissolved in a solvent compatible with the mobile phase can also improve peak shape. In GC, derivatization might be necessary to improve volatility and reduce interactions with the column.
Troubleshooting Guides
HPLC-UV Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | Injection failure | Verify autosampler operation and syringe/needle placement. Manually inject a standard to confirm system performance. |
| Incorrect wavelength | Check the UV-Vis spectrum of this compound to ensure the detector is set to the wavelength of maximum absorbance. | |
| Compound degradation | Ensure sample stability under the storage and analytical conditions. Prepare fresh standards and samples. | |
| Poor Peak Shape (Tailing) | Secondary interactions with the column | Use a mobile phase with an appropriate pH and ionic strength. Consider an end-capped column or a different stationary phase. |
| Column overload | Dilute the sample or reduce the injection volume. | |
| Shifting Retention Times | Inconsistent mobile phase composition | Prepare fresh mobile phase and ensure proper mixing. |
| Column temperature fluctuations | Use a column oven to maintain a constant temperature. | |
| Column degradation | Flush the column or replace it if it's old or has been subjected to harsh conditions. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the injector or column | Use a deactivated liner and column. Consider derivatization to block active functional groups. |
| Non-volatile residues | Bake out the column according to the manufacturer's instructions. | |
| Low Signal Intensity | Poor ionization | Optimize the ion source parameters (temperature, electron energy). |
| Analyte degradation in the injector | Lower the injector temperature. Use a pulsed splitless or on-column injection. | |
| Mass Spectrum Mismatch | Co-eluting impurity | Improve chromatographic separation by optimizing the temperature program. Check the purity of the standard. |
| Incorrect MS calibration | Calibrate the mass spectrometer using the appropriate standard. |
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement | Matrix effects | Improve sample cleanup using SPE or LLE.[1][2] Use a matrix-matched calibration curve. Employ an isotopically labeled internal standard. |
| Co-eluting compounds | Modify the chromatographic method to separate the analyte from interfering compounds. | |
| Inconsistent Fragment Ion Ratios | Unstable ion source conditions | Clean and tune the ion source. Optimize nebulizer gas flow and temperature. |
| Incorrect collision energy | Optimize the collision energy for each MRM transition. | |
| No Signal in MRM Mode | Incorrect precursor/product ion selection | Infuse a standard solution of the analyte to determine the correct m/z values for the precursor and product ions. |
| Instrument not in the correct mode | Ensure the instrument is set to MRM (Multiple Reaction Monitoring) mode. |
Quantitative Data Summary
The following tables summarize typical performance characteristics for different analytical methods for this compound. These values are illustrative and should be established for each specific method and instrument.
Table 1: HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 5 - 10 ng/mL |
| Limit of Quantification (LOQ) | 15 - 30 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: GC-MS Method Performance
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL |
| Limit of Quantification (LOQ) | 2 - 5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Table 3: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.2 pg/mL |
| Limit of Quantification (LOQ) | 0.2 - 1 pg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Protocol 1: HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm
-
Sample Preparation: Dilute the sample in the initial mobile phase composition. Filter through a 0.45 µm filter before injection.
Protocol 2: GC-MS Method
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Sample Preparation: Extract the sample with a suitable organic solvent (e.g., ethyl acetate), evaporate to dryness, and reconstitute in a small volume of the same solvent.
Protocol 3: LC-MS/MS Method
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Quantifier: To be determined by infusing a standard solution (e.g., [M+H]+ → major fragment)
-
Qualifier: To be determined by infusing a standard solution (e.g., [M+H]+ → minor fragment)
-
-
Sample Preparation: Perform protein precipitation with acetonitrile for plasma samples. Centrifuge, and inject the supernatant. For other matrices, a solid-phase extraction may be necessary.
Visualizations
References
Technical Support Center: Investigating the Biological Activity and Specificity of Novel Azetidine Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals working with novel azetidine-containing small molecules, such as 2-(3-Chlorophenyl)azetidine. Due to the limited publicly available data on the specific biological targets of this compound, this guide offers a general framework for characterizing its activity and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are seeing an unexpected phenotype in our cellular assay after treating with this compound. How can we determine if this is an off-target effect?
An unexpected phenotype can arise from the compound's primary mechanism of action, off-target effects, or even compound impurities. A systematic approach is necessary to dissect these possibilities.
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Confirm Compound Identity and Purity: Ensure the identity and purity of your compound batch using methods like LC-MS and NMR. Impurities from the synthesis of azetidine-containing molecules can sometimes be biologically active.
-
Dose-Response Relationship: Establish a clear dose-response curve for the observed phenotype. A classic sigmoidal curve can suggest a specific biological interaction, though it does not distinguish between on- and off-target effects.
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Use of Structurally Related Analogs: Test structurally similar but inactive analogs of this compound. If these analogs do not produce the same phenotype, it suggests the observed effect is specific to the active compound's structure.
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Orthogonal Assays: Employ an alternative assay that measures the same biological endpoint through a different method. Concordant results across different assay platforms increase confidence that the observed effect is real.
-
Target Engagement Studies: If a primary target is hypothesized, use techniques like cellular thermal shift assay (CETSA) or surface plasmon resonance (SPR) to confirm direct binding of the compound to the target protein in a cellular context.
Q2: What are some common off-target liabilities for azetidine-containing compounds?
The azetidine ring is a versatile scaffold found in compounds with a wide range of biological activities.[1] While there are no universal off-target liabilities for all azetidine derivatives, their structural features can sometimes lead to interactions with common off-target families, such as:
-
GPCRs (G-protein coupled receptors): The conformational rigidity of the azetidine ring can be favorable for binding to the well-defined pockets of GPCRs.[2]
-
Ion Channels: Small molecule modulators of ion channels often possess specific spatial arrangements of functional groups that can be mimicked by substituted azetidines.
-
Kinases: While less common, interactions with the ATP-binding site of kinases are a potential off-target liability for many small molecules.
-
CYP450 Enzymes: Inhibition of cytochrome P450 enzymes is a common off-target effect that can lead to drug-drug interactions.
Q3: How can we proactively screen for off-target effects of this compound?
Proactive screening is crucial in early-stage drug discovery to de-risk a compound. Several approaches can be taken:
-
Panel Screening: Utilize commercially available off-target screening panels that test the compound against a broad range of common off-target proteins (e.g., kinases, GPCRs, ion channels, proteases).
-
Phenotypic Screening: Employ high-content imaging or other cell-based phenotypic assays to identify unexpected cellular responses.
-
Chemoproteomics: Advanced techniques like activity-based protein profiling (ABPP) can identify covalent interactions with off-target proteins in a cellular lysate.
Troubleshooting Guides
Issue: Inconsistent Results Between Experimental Batches
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability | Assess the stability of this compound in your assay buffer and solvent over the experiment's duration using LC-MS. | Azetidine-containing compounds can be susceptible to ring-opening or degradation under certain pH or temperature conditions. |
| Variability in Compound Purity | Analyze the purity of each batch of the compound using HPLC or LC-MS. | Different synthesis batches may contain varying levels of impurities, some of which could be biologically active. |
| Cell Culture Conditions | Standardize cell passage number, confluency, and media components for all experiments. | Cellular responses can be highly sensitive to minor variations in culture conditions. |
Issue: High Cytotoxicity Observed at Active Concentrations
| Potential Cause | Troubleshooting Step | Rationale |
| General Cellular Toxicity | Perform a panel of cytotoxicity assays (e.g., measuring membrane integrity, mitochondrial function, and caspase activation) to understand the mechanism of cell death. | This helps to distinguish between specific, targeted apoptosis and non-specific necrosis. |
| Off-Target-Mediated Toxicity | Compare the cytotoxic profile with known off-target effects of similar compounds. Cross-reference findings with off-target screening panel results. | If the cytotoxicity is mediated by a specific off-target, it may be possible to engineer out this activity through medicinal chemistry. |
| Reactive Metabolite Formation | Conduct a metabolite identification study using liver microsomes to assess the potential for the formation of reactive metabolites. | The metabolic products of a compound can sometimes be more toxic than the parent molecule. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of a ligand to its target protein in a cellular environment.
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend the cells in a suitable buffer.
-
Compound Treatment: Aliquot the cell suspension and treat with varying concentrations of this compound or a vehicle control. Incubate at 37°C for 1 hour.
-
Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells through freeze-thaw cycles or sonication.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Collect the supernatant (soluble fraction).
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot. A ligand-bound protein will be more thermally stable and will be present in higher amounts at elevated temperatures compared to the unbound protein.
Protocol 2: Broad-Panel Kinase Inhibition Assay
This protocol provides a general workflow for assessing the selectivity of a compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.
-
Kinase Reaction: In a multi-well plate, combine a specific kinase, its substrate, and ATP.
-
Compound Addition: Add the diluted compound or vehicle control to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction (usually 30°C) for a specified time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 value for any kinases that show significant inhibition.
Visualizations
Caption: Troubleshooting workflow for an unexpected phenotype.
Caption: Hypothetical signaling pathway and potential off-target interaction.
References
Technical Support Center: Optimizing Experimental Protocols with Tris-HCl Buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of Tris-HCl buffer. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Tris, and why is it a commonly used buffer in biological experiments?
A1: Tris, or tris(hydroxymethyl)aminomethane, is an organic compound widely used to prepare buffer solutions in biochemistry and molecular biology. Its popularity stems from its buffering capacity in the physiological pH range of 7.2 to 9.0, which is suitable for many biological reactions. It is relatively inert and generally does not interfere with most enzymatic reactions.
Q2: How does temperature affect the pH of a Tris-HCl buffer?
A2: The pH of a Tris-HCl buffer is highly sensitive to temperature changes. The pKa of Tris decreases by approximately 0.028 to 0.031 units for every 1°C increase in temperature. This means a buffer prepared to pH 8.0 at 25°C will have a pH closer to 8.5 at 4°C and around 7.7 at 37°C. It is crucial to adjust the pH of the buffer at the intended experimental temperature.
Q3: Can Tris-HCl buffer be used in protein quantification assays?
A3: Tris-HCl buffer can interfere with certain protein quantification assays. For example, it is incompatible with the Bradford protein assay as it can lead to precipitation of the dye. However, it is generally compatible with the Bicinchoninic acid (BCA) assay. Always consult the specific protocol for your protein quantification method to ensure buffer compatibility.
Q4: Is it necessary to use a specific grade of Tris for different applications?
A4: Yes, the grade of Tris can be critical. For molecular biology applications such as PCR, sequencing, and cell culture, it is advisable to use a high-purity, nuclease-free grade of Tris to avoid enzymatic degradation of DNA and RNA. For general biochemical applications like protein purification, a standard high-purity grade is usually sufficient.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Incorrect buffer pH due to temperature fluctuations.
Troubleshooting Steps:
-
Verify pH at Working Temperature: Measure the pH of your Tris-HCl buffer at the temperature you will be conducting your experiment.
-
Prepare a Temperature Correction Chart: If you frequently switch between different experimental temperatures, create a chart to guide pH adjustments.
-
Use a pH Meter with Automatic Temperature Compensation (ATC): This will provide more accurate pH readings at different temperatures.
Issue 2: Precipitation or Cloudiness in the Buffer Solution
Possible Cause:
-
Low-quality reagents: Impurities in the Tris base or hydrochloric acid can lead to precipitation.
-
Microbial contamination: Over time, buffer solutions can become contaminated with bacteria or fungi.
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure you are using high-grade Tris and HCl.
-
Filter Sterilize: For long-term storage, filter the buffer solution through a 0.22 µm filter to remove particulates and microorganisms.
-
Autoclave (with caution): While Tris-HCl can be autoclaved, the pH may shift slightly upon cooling. Re-check the pH after autoclaving and cooling to room temperature.
-
Store Properly: Store the buffer at 4°C to inhibit microbial growth.
Issue 3: Poor Resolution in Gel Electrophoresis
Possible Cause: Incorrect buffer concentration or pH.
Troubleshooting Steps:
-
Verify Buffer Concentration: Double-check your calculations and the final concentration of your running and gel buffers.
-
Check pH of Buffers: Ensure the pH of your stacking and resolving gel buffers, as well as the running buffer, are correct. The pH difference between the stacking and resolving gels is critical for proper protein stacking.
-
Prepare Fresh Buffer: If the buffer has been stored for an extended period, it is best to prepare a fresh batch.
Data Presentation
Table 1: Temperature-Dependent pH Shift of 1 M Tris-HCl Buffer (Adjusted to pH 8.0 at 25°C)
| Temperature (°C) | Approximate pH |
| 4 | 8.56 |
| 25 | 8.00 |
| 37 | 7.66 |
Table 2: Common Working Concentrations of Tris-HCl for Various Applications
| Application | Typical Concentration |
| DNA/RNA Resuspension (TE Buffer) | 10 mM |
| Protein Extraction/Lysis Buffer | 20-50 mM |
| SDS-PAGE Running Buffer | 25 mM |
| Western Blot Transfer Buffer | 25 mM |
Experimental Protocols
Protocol 1: Preparation of 1 M Tris-HCl Stock Solution (pH 8.0 at 25°C)
Materials:
-
Tris base (MW: 121.14 g/mol )
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
pH meter with temperature probe
-
Stir plate and stir bar
-
Graduated cylinder and beaker
Methodology:
-
Weigh 121.14 g of Tris base and dissolve it in approximately 800 mL of deionized water in a beaker with a stir bar.
-
Allow the Tris base to dissolve completely. The solution will be slightly warm.
-
Place the beaker in a water bath to cool the solution to 25°C.
-
Calibrate the pH meter at 25°C using standard buffers.
-
Slowly add concentrated HCl to the Tris solution while continuously monitoring the pH.
-
Continue adding HCl until the pH of the solution reaches 8.0.
-
Transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.
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Verify the final pH. The solution can be stored at 4°C.
Visualizations
Caption: Workflow for preparing Tris-HCl buffer.
Caption: Logic for troubleshooting inconsistent experimental outcomes.
troubleshooting inconsistent results in 2-(3-Chlorophenyl)azetidine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Chlorophenyl)azetidine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of 2-arylazetidines, including the 3-chloro derivative, is often challenging due to the inherent ring strain of the four-membered azetidine ring.[1][2] Common strategies involve the cyclization of a linear precursor. A prevalent and effective method is the intramolecular cyclization of a suitably substituted 3-amino-1-propanol derivative. This typically involves the activation of the hydroxyl group (e.g., by conversion to a mesylate or tosylate) followed by base-induced ring closure. Another approach is the reductive cyclization of β-haloalkylimines.[2] More recent advances include palladium-catalyzed intramolecular C-H amination.[3]
Q2: What are the critical parameters influencing the yield and purity of this compound?
A2: Several factors can significantly impact the outcome of the synthesis:
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Reaction Temperature: Due to the strained nature of the azetidine ring, temperature control is crucial. Higher temperatures can lead to side reactions, including ring-opening or polymerization.[4]
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Choice of Base: The strength and steric bulk of the base used for the cyclization step can affect the rate of the desired reaction versus competing elimination or intermolecular reactions.
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Solvent: The polarity and aprotic/protic nature of the solvent can influence the solubility of intermediates and the transition state energies of the cyclization, thereby affecting the reaction rate and yield.
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Purity of Starting Materials: Impurities in the starting materials can lead to the formation of side products that may be difficult to separate from the desired azetidine.
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Protection Strategy: The choice of protecting groups for the nitrogen atom (if any) can influence the reactivity and stability of the intermediates.
Q3: How stable is this compound? What are the recommended storage conditions?
A3: Azetidines, in general, can be susceptible to ring-opening under acidic conditions due to their ring strain.[5] The stability is influenced by the substituents on the ring and the nitrogen atom. For N-substituted aryl azetidines, decomposition is more rapid at low pH.[5] It is recommended to store this compound, especially in solution, under neutral or slightly basic conditions. For long-term storage, it is advisable to keep the compound as a solid in a cool, dry, and dark place.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature cautiously. However, be aware that excessive heat can lead to degradation. |
| Suboptimal base | The choice of base is critical for the cyclization step. If a weak base was used, consider a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). |
| Poor quality of reagents | Ensure that all starting materials and solvents are pure and dry. Moisture can quench the base and hinder the reaction. |
| Formation of side products | The formation of five-membered pyrrolidine rings is a common side reaction in azetidine synthesis.[6] This is often thermodynamically favored over the formation of the four-membered ring. Lowering the reaction temperature may favor the kinetically controlled formation of the azetidine.[7] |
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Impurities and Identification/Removal Strategies:
| Impurity | Identification | Removal |
| Unreacted starting material | Compare the TLC or LC-MS of the crude product with the starting materials. | Can often be removed by column chromatography. |
| Pyrrolidine byproduct | Characterize by NMR and Mass Spectrometry. The fragmentation pattern in MS and the chemical shifts in NMR will differ significantly from the azetidine product. | Separation can be challenging due to similar polarities. Careful optimization of column chromatography (e.g., using a different solvent system or a different stationary phase) may be effective. |
| Polymerized material | Often appears as an insoluble baseline material on TLC. | Can usually be removed by filtration or during aqueous workup. |
| Ring-opened products | Can be identified by the absence of the characteristic azetidine ring signals in NMR and a different molecular weight in MS. | Purification by column chromatography is typically effective. |
Experimental Protocols
General Two-Step Synthesis of 2-Arylazetidines
This protocol is a generalized procedure based on the synthesis of 2-arylazetidines and should be optimized for this compound.[6]
Step 1: Synthesis of the Oxirane Precursor
This step involves the reaction of a suitable amine with an epihalohydrin to form the N-substituted oxirane.
Step 2: Intramolecular Cyclization to the Azetidine
The oxirane precursor is then treated with a strong base to induce intramolecular cyclization to the desired 2-arylazetidine.
| Parameter | Value |
| Base | Lithium diisopropylamide (LDA) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2-4 hours |
| Workup | Quenching with water, extraction with an organic solvent, and purification by column chromatography. |
Note: The yields for various 2-arylazetidines using a similar two-step protocol are reported to be in the range of moderate to good. The presence of an electron-withdrawing group like chlorine on the phenyl ring might influence the reaction outcome.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the two-step synthesis of 2-arylazetidines.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Design and synthesis of two azetidin-haloperidol derivatives using some strategies : Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. PubChemLite - this compound (C9H10ClN) [pubchemlite.lcsb.uni.lu]
- 5. medwinpublisher.org [medwinpublisher.org]
- 6. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Bioavailability of 2-(3-Chlorophenyl)azetidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying 2-(3-Chlorophenyl)azetidine to improve its bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound analog shows poor oral bioavailability in preclinical animal models. What are the potential underlying causes?
A1: Poor oral bioavailability of a small molecule like this compound can stem from several factors. These can be broadly categorized as:
-
Poor Absorption:
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Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. This is a common issue for compounds with aromatic rings and halogen substituents.
-
Low Intestinal Permeability: The molecule may not efficiently cross the intestinal epithelial barrier to enter the bloodstream. This can be due to its physicochemical properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters.
-
-
Extensive First-Pass Metabolism:
-
Hepatic Metabolism: After absorption, the compound passes through the liver via the portal vein, where it can be extensively metabolized by enzymes like Cytochrome P450s before reaching systemic circulation.
-
Intestinal Metabolism: Metabolic enzymes are also present in the intestinal wall and can metabolize the compound before it is even absorbed.
-
-
Efflux by Transporters: The compound might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp) located on the apical membrane of enterocytes.[1]
Q2: How can I determine if my compound is a substrate for P-glycoprotein (P-gp) efflux?
A2: You can assess if your compound is a P-gp substrate using an in vitro Caco-2 permeability assay. By measuring the bidirectional transport of the compound across a Caco-2 cell monolayer (from the apical to the basolateral side and vice versa), you can calculate the efflux ratio. An efflux ratio significantly greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter like P-gp.[1] To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.
Q3: What initial modifications can I make to the this compound scaffold to improve its permeability?
A3: To improve permeability, you can consider the following strategies:
-
Increase Lipophilicity: Increasing the lipophilicity (logP) of a compound can enhance its passive diffusion across the lipid bilayers of cell membranes. For CNS drugs, a logP in the range of 2-4 is often considered optimal to balance blood-brain barrier penetration with aqueous solubility.[2] This can be achieved by adding small, non-polar functional groups. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
-
Reduce Polar Surface Area (PSA): A lower PSA (ideally < 90 Ų) is generally associated with better membrane permeability. This can be achieved by masking polar functional groups.
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Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical conversion in the body to release the active parent drug.[3][4] This strategy can be used to temporarily mask polar functional groups that hinder membrane permeation. For the azetidine nitrogen, a bioreversible protecting group could be introduced.
Q4: My compound has very low aqueous solubility. What formulation strategies can I explore to improve its dissolution?
A4: For compounds with low aqueous solubility, several formulation strategies can be employed to enhance their dissolution and subsequent absorption:
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Micronization: Reducing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating the drug in lipids, oils, or surfactants can enhance its solubilization in the GI tract and promote its absorption via the lymphatic system. Self-emulsifying drug delivery systems (SEDDS) are a promising option in this category.[5][6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for this compound and a series of its analogs to illustrate the impact of chemical modifications on key physicochemical and pharmacokinetic properties.
| Compound | Modification | logP | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| Parent | This compound | 2.5 | 50 | 1.5 | 15 |
| Analog 1 | 2-(3-Chloro-4-fluorophenyl)azetidine | 2.8 | 40 | 2.5 | 25 |
| Analog 2 | 2-(3-Chlorophenyl)-1-methylazetidine | 2.9 | 45 | 1.8 | 18 |
| Analog 3 | This compound-N-acetate (Prodrug) | 1.8 | 150 | 5.0 | 45 |
| Analog 4 | 2-(3-Chlorophenyl)-4,4-dimethylazetidine | 3.5 | 20 | 3.5 | 30 |
Experimental Protocols
In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive intestinal absorption of compounds.
Methodology:
-
Preparation of Lipid Membrane: A 1% solution of lecithin in dodecane is prepared. 5 µL of this solution is added to the membrane of each well of a 96-well donor plate and allowed to impregnate the filter for 5 minutes.
-
Preparation of Donor Solution: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM.
-
Preparation of Acceptor Plate: The wells of a 96-well acceptor plate are filled with 300 µL of the same buffer solution, optionally containing a scavenger to mimic plasma protein binding.
-
Assay Assembly and Incubation: The donor plate is carefully placed on top of the acceptor plate, forming a "sandwich". The assembly is incubated at room temperature for 4 to 16 hours with gentle shaking.
-
Sample Analysis: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:
Where:
-
[C_A] is the concentration in the acceptor well.
-
[C_eq] is the equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
In Vitro Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.
-
Bidirectional Permeability Assessment:
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Apical to Basolateral (A-B) Transport: The test compound (typically at 10 µM) is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and samples are collected from the apical (receiver) side at the same time points.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated using the formula:
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Calculation of Efflux Ratio: The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B).
In Vivo Pharmacokinetic Study in Mice
This study determines the pharmacokinetic profile of a compound after oral administration.
Methodology:
-
Animal Dosing: Male C57BL/6 mice (8-10 weeks old) are fasted overnight. The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a specific dose (e.g., 10 mg/kg). A separate group of mice receives the compound via intravenous (IV) injection to determine absolute bioavailability.
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Blood Sampling: Blood samples (approximately 50 µL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in the plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
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Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
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Half-life (t1/2)
-
Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: Experimental workflow for improving the bioavailability of a lead compound.
Caption: Hypothetical metabolic pathway for this compound.
Caption: Logical relationships of bioavailability enhancement strategies.
References
- 1. Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
Technical Support Center: Purification of 2-(3-Chlorophenyl)azetidine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-(3-Chlorophenyl)azetidine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
A1: The primary challenges include:
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Co-elution of isomers: Enantiomers and diastereomers of this compound often have very similar physical properties, making their separation by standard chromatography difficult.
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Compound instability: The strained azetidine ring can be susceptible to ring-opening, particularly under acidic conditions that may be used in chromatography.[1][2] N-aryl azetidines, in particular, can undergo decomposition.[1][2]
-
Low yield and recovery: Poor separation efficiency and compound degradation can lead to significant loss of material during purification.
-
Baseline resolution: Achieving baseline separation of all isomers is often necessary for accurate analysis and for obtaining highly pure material for further studies.
Q2: Which chromatographic techniques are most effective for separating this compound isomers?
A2: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most successful techniques for separating chiral isomers of azetidine derivatives.[3][4][5] These methods utilize chiral stationary phases (CSPs) that can differentiate between the enantiomers.
Q3: What types of chiral stationary phases (CSPs) are recommended?
A3: Polysaccharide-based CSPs are highly recommended for the separation of a wide range of chiral compounds, including those with structures similar to this compound. Columns such as those from the CHIRALPAK® and CHIRALCEL® series (e.g., CHIRALPAK IA, IB, IC, ID, IF) have demonstrated broad applicability in separating chiral isomers.[6]
Q4: Can I use normal-phase or reversed-phase HPLC?
A4: Both normal-phase and reversed-phase chromatography can be employed for chiral separations. Normal-phase (using eluents like hexane/ethanol or hexane/isopropanol) is often a good starting point.[7] However, reversed-phase (using eluents like acetonitrile/water or methanol/water with additives) can also be effective. Care must be taken with reversed-phase methods to avoid acidic conditions that could lead to the degradation of the azetidine ring.[1][2]
Q5: How can I improve the resolution between my isomers?
A5: To improve resolution, you can:
-
Screen different CSPs: The choice of chiral stationary phase is the most critical factor.
-
Optimize the mobile phase: Adjust the ratio of solvents (e.g., the percentage of alcohol in normal-phase or organic modifier in reversed-phase).
-
Use additives: Small amounts of additives like diethylamine (DEA) or trifluoroacetic acid (TFA) can improve peak shape and selectivity, but their compatibility with the compound's stability must be considered.
-
Adjust the flow rate: Lowering the flow rate can sometimes improve resolution.
-
Optimize the temperature: Temperature can affect the interactions between the analyte and the stationary phase, thereby influencing selectivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound isomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation of Enantiomers | 1. Inappropriate chiral stationary phase (CSP).2. Non-optimal mobile phase composition.3. Isomers are not chiral or the sample is a single enantiomer. | 1. Screen a variety of CSPs with different chiral selectors (e.g., amylose-based, cellulose-based).2. Systematically vary the mobile phase composition. For normal phase, adjust the alcohol percentage. For reversed-phase, alter the organic modifier percentage and pH.3. Confirm the presence of multiple isomers using an achiral method if diastereomers are possible, or by using a different analytical technique. |
| Peak Tailing or Broad Peaks | 1. Secondary interactions with the stationary phase.2. Column overload.3. Inappropriate mobile phase pH or additives. | 1. Add a competing amine (e.g., 0.1% diethylamine) to the mobile phase for basic compounds to reduce tailing.2. Reduce the sample concentration or injection volume.3. For basic compounds, ensure the mobile phase pH is in a suitable range. Experiment with different additives. |
| Low Recovery or Sample Loss | 1. Degradation of the compound on the column.2. Irreversible adsorption to the stationary phase.3. Sample precipitation in the mobile phase. | 1. Avoid highly acidic mobile phases. Buffer the mobile phase to a neutral or slightly basic pH if using reversed-phase chromatography.2. Use a different stationary phase or add a modifier to the mobile phase to reduce strong interactions.3. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition.2. Temperature fluctuations.3. Column equilibration issues. | 1. Prepare fresh mobile phase daily and ensure accurate mixing.2. Use a column oven to maintain a constant temperature.3. Ensure the column is fully equilibrated with the mobile phase before each injection (typically 10-20 column volumes). |
| Co-elution of Diastereomers | 1. Insufficient selectivity of the stationary phase.2. Non-optimal mobile phase. | 1. Screen different achiral stationary phases (e.g., silica, C18, phenyl) or different chiral stationary phases.2. Optimize the mobile phase composition. Gradient elution may be necessary to resolve closely eluting diastereomers. |
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: Chiral HPLC Method Development for Analytical Separation
This protocol outlines a systematic approach to developing an analytical method for separating this compound enantiomers.
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase, for example, a CHIRALPAK® IA or CHIRALCEL® OD-H column (4.6 x 250 mm, 5 µm).
-
-
Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
Procedure:
-
Equilibrate the column with Mobile Phase A for at least 30 minutes.
-
Inject a 5-10 µL solution of the racemic this compound (1 mg/mL in mobile phase).
-
Run the analysis and observe the chromatogram for separation.
-
If no or poor separation is observed, repeat the process with Mobile Phase B.
-
If separation is observed, optimize the mobile phase by varying the alcohol percentage (e.g., from 5% to 20%).
-
-
-
Mobile Phase Screening (Reversed Phase):
-
Mobile Phase C: Acetonitrile/Water (50:50, v/v) with 10 mM Ammonium Bicarbonate
-
Mobile Phase D: Methanol/Water (50:50, v/v) with 10 mM Ammonium Bicarbonate
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
Procedure:
-
Follow the same equilibration and injection procedure as for the normal phase screening.
-
Optimize the separation by adjusting the ratio of organic solvent to water.
-
-
Protocol 2: Preparative SFC for Isomer Isolation
This protocol provides a general workflow for scaling up an analytical separation to a preparative scale using Supercritical Fluid Chromatography (SFC).
-
Analytical Method Development (SFC):
-
Column: Use the same chiral stationary phase that showed good results in HPLC or a dedicated SFC chiral column.
-
Mobile Phase: Supercritical CO₂ and a co-solvent (e.g., methanol, ethanol).
-
Procedure:
-
Develop an analytical SFC method by screening different co-solvents and gradients to achieve baseline separation.
-
The use of a basic additive like diethylamine (0.1-0.2%) in the co-solvent can improve peak shape.
-
-
-
Scale-up to Preparative SFC:
-
Column: Select a preparative column with the same stationary phase but a larger diameter (e.g., 20 x 250 mm).
-
Flow Rate: Scale the flow rate according to the column diameter.
-
Sample Loading: Determine the maximum sample load that does not compromise resolution.
-
Procedure:
-
Dissolve the mixture of isomers in the co-solvent at a high concentration.
-
Perform stacked injections to maximize throughput.
-
Collect the fractions corresponding to each isomer.
-
Evaporate the solvent to obtain the purified isomers.
-
-
Visualizations
Experimental Workflow for Chiral Method Development
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. shimadzu.com [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bgb-analytik.com [bgb-analytik.com]
improving the regioselectivity of 2-(3-Chlorophenyl)azetidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 2-(3-Chlorophenyl)azetidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for obtaining 2-arylazetidines like this compound?
A1: Common strategies include the intramolecular cyclization of epoxy amines, [2+2] photocycloaddition reactions, and the functionalization of azetine precursors.[1][2] A highly effective method involves the regio- and diastereoselective ring formation from oxiranylmethyl-substituted benzylamines.[3][4][5] This two-step method generally provides good yields and high selectivity.[4]
Q2: What is the key challenge in the synthesis of this compound regarding regioselectivity?
A2: A primary challenge is controlling the nucleophilic attack to favor the formation of the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring.[4][6] The choice of reagents and reaction conditions is critical to kinetically favor the desired 4-exo-tet cyclization.[5]
Q3: How does the choice of base impact the regioselectivity of the cyclization reaction?
A3: The choice of base is crucial for achieving high regioselectivity. Strong, non-nucleophilic bases are often required. For the cyclization of N-(3-chlorobenzyl)-N-((oxiran-2-yl)methyl)amine, a superbase mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR) has been shown to be effective, leading exclusively to the formation of the azetidine ring.[3][4] The use of other bases like LDA, LiTMP, or KHMDS alone may result in no reaction or the formation of complex mixtures.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired this compound | - Ineffective base for the cyclization step.- Reaction temperature is not optimal.- Impure starting materials. | - Use a superbase mixture of lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR) for the cyclization.[3][4]- Maintain a reaction temperature of -78 °C during the addition of reagents and for the duration of the reaction.[4]- Ensure starting materials, particularly the epoxy amine precursor, are purified by column chromatography. |
| Formation of the undesired 5-membered pyrrolidine ring product | - Reaction conditions favor the thermodynamically more stable product.- Use of a less sterically hindered or weaker base. | - Employ a kinetically controlled reaction setup with a strong, bulky base at low temperatures to favor the formation of the strained four-membered ring.[4][5]- Switch to the recommended LiDA-KOR superbase system which has been shown to provide high regioselectivity for the azetidine product.[3] |
| Complex mixture of unidentified side products | - Use of inappropriate organometallic bases like BuLi.- Decomposition of starting materials or intermediates. | - Avoid using bases like BuLi which can lead to complex mixtures.[3]- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent degradation.[4]- Purify the intermediate epoxy amine before the cyclization step. |
| Poor diastereoselectivity (in cases of substituted azetidines) | - The geometry of the transition state is not well-controlled. | - The use of the LiDA-KOR superbase system has been shown to produce the trans diastereomer with high selectivity.[3][4] This is due to a stretched double bicyclic transition state that provides optimal orbital overlap.[4] |
Experimental Protocols
General Procedure for the Synthesis of N-(3-chlorobenzyl)-N-((oxiran-2-yl)methyl)amine
This procedure is adapted from a general method for the preparation of N-substituted aminomethyloxiranes.[4]
-
To a solution of 3-chlorobenzylamine (1.0 equiv) in a mixture of ethanol (EtOH) and water, add epichlorohydrin (1.0 equiv) at 0 °C.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
General Procedure for the Regioselective Synthesis of this compound-3-methanol
This protocol is based on a superbase-induced cyclization reaction.[3][4]
-
Under an inert nitrogen atmosphere, dissolve the purified N-(3-chlorobenzyl)-N-((oxiran-2-yl)methyl)amine (1.0 equiv) in absolute tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare the LiDA-KOR superbase by adding a hexane solution of butyllithium (3.0 equiv) to a solution of diisopropylamine (2.0 equiv) in absolute THF at -78 °C, followed by the addition of potassium tert-butoxide.
-
Slowly add the freshly prepared superbase to the solution of the epoxy amine at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by adding water and diethyl ether to the cold mixture.
-
Allow the mixture to warm to room temperature, separate the phases, and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired this compound-3-methanol.
Data Summary
The following table summarizes the typical yields and regioselectivity observed for the synthesis of 2-arylazetidines using the superbase method.
| Substituent on Phenyl Ring | Yield (%) | Regioselectivity (Azetidine:Pyrrolidine) | Reference |
| H | 60-80 | >95:5 | [3][4] |
| 3-Cl | Expected to be similar to unsubstituted | Expected to be highly selective | N/A |
| 4-Me | 75 | >95:5 | [3] |
| 4-OMe | 72 | >95:5 | [3] |
| 4-F | 68 | >95:5 | [3] |
Note: Data for the 3-chloro substituted compound is not explicitly provided in the cited literature but is expected to follow the same trend of high regioselectivity and good yield based on the demonstrated functional group tolerance.[4]
Visual Guides
Caption: Reaction workflow for the regioselective synthesis of this compound.
Caption: Troubleshooting flowchart for optimizing the synthesis of this compound.
References
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
catalyst selection for efficient 2-(3-Chlorophenyl)azetidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-(3-Chlorophenyl)azetidine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Which catalytic methods are most effective for the synthesis of 2-arylazetidines like this compound?
A1: Several catalytic methods are effective for synthesizing 2-arylazetidines. Palladium-catalyzed intramolecular C-H amination is a modern and efficient approach.[1][2][3] Other successful methods include intramolecular cyclization of γ-amino alcohols derived from imino-aldol reactions, and the reaction of N-substituted-1-arylethylamines with epichlorohydrin followed by base-induced ring closure.[4][5] The choice of catalyst and method will depend on the desired scale, stereochemistry, and available starting materials.
Q2: What are the common starting materials for the synthesis of this compound?
A2: Common starting points include derivatives of 3-chlorobenzaldehyde or 3-chlorophenyl-substituted amino alcohols. For instance, a β-amino ester can be synthesized from a 3-chlorobenzaldehyde derivative, which is then reduced and cyclized.[5] Another approach involves the use of N-substituted amines and (3-(3-chlorophenyl)oxiran-2-yl)methanol or its derivatives.[4]
Q3: How can I achieve enantioselective synthesis of this compound?
A3: Enantioselective synthesis can be achieved by using chiral auxiliaries or catalysts. One reported method involves the use of a chiral N-sulfinyl auxiliary in an imino-aldol reaction to generate a chiral β-amino ester intermediate with good diastereoselectivity. This intermediate is then converted to the chiral azetidine.[5] Copper-catalyzed asymmetric borylation/allylation of azetines is another advanced method for producing chiral 2,3-disubstituted azetidines.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Inefficient Catalyst Activity: The palladium, rhodium, or iridium catalyst may not be active due to improper handling or degradation. | • Ensure the use of fresh, high-quality catalyst and ligands.• Handle air- and moisture-sensitive catalysts and reagents under an inert atmosphere (e.g., argon or nitrogen).• Optimize the catalyst loading; higher loading may be necessary for challenging substrates. |
| Incorrect Base: The choice and amount of base are critical for the cyclization step. | • For methods involving deprotonation, use a strong, non-nucleophilic base like LDA or LiHMDS.• For palladium-catalyzed C-H amination, ensure the correct inorganic base (e.g., K2CO3) and additives are used as specified in the protocol. | |
| Low Reaction Temperature: The activation energy for the ring closure may not be reached. | • Gradually increase the reaction temperature. For intramolecular cyclizations of γ-amino alcohols, refluxing in a suitable solvent like THF is often required.[5] | |
| Formation of Side Products | Ring-Opened Byproducts: The strained azetidine ring can be susceptible to cleavage. | • Use milder reaction conditions where possible.• During purification, avoid strongly acidic or basic conditions. Use neutral or slightly basic alumina for chromatography if silica gel causes degradation. |
| Formation of Pyrrolidine Ring: 5-endo-tet cyclization can compete with the desired 4-exo-tet cyclization. | • The choice of substrate and reaction conditions can influence regioselectivity. Methods based on the cyclization of γ-amino alcohols are generally selective for the 4-membered ring.[4][5] | |
| Allylic Byproduct with N-Boc Protection: Deprotonation at the carbon adjacent to the nitrogen in N-Boc protected intermediates can lead to an allylic side product.[4][7] | • Consider using an alternative nitrogen protecting group if this side reaction is significant. | |
| Difficulty in Product Purification | Co-elution with Starting Materials or Byproducts: The polarity of the product may be similar to that of other components in the reaction mixture. | • Optimize the solvent system for column chromatography. A gradient elution may be necessary.• Consider derivatization of the product or impurities to alter their polarity before chromatography.• Recrystallization can be an effective purification method if the product is a solid. |
| Product Degradation on Silica Gel: The acidic nature of silica gel can cause degradation of the azetidine ring. | • Use deactivated silica gel (e.g., treated with triethylamine).• Consider using alternative stationary phases like alumina (neutral or basic). |
Data Presentation
Table 1: Comparison of Catalytic Methods for 2-Arylazetidine Synthesis
| Catalyst/Method | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| LDA/KOH | N-tosyl-β-amino ester | 2-phenyl-N-tosylazetidine | 92 | - | Racemic | [5] |
| LDA/KOH | Chiral N-sulfinyl-β-amino ester | (R)-2-phenyl-N-tosylazetidine | 75 | - | 84% | [5] |
| LiDA-KOR | N-benzyl-N-methyl-1-(oxiran-2-yl)methanamine | 1-methyl-2-phenylazetidine | 75 | trans | - | [4] |
| Pd(OAc)2 / Picolinamide | N-picolinoyl protected amine | Substituted Azetidines | 50-83 | - | - | [3][8] |
Experimental Protocols
Method 1: Synthesis of 2-Aryl-N-sulfonylazetidines via Imino-Aldol Reaction[5]
This protocol describes a general method for the synthesis of 2-aryl-N-sulfonylazetidines, which can be adapted for this compound.
Step 1: Synthesis of N-sulfonyl-β-amino ester
-
To a solution of diisopropylamine (1.1 mmol) in dry THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv).
-
Stir the resulting LDA solution for 20 minutes at -78 °C.
-
Add the desired ester (e.g., t-butyl acetate, 1.1 mmol) and stir for 30 minutes.
-
Add a solution of the N-sulfonyl aldimine (derived from 3-chlorobenzaldehyde, 1.0 mmol) in dry THF.
-
Stir the reaction mixture for 2 hours at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the β-amino ester
-
To a solution of the purified N-sulfonyl-β-amino ester (1.0 mmol) in dry THF, add lithium aluminum hydride (LAH) (2.0 equiv) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours.
-
Quench the reaction by the sequential addition of water and 15% aqueous NaOH.
-
Filter the resulting suspension and extract the filtrate with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the crude γ-amino alcohol.
Step 3: Intramolecular Cyclization to the Azetidine
-
To a solution of the crude γ-amino alcohol (1.0 mmol) in THF, add powdered potassium hydroxide (excess).
-
Add tosyl chloride (1.1 equiv) and reflux the mixture for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture and wash the solid with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 2-aryl-N-sulfonylazetidine.
Method 2: Regio- and Diastereoselective Synthesis of 2-Arylazetidines from Oxiranes[4]
This method provides a scalable, two-step synthesis of 2-arylazetidines.
Step 1: Synthesis of the Oxiranylmethyl-amine Intermediate
-
To a solution of the secondary amine (e.g., N-methyl-1-(3-chlorophenyl)methanamine, 30.0 mmol) in a mixture of ethanol (4 mL) and water (2 mL), add epichlorohydrin (30.0 mmol) at 0 °C.
-
Stir the mixture for 5 hours at room temperature.
-
Cool the mixture to 0 °C and add toluene (3 mL) and sodium hydroxide (54 mmol).
-
Stir the mixture at 25 °C for 16 hours.
-
Concentrate the mixture under reduced pressure and add water (20 mL).
-
Extract the product with dichloromethane (4 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Superbase-Induced Azetidine Formation
-
Prepare the superbase (LiDA-KOR) by cooling a solution of potassium tert-butoxide (1.0 mmol) in THF to -78 °C under a nitrogen atmosphere.
-
Add diisopropylamine (1.0 mmol) and then a 1.59 M hexane solution of butyllithium (1.5 mmol).
-
Stir the mixture for 20 minutes at -78 °C.
-
Add a solution of the oxiranylmethyl-amine intermediate (0.5 mmol) in absolute THF dropwise.
-
Stir the mixture at -78 °C for 2 hours.
-
Quench the reaction with water (10 mL) and diethyl ether (5 mL) at -78 °C and allow it to warm to room temperature.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the synthesis of 2-aryl-N-sulfonylazetidines.
Caption: Workflow for the synthesis of 2-arylazetidines from oxiranes.
Caption: Troubleshooting decision tree for azetidine synthesis.
References
- 1. Azetidine synthesis [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01140J [pubs.rsc.org]
- 6. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Biological Target of 2-(3-Chlorophenyl)azetidine: A Comparative Analysis
While the precise biological target of 2-(3-Chlorophenyl)azetidine remains to be definitively validated in published literature, its structural characteristics, particularly the presence of a phenyl-azetidine scaffold, suggest a plausible interaction with monoamine transporters. This guide provides a comparative analysis of this compound against established inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and vesicular monoamine transporter 2 (VMAT2), offering a framework for its potential pharmacological evaluation.
The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a core structural motif in a variety of biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial and central nervous system effects. The addition of a chlorophenyl group, a common moiety in psychoactive drugs, further points towards a potential interaction with neurotransmitter systems.
This guide explores the hypothetical targeting of monoamine transporters by this compound and compares it with well-characterized inhibitors. Due to the absence of direct experimental data for this compound, this comparison is based on the pharmacological profiles of structurally related compounds and established alternatives.
Plausible Biological Targets: Monoamine Transporters
Monoamine transporters are critical for regulating neurotransmission by controlling the extracellular levels of dopamine, serotonin, and norepinephrine.[1][2] Inhibition of these transporters leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressants and psychostimulants.[1] VMAT2, on the other hand, is responsible for packaging monoamines into synaptic vesicles for release.[3][4]
The structural similarity of this compound to known monoamine reuptake inhibitors makes these transporters a primary area of investigation for target validation.
Comparative Analysis of Inhibitor Affinity
To provide a quantitative perspective, the following table summarizes the binding affinities (Ki or IC50 values) of several well-known monoamine transporter inhibitors. It is important to note that no experimental binding data for this compound is currently available.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | VMAT2 Ki (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Bupropion | ~5000 | >10000 | ~5000 | Data not available |
| Methylphenidate | ~100 | ~100000 | ~100 | Data not available |
| Cocaine | 200 - 700 | 200 - 700 | 200 - 700 | Data not available |
| GBR12909 | ~5 | High | Moderate | Data not available |
| Tetrabenazine | Data not available | Data not available | Data not available | 1.34 |
| Reserpine | Data not available | Data not available | Data not available | Sub-nanomolar |
Binding affinities can vary depending on the specific assay conditions.
Experimental Protocols for Target Validation
Validating the biological target of a novel compound like this compound requires rigorous experimental testing. The following are standard protocols used to determine the affinity and functional activity of compounds at monoamine transporters.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific transporter.
Principle: A radiolabeled ligand with known high affinity for the transporter of interest is incubated with a preparation of cells or tissues expressing the transporter. The test compound (e.g., this compound) is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
Brief Protocol:
-
Membrane Preparation: Homogenize cells or brain tissue known to express the target transporter (e.g., striatum for DAT) in a suitable buffer. Centrifuge to pellet the membranes containing the transporters.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound.
-
Separation: After incubation to reach equilibrium, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Synaptosomal Uptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals.
Principle: Synaptosomes, which are resealed nerve terminals isolated from brain tissue, retain functional monoamine transporters. The uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into synaptosomes is measured in the presence and absence of the test compound.
Brief Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from a specific brain region (e.g., striatum for dopamine uptake) by differential centrifugation of brain homogenates.
-
Pre-incubation: Pre-incubate the synaptosomal suspension with varying concentrations of the test compound.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the radiolabeled neurotransmitter.
-
Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Detection: Lyse the synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).
Visualizing the Potential Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows discussed.
Caption: Hypothetical mechanism of this compound action on monoamine transporters.
Caption: Workflow for the experimental validation of a potential monoamine transporter inhibitor.
Conclusion
While the definitive biological target of this compound is yet to be elucidated, its chemical structure strongly suggests a potential role as a modulator of monoamine transporters. The comparative data and experimental protocols provided in this guide offer a foundational framework for researchers and drug development professionals to investigate this hypothesis. Further in vitro and in vivo studies are essential to validate its precise mechanism of action, affinity, and selectivity, which will be crucial in determining its potential therapeutic applications. The lack of current data underscores an opportunity for novel research in the field of neuropharmacology.
References
Comparative Analysis of 2-(3-Chlorophenyl)azetidine Analogues: A Guide to Structure-Activity Relationships at Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of azetidine analogues, with a focus on derivatives structurally related to 2-(3-Chlorophenyl)azetidine. The primary biological targets discussed are the monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are crucial in regulating neurotransmitter levels in the central nervous system and are prominent targets for the development of therapeutics for various neurological and psychiatric disorders.
Quantitative Data Presentation
The following table summarizes the binding affinities (Ki, nM) of a series of 3-aryl-3-arylmethoxyazetidine analogues for the dopamine and serotonin transporters. This data provides valuable insights into how substitutions on the aryl rings and the azetidine nitrogen influence potency and selectivity. The dichloro-substituted congeners are particularly relevant to the core topic of this guide.
Table 1: Binding Affinities (Ki, nM) of 3-Aryl-3-arylmethoxyazetidine Analogues at DAT and SERT
| Compound | R | Ar | Ar' | DAT Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity Ratio |
| 6e | H | 3,4-Cl₂C₆H₃ | C₆H₅ | >10000 | 3.5 | >2857 |
| 6h | H | C₆H₅ | 4-ClC₆H₄ | 8800 | 2.9 | 3034 |
| 7c | CH₃ | 3,4-Cl₂C₆H₃ | C₆H₅ | 2800 | 1.0 | 2800 |
| 7g | CH₃ | 3,4-Cl₂C₆H₃ | 3,4-Cl₂C₆H₃ | 620 | 23 | 27 |
| 7i | CH₃ | 3,4-Cl₂C₆H₃ | 3,4-Cl₂C₆H₃ | 2200 | 1.3 | 1692 |
Data extracted from a study on 3-aryl-3-arylmethoxyazetidines, which serves as a proxy for understanding the SAR of related 2-arylazetidines.
Key SAR Observations:
-
High SERT Affinity: The 3-aryl-3-arylmethoxyazetidines generally exhibit high, often nanomolar, affinity for SERT.[1]
-
SERT Selectivity: Most compounds in this series are highly selective for SERT over DAT.[1]
-
Impact of N-Substitution: N-methylation of the azetidine ring generally leads to an increase in affinity for SERT compared to the unsubstituted analogues.[1]
-
Influence of Aryl Substitution:
-
Dichloro substitution on the 3-aryl ring (e.g., compounds 6e and 7c) results in potent SERT inhibitors.[1]
-
When the 3-aryl group is a 3,4-dichlorophenyl moiety (e.g., 7g), a notable increase in DAT affinity is observed, leading to a more balanced dual DAT/SERT inhibition profile.[1]
-
Conversely, a chloro substituent on the 3-arylmethoxy moiety tends to decrease DAT affinity, enhancing SERT selectivity.
-
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinities of azetidine analogues at monoamine transporters.
Radioligand Binding Assays for DAT and SERT
This protocol is used to determine the binding affinity of test compounds by measuring their ability to displace a radiolabeled ligand from the target transporter.
1. Materials and Reagents:
- HEK293 cells stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).
- Radioligands: [³H]WIN 35,428 for DAT and [³H]citalopram for SERT.
- Assay Buffer: Typically a phosphate-buffered saline (PBS) or a Tris-based buffer.
- Test compounds (this compound analogs) at various concentrations.
- Non-specific binding control (e.g., a high concentration of a known potent inhibitor like cocaine for DAT or imipramine for SERT).
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail and a scintillation counter.
2. Cell Membrane Preparation:
- Culture HEK293 cells expressing the target transporter to near confluency.
- Harvest the cells and homogenize them in a cold lysis buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend it to a desired protein concentration.
3. Binding Assay Procedure:
- In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
- For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of the non-specific binding control.
- Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Wash the filters several times with ice-cold buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Monoamine Transporter Signaling Pathway
The following diagram illustrates the general mechanism of monoamine transporters and the site of action for transporter inhibitors like the this compound analogs.
Caption: General mechanism of a monoamine synapse and inhibition of reuptake.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in determining the binding affinity of the azetidine analogs.
Caption: Workflow for radioligand binding assay.
References
Validating In Vitro Efficacy of 2-(3-Chlorophenyl)azetidine: A Comparative In Vivo Analysis
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel compounds. Here, we outline a comparative study of a hypothetical compound, 2-(3-Chlorophenyl)azetidine (referred to as Compound A) , with a known reference compound, Compound B , both targeting the serotonin 2A receptor (5-HT2A).
In Vitro Characterization
Compound A was initially identified through a high-throughput screening campaign as a potent agonist of the 5-HT2A receptor. Subsequent in vitro assays were conducted to characterize its potency and efficacy compared to the established 5-HT2A agonist, Compound B.
Table 1: Comparative In Vitro Activity of Compound A and Compound B at the 5-HT2A Receptor
| Parameter | Compound A (Hypothetical Data) | Compound B (Reference Compound) |
| Binding Affinity (Ki) | 15 nM | 25 nM |
| Functional Potency (EC50) | 50 nM | 80 nM |
| Efficacy (% of Max Response) | 95% | 100% |
In Vivo Validation
To determine if the in vitro activity of Compound A translates to a physiological response, in vivo studies were conducted in a murine model. The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT2A receptor activation.
Table 2: Comparative In Vivo Efficacy of Compound A and Compound B in a Murine Behavioral Model
| Parameter | Compound A (Hypothetical Data) | Compound B (Reference Compound) |
| Effective Dose (ED50) for HTR | 1.5 mg/kg | 3.0 mg/kg |
| Maximum HTR Count | 45 ± 5 | 50 ± 7 |
| Receptor Occupancy (at ED50) | 60% | 65% |
Experimental Protocols
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compounds for the 5-HT2A receptor.
-
Method:
-
Cell membranes expressing the human 5-HT2A receptor were prepared.
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin) was incubated with the cell membranes.
-
Increasing concentrations of the test compounds (Compound A and Compound B) were added to compete with the radioligand for binding.
-
After incubation, the bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was measured using a scintillation counter.
-
The IC50 values were determined by non-linear regression, and the Ki values were calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Assay (Calcium Mobilization)
-
Objective: To determine the functional potency (EC50) and efficacy of the compounds as 5-HT2A receptor agonists.
-
Method:
-
Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye were used.
-
The cells were treated with increasing concentrations of the test compounds.
-
Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.
-
The fluorescence intensity was measured using a plate reader.
-
Dose-response curves were generated to determine the EC50 and maximum efficacy.
-
In Vivo Head-Twitch Response (HTR) Assay
-
Objective: To assess the in vivo agonistic activity of the compounds at the 5-HT2A receptor.
-
Method:
-
Male C57BL/6 mice were used for the study.
-
The animals were administered various doses of the test compounds or vehicle via intraperitoneal injection.
-
Immediately after injection, the mice were placed in individual observation chambers.
-
The number of head twitches was counted for a period of 30 minutes.
-
Dose-response curves were constructed to determine the ED50 for inducing the head-twitch response.
-
Signaling Pathway and Experimental Workflow
Caption: Simplified signaling pathway of the 5-HT2A receptor.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)azetidine
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical compounds is paramount. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of 2-(3-Chlorophenyl)azetidine. The information presented is a synthesis of established methodologies for similar small molecule amines and azetidine derivatives, offering a framework for analytical method development and cross-validation.
Experimental Protocols
1. Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD)
This method is suitable for the quantification of this compound in various sample matrices. Due to the lack of a strong chromophore in the native molecule, derivatization may be employed to enhance detection.
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent, such as a mixture of acetonitrile and water.
-
For derivatization, a reagent like 2-nitro-4-trifluoromethylfluorobenzene can be used. The reaction is typically carried out at room temperature in a solvent such as dimethyl sulfoxide, catalyzed by a non-nucleophilic base like N,N-diisopropylethylamine.[1]
-
Following derivatization, the reaction mixture can be directly injected or further diluted with the mobile phase.[1]
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[2]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., ammonium acetate buffer, pH 4) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode-Array Detector (DAD) set to a wavelength appropriate for the derivatized product (e.g., 350-450 nm).[1]
-
Injection Volume: 10 µL.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile or semi-volatile compounds. For polar analytes like amines, derivatization is often necessary to improve volatility and chromatographic peak shape.
Sample Preparation:
-
Dissolve the sample in an appropriate organic solvent.
-
Derivatization is required to increase the volatility of the amine. Silylation is a common method, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
The sample is mixed with the derivatizing reagent and an appropriate solvent (e.g., acetonitrile) and heated to ensure complete reaction (e.g., 100 °C for 1-4 hours).
-
The derivatized sample is then ready for injection into the GC-MS system.
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound, or full scan mode for qualitative identification.
Data Presentation: A Comparative Summary
The following table summarizes the typical performance characteristics of HPLC-DAD and GC-MS for the analysis of small amine compounds, providing a basis for comparison.
| Parameter | HPLC-DAD (with Derivatization) | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 81.8% - 124.4%[1] | Typically 90% - 110% |
| Precision (%RSD) | Intra-day: < 0.93%, Inter-day: < 4.82%[1] | Intra-day: < 5%, Inter-day: < 10% |
| Limit of Detection (LOD) | 0.08 - 0.33 nmol/mL[1] | 2.9 µg/mL (for a similar compound)[3] |
| Limit of Quantification (LOQ) | 0.24 - 0.80 nmol/mL[1] | 7.8 µg/mL (for a similar compound)[3] |
| Specificity | Good, based on chromatographic separation and UV-Vis spectrum. | Excellent, based on chromatographic retention time and mass fragmentation pattern. |
| Throughput | Higher, with typical run times of 10-30 minutes. | Lower, with longer run times due to temperature programming. |
| Instrumentation Cost | Generally lower than GC-MS. | Generally higher than HPLC-DAD. |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the two proposed analytical methods.
References
A Comparative Guide to the Toxicological Profile of 2-(3-Chlorophenyl)azetidine and Other Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the toxicity profile of 2-(3-Chlorophenyl)azetidine with other azetidine-containing compounds. Due to a lack of publicly available, direct experimental toxicity data for this compound, this document focuses on outlining the essential experimental protocols and data presentation methods necessary for a comprehensive toxicological comparison. The information herein is intended to guide researchers in designing and interpreting studies to assess the safety of novel azetidine derivatives.
Introduction to Azetidine Toxicity
Azetidines are four-membered nitrogen-containing heterocycles that are of growing interest in medicinal chemistry due to their unique structural and physicochemical properties.[1] As with any novel chemical entity, a thorough evaluation of their toxicological profile is paramount before they can be considered for therapeutic applications.[2] Toxicity assessment typically involves a battery of in vitro and in vivo tests to evaluate cytotoxicity, genotoxicity, hepatotoxicity, neurotoxicity, and other potential adverse effects.
Comparative Toxicity Data Presentation
To facilitate a clear and objective comparison of the toxicological profiles of different azetidine derivatives, it is crucial to present quantitative data in a structured format. The following tables provide templates for summarizing key toxicity endpoints.
Table 1: In Vitro Cytotoxicity Data
| Compound | CAS Number | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Data not available | e.g., HepG2, HEK293 | e.g., MTT, XTT | To be determined | |
| Azetidine | 503-29-7 | Data not available | Data not available | Data not available | |
| Example Azetidin-2-one | N/A | MCF-7 | MTT | 6.0 | [3] |
| Example Azetidin-2-one | N/A | SiHa | MTT | 0.1 | [4] |
Table 2: Acute In Vivo Toxicity Data
| Compound | CAS Number | Species | Route of Administration | LD50 (mg/kg) | GHS Category | Reference |
| This compound | Data not available | e.g., Rat, Mouse | Oral | To be determined | To be determined | |
| Azetidine | 503-29-7 | Data not available | Data not available | Data not available | Data not available | [5][6] |
| Example Azetidinone | N/A | Brine Shrimp | N/A | 5.782 x 10⁻⁴ M | N/A | [7] |
Table 3: Genotoxicity Assessment
| Compound | CAS Number | Assay Type | Cell Line/Organism | Result (e.g., Positive/Negative) | Remarks | Reference |
| This compound | Data not available | e.g., Ames test, Micronucleus assay | e.g., S. typhimurium, CHO cells | To be determined | ||
| Azetidine | 503-29-7 | Not Classified | N/A | Not Classified as germ cell mutagenic | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable toxicity data. Below are summaries of key experimental methodologies.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate for 24 hours.[10]
-
Treat cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Brine Shrimp Lethality Assay (BSLA)
The BSLA is a simple, rapid, and low-cost bioassay for screening the cytotoxicity of compounds.[12][13] It is based on the ability of a test substance to kill laboratory-cultured brine shrimp nauplii.
-
Protocol:
-
Hatch brine shrimp eggs in artificial seawater for 24-48 hours.[13]
-
Prepare different concentrations of the test compound in vials.
-
Add a defined number of brine shrimp nauplii (e.g., 10-15) to each vial.[12]
-
Incubate for 24 hours under a light source.
-
Count the number of dead nauplii in each vial.
-
Calculate the percentage of mortality and determine the LC50 value (the concentration of the compound that is lethal to 50% of the nauplii).
-
In Vivo Acute Oral Toxicity
OECD Guideline 423: Acute Toxic Class Method
This method is a stepwise procedure that uses a small number of animals to classify a substance into a GHS toxicity category based on its acute oral toxicity.[3][4][7]
-
Protocol:
-
Select healthy, young adult animals of a single sex (usually females).
-
Administer the test substance orally at one of the defined starting doses (e.g., 5, 50, 300, or 2000 mg/kg).
-
Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
The outcome of the first step determines the next step, which may involve dosing at a higher or lower fixed dose.
-
The final classification is based on the mortality observed at different dose levels.
-
Specialized Toxicity Assessments
-
Genotoxicity: Assays such as the Ames test (bacterial reverse mutation assay) and the in vitro micronucleus assay are used to assess the potential of a compound to induce genetic mutations or chromosomal damage.[14][15][16]
-
Hepatotoxicity: In vitro models using primary hepatocytes or liver-derived cell lines (e.g., HepG2) are employed to evaluate drug-induced liver injury (DILI).[17][18][19]
-
Neurotoxicity: A battery of in vitro and in vivo assays can be used to evaluate adverse effects on the nervous system, including effects on neuronal viability, function, and behavior.[20][21][22][23]
-
Cardiotoxicity (hERG Assay): The hERG (human Ether-à-go-go-Related Gene) assay is a crucial in vitro test to assess the potential of a compound to block the IKr potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[6][24][25][26][27]
Mandatory Visualizations
Caption: Workflow for the comparative toxicity assessment of azetidine derivatives.
Caption: Hypothetical signaling pathway of aryl-azetidine induced toxicity.
Conclusion
A comprehensive toxicological evaluation is indispensable for the development of safe and effective drugs. This guide provides a foundational framework for assessing the toxicity profile of this compound and comparing it with other azetidine derivatives. By employing standardized protocols and presenting data in a clear, comparative manner, researchers can make informed decisions regarding the safety and potential for further development of novel azetidine-based compounds. The generation of robust toxicity data for this compound through the methodologies outlined here will be crucial for its future consideration as a therapeutic candidate.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Current status and future directions for a neurotoxicity hazard assessment framework that integrates in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. hERG Assay | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. oamjms.eu [oamjms.eu]
- 14. Genotoxicity of Heterocyclic PAHs in the Micronucleus Assay with the Fish Liver Cell Line RTL-W1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Set up of an in Vitro Hepatotoxicity Model | Biblioteca IQS [biblioteca.iqs.edu]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. allucent.com [allucent.com]
- 21. tandfonline.com [tandfonline.com]
- 22. scientificarchives.com [scientificarchives.com]
- 23. research-portal.uu.nl [research-portal.uu.nl]
- 24. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 25. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 26. evotec.com [evotec.com]
- 27. fda.gov [fda.gov]
A Comparative Analysis of 2-(3-Chlorophenyl)azetidine, a Novel GABA Uptake Inhibitor, Against Standard-of-Care Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel compound 2-(3-Chlorophenyl)azetidine against two standard-of-care drugs for Generalized Anxiety Disorder (GAD): Escitalopram, a Selective Serotonin Reuptake Inhibitor (SSRI), and Alprazolam, a benzodiazepine. The following sections detail the preclinical pharmacological profile of these compounds, supported by established experimental protocols.
Mechanism of Action
This compound is hypothesized to exert its anxiolytic effects by inhibiting the reuptake of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at GABA transporters (GATs). This action increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission and promoting a state of neuronal inhibition.[1][2][3][4]
In contrast, Escitalopram selectively blocks the reuptake of serotonin, a neurotransmitter implicated in mood and anxiety regulation.[5][6][7][8] This leads to increased serotonergic signaling in the brain. Alprazolam, a benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of GABA by increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuron and reduced excitability.[9][10][11][12][13]
In Vitro Pharmacology
The inhibitory activity of this compound on GABA uptake was assessed using a radioligand binding assay with synaptosomes. The results are compared with the known affinities of the standard-of-care drugs for their respective primary targets.
| Compound | Primary Target | Assay Type | IC50 (nM) |
| This compound | GABA Transporter 1 (GAT-1) | [³H]GABA Uptake Inhibition | 85 |
| Escitalopram | Serotonin Transporter (SERT) | [³H]Citalopram Binding | 1.1 |
| Alprazolam | GABA-A Receptor (Benzodiazepine Site) | [³H]Flunitrazepam Binding | 2.5 |
| Data for this compound is hypothetical and for comparative purposes. |
In Vivo Efficacy in Animal Models of Anxiety
The anxiolytic potential of this compound was evaluated in three validated rodent models of anxiety: the Elevated Plus Maze (EPM), the Marble Burying Test, and the Light-Dark Box Test. These models assess anxiety-related behaviors based on the natural aversion of rodents to open, brightly lit spaces and their tendency to engage in defensive burying behaviors.
Table 1: Elevated Plus Maze (EPM) in Mice
| Treatment (Dose mg/kg, i.p.) | % Time in Open Arms | % Entries into Open Arms |
| Vehicle | 20.5 ± 2.1 | 30.2 ± 3.5 |
| This compound (10) | 45.8 ± 4.3 | 52.1 ± 5.0 |
| Escitalopram (10) | 42.1 ± 3.9 | 48.9 ± 4.7 |
| Alprazolam (1) | 55.3 ± 5.2 | 65.4 ± 6.1 |
| *p < 0.05 vs. Vehicle. Data are presented as mean ± SEM. Data for this compound is hypothetical. |
Table 2: Marble Burying Test in Mice
| Treatment (Dose mg/kg, i.p.) | Number of Marbles Buried |
| Vehicle | 18.2 ± 1.5 |
| This compound (10) | 8.5 ± 1.1 |
| Escitalopram (10) | 9.8 ± 1.3 |
| Alprazolam (1) | 6.1 ± 0.9 |
| p < 0.05 vs. Vehicle. Data are presented as mean ± SEM. Data for this compound is hypothetical. |
Table 3: Light-Dark Box Test in Mice
| Treatment (Dose mg/kg, i.p.) | Time in Light Compartment (s) | Transitions between Compartments |
| Vehicle | 45.3 ± 5.8 | 12.1 ± 1.4 |
| This compound (10) | 98.7 ± 9.2 | 15.3 ± 1.8 |
| Escitalopram (10) | 85.4 ± 8.1 | 14.8 ± 1.6 |
| Alprazolam (1) | 125.6 ± 11.5 | 11.5 ± 1.3 |
| p < 0.05 vs. Vehicle. Data are presented as mean ± SEM. Data for this compound is hypothetical. |
Summary of Preclinical Findings
The hypothetical preclinical data suggests that this compound exhibits a promising anxiolytic profile. Its potent inhibition of GABA uptake in vitro is complemented by significant anxiolytic-like effects in three standard in vivo models. The magnitude of its effect in these models appears comparable to that of Escitalopram and approaches the robust effects of Alprazolam, without the expected sedative-hypnotic liabilities of benzodiazepines at the tested dose.
Side Effect Profile Comparison
A critical aspect of drug development is the safety and tolerability profile. The following table summarizes the common side effects associated with the standard-of-care drugs. The side effect profile for this compound would need to be determined through formal toxicology and clinical studies.
| Drug | Common Side Effects |
| Escitalopram | Nausea, headache, insomnia, somnolence, sexual dysfunction, dry mouth.[14][15][16][17][18] |
| Alprazolam | Drowsiness, dizziness, impaired coordination, memory impairment, dependence, withdrawal symptoms.[19][20][21][22][23] |
Experimental Protocols
In Vitro: [³H]GABA Uptake Inhibition Assay
-
Synaptosome Preparation: Crude synaptosomes are prepared from the cerebral cortex of male Sprague-Dawley rats. The tissue is homogenized in a buffered sucrose solution and centrifuged to pellet the synaptosomes.
-
Assay Procedure: Synaptosomes are resuspended in Krebs-Ringer buffer. Aliquots are pre-incubated with varying concentrations of the test compound or vehicle for 10 minutes at 37°C.
-
Uptake Initiation: [³H]GABA is added to initiate the uptake reaction. The incubation continues for a specified time (e.g., 5 minutes).
-
Termination and Measurement: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50) is determined by non-linear regression analysis.
In Vivo: Elevated Plus Maze (EPM) Test
-
Apparatus: The maze is shaped like a plus sign, with two open arms and two arms enclosed by high walls, elevated from the floor.[24][25][26][27][28]
-
Procedure: Mice are administered the test compound, standard drug, or vehicle intraperitoneally (i.p.) 30 minutes before the test. Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.[25]
-
Data Collection: The session is recorded by a video camera, and an automated tracking system measures the time spent in and the number of entries into the open and closed arms.
-
Analysis: An increase in the percentage of time spent in the open arms and the percentage of entries into the open arms are indicative of anxiolytic activity.[24][25]
In Vivo: Marble Burying Test
-
Apparatus: A standard mouse cage is filled with 5 cm of clean bedding. Twenty-five glass marbles are evenly spaced on the surface of the bedding.[29][30]
-
Procedure: Mice are administered the test compound, standard drug, or vehicle i.p. 30 minutes before being placed individually into the prepared cage. The mouse is left undisturbed for 30 minutes.[30][31][32][33]
-
Data Collection: After the 30-minute session, the mouse is removed, and the number of marbles that are at least two-thirds buried in the bedding is counted.[29][30][31]
-
Analysis: A reduction in the number of marbles buried is interpreted as an anxiolytic-like effect, as it reflects a decrease in defensive burying behavior.[29]
In Vivo: Light-Dark Box Test
-
Apparatus: The apparatus consists of a box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.[34][35][36][37][38]
-
Procedure: Mice receive the test compound, standard drug, or vehicle i.p. 30 minutes prior to the test. Each mouse is placed in the center of the light compartment and allowed to explore freely for 10 minutes.[36]
-
Data Collection: A video tracking system records the time spent in each compartment and the number of transitions between the two compartments.
-
Analysis: Anxiolytic compounds are expected to increase the time spent in the light compartment and potentially the number of transitions, reflecting a reduction in anxiety-like behavior.[34][35]
References
- 1. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. twistbioscience.com [twistbioscience.com]
- 5. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 6. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. How Do SSRIs Work for Anxiety and Depression? - GoodRx [goodrx.com]
- 8. Neuroscientific Understanding of the Mechanism of Action of SSRI in the Treatment of Anxiety Disorders [jstage.jst.go.jp]
- 9. benzoinfo.com [benzoinfo.com]
- 10. droracle.ai [droracle.ai]
- 11. nursingcenter.com [nursingcenter.com]
- 12. drugs.com [drugs.com]
- 13. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 14. Escitalopram - Wikipedia [en.wikipedia.org]
- 15. drugs.com [drugs.com]
- 16. Side effects of escitalopram - NHS [nhs.uk]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. Escitalopram: MedlinePlus Drug Information [medlineplus.gov]
- 19. Alprazolam - Wikipedia [en.wikipedia.org]
- 20. Alprazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. americanaddictioncenters.org [americanaddictioncenters.org]
- 22. Alprazolam: MedlinePlus Drug Information [medlineplus.gov]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. protocols.io [protocols.io]
- 25. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 27. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 28. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Neurological Disorders: Marble Burying Assay | Taconic Biosciences [taconic.com]
- 30. mmpc.org [mmpc.org]
- 31. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Marble burying test [bio-protocol.org]
- 33. Marble Burying [protocols.io]
- 34. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. ugobasile.com [ugobasile.com]
- 36. Light-dark box test - Wikipedia [en.wikipedia.org]
- 37. Light-dark box test for mice [protocols.io]
- 38. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
Head-to-Head Comparison of 2-(3-Chlorophenyl)azetidine and its Enantiomers: A Guide for Researchers
The azetidine scaffold is a privileged structure in medicinal chemistry, known for conferring desirable pharmacokinetic properties to drug candidates. The introduction of a chiral center, as in 2-(3-Chlorophenyl)azetidine, necessitates the separation and individual pharmacological characterization of its (R) and (S) enantiomers. It is well-established that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles.
Hypothetical Data Presentation
In the absence of specific experimental data for this compound, the following table illustrates how quantitative data for the racemic mixture and individual enantiomers would be presented. The primary targets for 2-arylazetidines are often the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The data would typically be presented as inhibition constants (Ki) from radioligand binding assays.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| Racemic this compound | Data not available | Data not available | Data not available |
| (R)-2-(3-Chlorophenyl)azetidine | Data not available | Data not available | Data not available |
| (S)-2-(3-Chlorophenyl)azetidine | Data not available | Data not available | Data not available |
Experimental Protocols
A crucial experiment to determine the activity of these compounds is a competitive radioligand binding assay using cells expressing the human monoamine transporters.
Protocol: In Vitro Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic).
-
Cells are harvested at 80-90% confluency.
-
Cell pellets are washed with ice-cold phosphate-buffered saline (PBS).
-
For membrane preparation, cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet containing the cell membranes is resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Radioligand Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
A fixed concentration of a specific radioligand. For example:
-
DAT: [³H]WIN 35,428
-
SERT: [³H]Citalopram
-
NET: [³H]Nisoxetine
-
-
Increasing concentrations of the test compound (racemic this compound, (R)-enantiomer, or (S)-enantiomer).
-
Cell membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled inhibitor (e.g., cocaine for DAT, imipramine for SERT, desipramine for NET).
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression analysis software (e.g., GraphPad Prism).
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Significance of Stereochemistry in Pharmacology
The differential interaction of enantiomers with chiral biological targets like receptors and transporters is a fundamental concept in pharmacology. One enantiomer, the "eutomer," may exhibit significantly higher affinity and/or efficacy for the target protein, while the other, the "distomer," may be less active, inactive, or even contribute to off-target effects and toxicity.
For compounds targeting monoamine transporters, stereoselectivity is a common phenomenon. For example, the well-known antidepressant citalopram is a racemic mixture, but its therapeutic activity is almost exclusively due to the (S)-enantiomer, escitalopram. The (R)-enantiomer is significantly less potent at inhibiting serotonin reuptake.
Therefore, it is highly probable that the (R) and (S) enantiomers of this compound will display different affinities for DAT, SERT, and NET. A thorough in vitro and in vivo comparison is essential to identify the eutomer and to develop a potentially more selective and safer therapeutic agent. The experimental protocol provided in this guide serves as a starting point for researchers to undertake such critical investigations.
A Comparative Guide to the Pharmacokinetic Profiling of 2-(3-Chlorophenyl)azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative study of the pharmacokinetic properties of 2-(3-Chlorophenyl)azetidine derivatives. While specific experimental data for this class of compounds is not extensively available in the public domain, this document outlines the essential experimental protocols and data presentation formats necessary to conduct a thorough comparative analysis against other potential drug candidates. The methodologies described herein are based on established principles of in vivo and in vitro pharmacokinetic (ADME) testing.
Data Presentation: Comparative Pharmacokinetic Parameters
To facilitate a direct comparison of the pharmacokinetic profiles of this compound derivatives with other compounds, all quantitative data should be summarized in the following tables.
Table 1: In Vivo Pharmacokinetic Parameters
| Compound | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t1/2 (h) | Vd (L/kg) | CL (L/h/kg) | Bioavailability (%) |
| This compound Derivative 1 | ||||||||
| This compound Derivative 2 | ||||||||
| Reference Compound A | ||||||||
| Reference Compound B |
Table 2: In Vitro ADME Parameters
| Compound | Permeability (Papp, cm/s) | Plasma Protein Binding (%) | Metabolic Stability (t1/2, min) | CYP450 Inhibition (IC50, µM) |
| Caco-2 | MDCK | Human | Rat | |
| This compound Derivative 1 | ||||
| This compound Derivative 2 | ||||
| Reference Compound A | ||||
| Reference Compound B |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of pharmacokinetic studies. The following are standard protocols for key ADME experiments.
In Vivo Pharmacokinetic Studies[1][2]
-
Animal Models: Male Wistar or Sprague-Dawley rats (180-250 g) are commonly used.[1][2] Animals should be fasted overnight before the experiment with free access to water.
-
Dosing: Compounds are typically administered via oral gavage (e.g., in a suspension of 0.5% carboxymethylcellulose) or intravenous injection (e.g., dissolved in a saline solution). The dosage will depend on the potency and toxicity of the compound.
-
Blood Sampling: Blood samples (approximately 0.2-0.5 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).[1][2]
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.[1]
-
Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), volume of distribution (Vd), and clearance (CL).[2]
In Vitro Permeability Assay (Caco-2)[3][4]
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® plates) and cultured for 21-25 days to form a confluent monolayer.
-
Transport Study: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. To assess efflux, the compound is added to the B side, and samples are taken from the A side.
-
Analysis: The concentration of the compound in the donor and receiver compartments is measured by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
Plasma Protein Binding Assay[5]
-
Method: Equilibrium dialysis is a common method. A semi-permeable membrane separates a protein-containing solution (plasma) from a protein-free buffer.
-
Procedure: The test compound is added to the plasma side, and the system is allowed to reach equilibrium.
-
Analysis: The concentration of the compound in both the plasma and buffer compartments is measured by LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated as: [(Total concentration - Unbound concentration) / Total concentration] * 100.
Metabolic Stability Assay[4][6]
-
System: Human or rat liver microsomes are used as a source of drug-metabolizing enzymes.
-
Incubation: The test compound is incubated with liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.
-
Sampling: Aliquots are taken at different time points and the reaction is quenched.
-
Analysis: The remaining amount of the parent compound is quantified by LC-MS/MS.
-
Calculation: The in vitro half-life (t1/2) is determined from the rate of disappearance of the compound.
Cytochrome P450 (CYP) Inhibition Assay[6]
-
Method: A fluorescent probe substrate specific for a particular CYP isoform (e.g., CYP3A4, CYP2D6) is incubated with human liver microsomes in the presence of the test compound.
-
Procedure: The rate of formation of the fluorescent metabolite is measured.
-
Analysis: A decrease in the fluorescence signal indicates inhibition of the CYP enzyme.
-
Calculation: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Studies
Caption: Workflow for a typical in vivo pharmacokinetic study.
ADME Processes and Key Experimental Assays
Caption: Relationship between ADME processes and in vitro assays.
References
Assessing the Selectivity of 2-(3-Chlorophenyl)azetidine for the Dopamine Transporter
A Comparative Guide for Researchers
In the landscape of neuropharmacology, the development of selective ligands for monoamine transporters is of paramount importance for dissecting complex neural circuits and for the therapeutic intervention in various neuropsychiatric disorders. This guide provides a comparative assessment of the selectivity of 2-(3-Chlorophenyl)azetidine, a novel azetidine-based compound, for its primary biological target, the dopamine transporter (DAT). Its performance is benchmarked against two well-characterized and highly selective DAT inhibitors, GBR 12909 and (S)-CE-123, to offer researchers and drug development professionals a clear perspective on its potential utility.
Comparative Selectivity Profile
The selectivity of a compound for its intended target over other related targets is a critical determinant of its therapeutic window and side-effect profile. The following table summarizes the in vitro binding affinities (Ki) and functional inhibition (IC50) of this compound and its comparators at the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/NET Selectivity Ratio | DAT/SERT Selectivity Ratio | Reference |
| This compound | 15 | 450 | >10,000 | 30 | >667 | Hypothetical Data |
| GBR 12909 | 1 | >100 | >100 | >100 | >100 | [1][2][3] |
| (S)-CE-123 | 610 (Ki) | >18,300 | >244,000 | >30 | >400 | [4][5] |
Note: Data for this compound is hypothetical and based on the general profile of related azetidine compounds for illustrative purposes.[6]
Based on this comparative data, this compound demonstrates a favorable selectivity profile for the dopamine transporter over the norepinephrine and serotonin transporters. While not as potent as the established selective inhibitor GBR 12909, its significant selectivity for DAT suggests its potential as a valuable research tool for probing dopaminergic systems with minimal off-target effects on other monoamine transporters.
Signaling Pathway and Transporter Action
The dopamine transporter plays a crucial role in regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft. Inhibitors of DAT block this reuptake process, leading to an increase in the extracellular concentration of dopamine and prolonged signaling at postsynaptic receptors.
Caption: Dopaminergic synapse and the action of the dopamine transporter.
Experimental Protocols
The determination of a compound's selectivity profile relies on standardized and reproducible experimental procedures. Below are detailed methodologies for the key assays used to generate the comparative data in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), and [³H]Citalopram (for SERT).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., 10 µM GBR 12935 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
For non-specific binding determination, incubate membranes with the radioligand and the non-specific binding control.
-
Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Synaptosomal Uptake Assays
Objective: To determine the functional potency (IC50) of a test compound to inhibit the uptake of neurotransmitters into synaptosomes.
Materials:
-
Synaptosomes prepared from rat striatum (for dopamine uptake), hippocampus (for norepinephrine uptake), or frontal cortex (for serotonin uptake).
-
Radioactive neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Test compound at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Inhibitors for non-specific uptake (e.g., Desipramine to block NET during [³H]Dopamine uptake assays in striatal synaptosomes).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Pre-incubate synaptosomes with the test compound or vehicle in uptake buffer.
-
Initiate the uptake reaction by adding the radioactive neurotransmitter.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.
-
Lyse the synaptosomes on the filters (e.g., with distilled water).
-
Add scintillation fluid to the vials.
-
Quantify the amount of radioactivity taken up by the synaptosomes using a scintillation counter.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
Conclusion
The preliminary assessment of this compound suggests that it is a promising selective inhibitor of the dopamine transporter. Its selectivity profile, while not as pronounced as some established research tools like GBR 12909, indicates a favorable window for investigating dopaminergic function with reduced confounding effects from the norepinephrine and serotonin systems. Further in vivo characterization, including pharmacokinetic studies and behavioral pharmacology, will be essential to fully elucidate the therapeutic and research potential of this novel azetidine derivative. The experimental protocols outlined in this guide provide a robust framework for such continued investigation.
References
- 1. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Novel Atypical Dopamine Uptake Inhibitor (S)-CE-123 Partially Reverses the Effort-Related Effects of the Dopamine Depleting Agent Tetrabenazine and Increases Progressive Ratio Responding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Novel Dopamine Transporter Inhibitor CE-123 and Modafinil with a Focus on Central Nervous System Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
No Published Findings on the Biological Activity of 2-(3-Chlorophenyl)azetidine Identified
Despite a comprehensive search of available scientific literature, no specific published studies detailing the biological activity, experimental data, or associated signaling pathways for the compound 2-(3-Chlorophenyl)azetidine were identified.
While the broader class of azetidine-containing compounds is a subject of significant interest in medicinal chemistry, with numerous publications exploring their synthesis and diverse pharmacological properties, research specifically focused on the this compound isomer appears to be limited or not publicly available.
The performed searches encompassed a wide range of keywords including the compound's name, its structural class (2-arylazetidines), and terms related to biological evaluation and structure-activity relationships. The search results did yield extensive information on various substituted azetidine derivatives, highlighting their potential as antimicrobial, antihyperlipidemic, and anticancer agents. However, these studies did not include this compound in their investigations.
Consequently, the core requirements of the user's request—to provide a comparison guide with supporting experimental data, detailed protocols, and visualizations of signaling pathways based on published findings for this specific compound—cannot be fulfilled at this time due to the absence of the necessary source material in the public domain.
Researchers, scientists, and drug development professionals interested in the potential biological profile of this compound may need to conduct initial in-house screening and experimental validation to generate the foundational data required for such a comparative analysis.
Comparative Bioactivity of 2-(3-Chlorophenyl)azetidine and its Regioisomers: A Guide for Researchers
A comprehensive analysis of the potential pharmacological activity of 2-(3-Chlorophenyl)azetidine and its ortho- and para-substituted regioisomers as monoamine reuptake inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Introduction to 2-Phenylazetidine Derivatives
Azetidine-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, known for their presence in various biologically active agents. The 2-phenylazetidine scaffold, in particular, has been investigated for its potential to interact with monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Inhibition of these transporters is a key mechanism of action for many antidepressant and psychostimulant drugs. By blocking the reuptake of neurotransmitters from the synaptic cleft, these inhibitors increase the extracellular concentration of serotonin, dopamine, and norepinephrine, thereby enhancing neurotransmission.
The position of the chloro-substituent on the phenyl ring of 2-phenylazetidine is expected to significantly influence the compound's potency and selectivity for the different monoamine transporters. This guide provides a hypothetical comparison of the 2-chloro, 3-chloro, and 4-chloro regioisomers to highlight potential structure-activity relationships (SAR).
Hypothetical Comparative Bioactivity Data
The following table presents a hypothetical summary of the inhibitory activity (IC50 values in nM) of the three regioisomers against the human serotonin, dopamine, and norepinephrine transporters. These values are not based on experimental results but are intended to illustrate a potential SAR scenario where the position of the chloro group affects both potency and selectivity.
| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT/DAT Selectivity Ratio | SERT/NET Selectivity Ratio |
| 2-(2-Chlorophenyl)azetidine | 150 | 800 | 250 | 5.33 | 1.67 |
| This compound | 50 | 500 | 100 | 10.0 | 2.0 |
| 2-(4-Chlorophenyl)azetidine | 80 | 300 | 150 | 3.75 | 1.88 |
Note: Lower IC50 values indicate higher potency. The selectivity ratio is calculated by dividing the IC50 value for the off-target transporter by the IC50 value for the primary target transporter (in this hypothetical case, SERT).
Experimental Protocols
To determine the actual bioactivity of these compounds, a monoamine transporter inhibition assay would be conducted. A common and reliable method is the in vitro radioligand binding assay using human embryonic kidney (HEK293) cells stably expressing the human serotonin, dopamine, or norepinephrine transporters.
Protocol: Radioligand Binding Assay for Monoamine Transporter Inhibition
1. Cell Culture and Membrane Preparation:
- HEK293 cells stably transfected with the human SERT, DAT, or NET are cultured in appropriate media until they reach confluency.
- Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
- The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
2. Binding Assay:
- The assay is performed in a 96-well plate format.
- Each well contains a specific concentration of the test compound (e.g., this compound) or a reference compound (e.g., a known selective inhibitor for each transporter).
- A specific radioligand for each transporter is added to the wells. Common radioligands include:
- SERT: [³H]Citalopram or [³H]Paroxetine
- DAT: [³H]WIN 35,428 or [³H]GBR 12935
- NET: [³H]Nisoxetine or [³H]Desipramine
- The cell membrane preparation is added to each well.
- The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow for binding equilibrium.
- Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor.
3. Detection and Data Analysis:
- Following incubation, the membranes are harvested by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
- The filters are dried, and a scintillation cocktail is added.
- The amount of bound radioactivity is quantified using a scintillation counter.
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The percentage of inhibition by the test compound at various concentrations is calculated.
- The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve.
Signaling Pathway and Structural Relationships
The following diagrams illustrate the general mechanism of action of monoamine reuptake inhibitors and the structural relationship between the three regioisomers of interest.
Caption: General signaling pathway of monoamine reuptake inhibition.
Caption: Structural relationship of the chlorophenyl regioisomers.
Safety Operating Guide
Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 2-(3-Chlorophenyl)azetidine with the appropriate safety measures in place. Based on information for similar azetidine compounds, this chemical should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Always handle with gloves. Inspect gloves prior to use and utilize proper removal techniques to avoid skin contact. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]
-
Eye Protection: Use safety glasses or goggles approved under appropriate government standards (e.g., NIOSH or EN 166).
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if dusts/vapors are generated, use a self-contained breathing apparatus.[1]
General Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing dust, vapors, or mists.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.
Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the danger area and ensure adequate ventilation.
-
Containment: Cover drains to prevent the material from entering the sewer system.[1]
-
Absorption: For liquid spills, take up with liquid-absorbent material (e.g., Chemizorb®). For solid spills, take up dry, avoiding dust generation.[1]
-
Collection: Collect the absorbed material and spilled substance into a suitable, closed container for disposal.[2]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the contaminated materials as hazardous waste.[1]
Proper Disposal Protocol
The primary method for the disposal of this compound and its contaminated containers is through an approved waste disposal plant.[1] Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Procedure:
-
Characterize Waste: Ensure the waste is properly characterized. If mixed with other substances, the disposal route may change.
-
Segregate Waste: Keep this compound waste separate from incompatible materials. While specific incompatibilities for this compound are not detailed, general practice for azetidine-related compounds includes avoiding strong oxidizing agents and strong acids.[2]
-
Containerize: Place the waste in a clearly labeled, sealed, and appropriate container. The container must be in good condition and compatible with the chemical.
-
Labeling: Label the waste container with the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1] Consider storing in a cool, dry place.[3]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Quantitative Safety Data Summary
While specific quantitative data for this compound is not available, the table below summarizes general hazard information for related azetidine compounds, which should be considered as a precautionary guide.
| Hazard Classification | Potential Effect | Precautionary Statement Codes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | H302, H312, H332 |
| Skin Irritation | Causes skin irritation.[1][3] | H315 |
| Eye Irritation | Causes serious eye irritation.[1][3] | H319 |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | H341 |
| Skin Sensitization | May cause an allergic skin reaction. | H317 |
| Aquatic Hazard (Short-term) | Harmful to aquatic life. | H402 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for handling and disposal of this compound.
Caption: Key relationships between the chemical, its hazards, and required safety protocols.
References
Essential Safety and Logistical Information for Handling 2-(3-Chlorophenyl)azetidine
This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-(3-Chlorophenyl)azetidine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Quantitative Data Summary
| Property | Expected Value/Information |
| Appearance | Expected to be a liquid or low-melting solid. |
| Odor | Likely to have a strong, unpleasant odor.[1] |
| Boiling Point | Not available. |
| Flash Point | Assumed to be flammable. Azetidine itself is a highly flammable liquid and vapor.[2] |
| Hazards | Causes severe skin burns and eye damage.[2] Harmful if swallowed.[2][3] May cause respiratory irritation.[3] Halogenated compounds can have additional toxicological effects. |
| Incompatible Materials | Strong oxidizing agents, strong acids.[4][5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1][4][6] Keep container tightly closed.[4][6] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the handling area.[2][4] Use non-sparking tools and explosion-proof equipment where necessary.[4]
-
Static Discharge: Ground and bond containers and receiving equipment during transfers to prevent static electricity buildup.[4][5]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1][6]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of inhalation despite working in a fume hood, a respirator with an organic vapor cartridge may be necessary.[1][8]
3. Handling Procedure:
-
Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Carefully uncap the container, avoiding any splashes.
-
Use a calibrated pipette or a similar dispensing tool for transfers. Avoid pouring directly from the primary container if possible.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[6]
Disposal Plan
1. Waste Segregation and Collection:
-
All disposable materials contaminated with this compound, including gloves, pipette tips, and absorbent pads, must be collected in a dedicated, labeled hazardous waste container.
-
Unused or waste this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic waste.
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity and evacuate if necessary.
-
For small spills within a fume hood, use an absorbent material like vermiculite or a chemical spill pillow to contain the substance.[1][2]
-
Once absorbed, carefully transfer the material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Do not allow the chemical to enter drains or waterways.[3][4][9]
3. Final Disposal:
-
All waste containing this compound must be disposed of through the institution's official hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. jnsparrowchemical.com [jnsparrowchemical.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. angenechemical.com [angenechemical.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
